molecular formula C6H14O2S2 B060346 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol CAS No. 177854-95-4

3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Cat. No.: B060346
CAS No.: 177854-95-4
M. Wt: 182.3 g/mol
InChI Key: RXURJOBHVPLGQU-UHFFFAOYSA-N
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Description

3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, also known as dithiodipropanol, is a bifunctional reagent featuring a central disulfide bridge flanked by terminal hydroxypropyl groups. Its primary research value lies in its application as a versatile heterobifunctional crosslinker and a biochemical tool for introducing reversible disulfide bonds into synthetic and biological systems. The compound's mechanism of action is characterized by the reactivity of its disulfide bond, which can undergo thiol-disulfide exchange reactions with cysteine residues in peptides and proteins. This property is instrumental in the site-specific conjugation of biomolecules, such as attaching peptides to carrier proteins for immunogen preparation, or in the fabrication of functionalized surfaces for biosensor development. Furthermore, the hydroxymethyl-terminated arms provide handles for further chemical modification, allowing for integration into polymer backbones or conjugation with other functional groups via ester or ether formation. The disulfide bridge is reductively cleaved by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling the controlled release of payloads in a reducing environment, a feature exploited in the design of stimuli-responsive drug delivery systems and smart materials. This combination of stable, yet reversible, linkage and bifunctional reactivity makes it an invaluable asset for researchers in chemical biology, materials science, and pharmaceutical development.

Properties

IUPAC Name

3-(3-hydroxypropyldisulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c7-3-1-5-9-10-6-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXURJOBHVPLGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470015
Record name 3,3'-Disulfanediyldi(propan-1-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177854-95-4
Record name 3,3'-Disulfanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Reducible Dihydroxy Disulfide

In the landscape of advanced molecular design, particularly within the realms of drug delivery and polymer science, the strategic incorporation of stimuli-responsive moieties is paramount. Among these, the disulfide bond stands out for its elegant and specific responsiveness to the reducing conditions characteristic of the intracellular environment. This technical guide focuses on a specific yet versatile molecule, 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol , a symmetrical dihydroxy disulfide. Its structure offers a unique combination of a cleavable disulfide linkage flanked by two hydrophilic hydroxypropyl chains. This architecture makes it an invaluable building block for creating sophisticated, biodegradable, and targeted therapeutic systems and functional polymers. This document serves as a comprehensive resource, detailing its chemical identity, synthesis methodologies with mechanistic insights, and its burgeoning applications, thereby providing researchers and developers with the foundational knowledge to harness its potential.

Part 1: Unveiling the Molecular Architecture

Chemical Identity and Structure

This compound, also known by its IUPAC name 3-(3-hydroxypropyldisulfanyl)propan-1-ol and synonymously as 3,3'-Disulfanediylbis(propan-1-ol) or bis(3-hydroxypropyl) disulfide, is a linear disulfide-containing diol.[1]

The molecule's structure is characterized by a central disulfide (-S-S-) bond, which is the cornerstone of its redox activity. This disulfide bridge connects two identical 3-hydroxypropyl chains. The presence of terminal hydroxyl (-OH) groups imparts hydrophilicity and provides reactive sites for further chemical modification, such as esterification or etherification, enabling its integration into larger molecular constructs.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₄O₂S₂[1]
Molecular Weight 182.31 g/mol
CAS Number 30453-21-5
Appearance Solid, semi-solid, or liquid
Storage Temperature Room temperature, sealed in dry conditions
InChI Key RXURJOBHVPLGQU-UHFFFAOYSA-N

Part 2: Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the oxidative coupling of its corresponding thiol precursor, 3-mercapto-1-propanol. This reaction is a cornerstone of sulfur chemistry and can be achieved through various oxidative methods.

The Underlying Principle: Thiol-Disulfide Interchange

The formation of a disulfide bond from two thiol groups is a classic oxidation reaction.[2] In this process, each sulfur atom of the thiol loses a hydrogen atom and forms a new bond with the other sulfur atom. This reaction is reversible; the disulfide bond can be cleaved back to the corresponding thiols in the presence of a suitable reducing agent. This redox-responsiveness is the key to the functionality of this molecule in many applications.

Synthesis of the Precursor: 3-Mercapto-1-propanol

The starting material, 3-mercapto-1-propanol, can be synthesized through several methods. One common laboratory-scale approach involves the reaction of 3-chloro-1-propanol with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. A patented industrial process describes the synthesis of 3-mercapto-1-propanol by the hydrolysis of S-(3-hydroxypropyl) thioacetate, which is obtained from the reaction of allyl alcohol and thio-S-acetic acid.[3]

Recommended Synthesis Protocol: Oxidation with Hydrogen Peroxide

While various oxidizing agents can be employed for the conversion of thiols to disulfides, hydrogen peroxide (H₂O₂) is a preferred reagent due to its efficiency, environmental friendliness (its primary byproduct is water), and cost-effectiveness. The reaction is typically carried out in an aqueous or alcoholic solvent.

Reaction Scheme:

Caption: Oxidative coupling of 3-mercapto-1-propanol to form this compound.

Detailed Experimental Protocol:

  • Materials:

    • 3-Mercapto-1-propanol

    • 30% Hydrogen peroxide (H₂O₂) solution

    • Deionized water

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercapto-1-propanol (1 equivalent) in deionized water to make a 1-2 M solution.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add 30% hydrogen peroxide (approximately 0.5-0.6 equivalents, which corresponds to 1.0-1.2 equivalents of H₂O₂) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. The stoichiometry is critical to avoid over-oxidation to sulfonic acids.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is consumed.

    • Once the reaction is complete, extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by column chromatography on silica gel if necessary, typically using a solvent system such as ethyl acetate/hexane.

Causality Behind Experimental Choices:

  • Slow, Dropwise Addition at Low Temperature: The oxidation of thiols with hydrogen peroxide can be exothermic. Maintaining a low temperature and adding the oxidant slowly prevents a runaway reaction and minimizes the formation of over-oxidized byproducts like sulfinic or sulfonic acids.[2]

  • Aqueous Medium: 3-Mercapto-1-propanol and the resulting diol are water-soluble, making water a suitable and green solvent for this reaction.

  • Extraction: The product, this compound, is more nonpolar than its thiol precursor and can be efficiently extracted into an organic solvent like dichloromethane or ethyl acetate for isolation.

  • Drying and Evaporation: These are standard workup steps to isolate the product from the reaction mixture.

Part 3: Field-Proven Applications

The unique bifunctional and biodegradable nature of this compound makes it a valuable component in the design of advanced materials for biomedical applications.

Redox-Responsive Drug Delivery Systems

A major challenge in cancer therapy is the selective delivery of cytotoxic drugs to tumor cells while minimizing damage to healthy tissues. The intracellular environment of tumor cells is significantly more reducing than the extracellular space due to a much higher concentration of glutathione (GSH).[4][5] This redox potential difference provides a powerful mechanism for targeted drug release.

This compound can be used as a crosslinker or a building block to create polymers with disulfide bonds in their backbone or as pendant groups. These polymers can self-assemble into nanoparticles or hydrogels to encapsulate therapeutic agents.[1][6] Once these drug-loaded carriers are internalized by cancer cells, the disulfide bonds are cleaved by the high intracellular GSH concentration, leading to the disassembly of the carrier and the release of the encapsulated drug directly at the site of action.[4] The hydroxyl groups of the molecule facilitate its incorporation into polyester or polycarbonate backbones through polycondensation reactions.

Caption: Workflow for redox-responsive drug delivery using disulfide-containing nanocarriers.

Biodegradable and Self-Healing Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are extensively used in tissue engineering, wound healing, and as scaffolds for cell culture. By using this compound as a crosslinking agent, it is possible to create hydrogels with disulfide linkages.[7][8]

These hydrogels are biodegradable under physiological conditions, as the disulfide crosslinks can be gradually reduced by naturally occurring thiols. This property is highly desirable for temporary scaffolds in tissue engineering, where the hydrogel should degrade as new tissue is formed.

Furthermore, the reversible nature of the thiol-disulfide exchange reaction can be exploited to create self-healing materials. If the hydrogel is damaged, the free thiol groups generated at the fracture site can re-oxidize to form new disulfide bonds, restoring the integrity of the network.[9]

Conclusion

This compound is more than just a simple chemical compound; it is a versatile and intelligent building block for the next generation of functional materials. Its straightforward synthesis from readily available precursors, combined with its inherent redox-responsiveness and the presence of reactive hydroxyl groups, provides a powerful tool for chemists and materials scientists. As the demand for targeted drug delivery systems and dynamic biomaterials continues to grow, the importance of molecules like this compound is set to increase, paving the way for new innovations in medicine and materials science.

References

  • Cao, J., et al. (2019). One simple method to create tunable protein-based hydrogels has been established via controlling the level of disulfide crosslinking in keratin-based gels. Materials Science and Engineering: C, 99, 1-10.
  • Gaulding, J. C., et al. (2012). Sulfate radical chemistry to create hydrogels crosslinked with disulfide bonds that are degradable with reducing agents. Biomacromolecules, 13(10), 3359-3366.
  • BenchChem. (2025). Protocol for synthesizing redox-responsive polymers with Propanamide, 3,3'-dithiobis[N-octyl-.
  • Shu, X. Z., et al. (2003). Disulfide cross-linked hyaluronan hydrogels. Biomacromolecules, 4(5), 1304-1311.
  • Sigma-Aldrich. (n.d.). 3,3'-Disulfanediylbis(propan-1-ol).
  • Sigma-Aldrich. (n.d.). 3,3'-Disulfanediylbis(propan-1-ol) | 30453-21-5.
  • PubChem. (n.d.). This compound.
  • Lakes, A., et al. (2018).
  • RSC Publishing. (2018). Redox-responsive polymers for drug delivery: from molecular design to applications.
  • Google Patents. (2011). WO2011040131A1 - Process for producing 3-mercapto-1-propanol.
  • ResearchGate. (n.d.). The mechanism of oxidation of 3-mercaptopropionic acid.
  • Dove Medical Press. (2018). pH-triggered charge-reversal and redox-sensitive drug release polymer micelles co-deliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 7537-7552.
  • ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one).
  • Xu, C., et al. (2018). pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 7537–7552.
  • RSC Publishing. (2016). Redox-responsive polymers for drug delivery: from molecular design to applications. Retrieved from RSC Publishing.6). Redox-responsive polymers for drug delivery: from molecular design to applications.

Sources

Physical and chemical properties of bis(3-hydroxypropyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(3-hydroxypropyl) disulfide

Abstract

Bis(3-hydroxypropyl) disulfide, a symmetrical disulfide-containing diol, presents a unique combination of chemical functionalities that make it a molecule of significant interest in materials science and pharmacology. Its structure, featuring a cleavable disulfide bond and two terminal primary hydroxyl groups, offers a versatile platform for the design of stimuli-responsive polymers, drug delivery systems, and self-healing materials. This guide provides a comprehensive overview of its core physical and chemical properties, outlines methodologies for its synthesis and characterization, and explores its applications, with a particular focus on the field of drug development. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of this compelling bifunctional molecule.

Molecular Identity and Structure

Bis(3-hydroxypropyl) disulfide is chemically known as 3,3'-disulfanediylbis(propan-1-ol). The molecule consists of two propanol units linked by a disulfide bridge at the third carbon position. The presence of terminal hydroxyl (-OH) groups and a central disulfide (-S-S-) bond defines its chemical character and potential for diverse applications.

  • Chemical Name: 3,3'-Disulfanediylbis(propan-1-ol)

  • Synonyms: Dithiodipropanol, 3-[(3-hydroxypropyl)disulfanyl]-1-propanol[1][2]

  • CAS Numbers: 177854-95-4, 30453-21-5[1][3]

  • Molecular Formula: C₆H₁₄O₂S₂[1][4]

  • Molecular Structure: HO-(CH₂)₃-S-S-(CH₂)₃-OH

Physicochemical Properties

The physicochemical properties of bis(3-hydroxypropyl) disulfide are dictated by its molecular structure, which includes polar hydroxyl groups and a nonpolar hydrocarbon backbone linked by a disulfide bond. These features influence its solubility, thermal properties, and chromatographic behavior.

Tabulated Physical Properties

A summary of the key physical and computed properties is presented in the table below for quick reference.

PropertyValueSource
Molecular Weight 182.3 g/mol [1][2][4]
Exact Mass 182.04352203 Da[1][2]
Density 1.211 g/cm³[1]
Boiling Point 334.8 °C at 760 mmHg[1]
Flash Point 163 °C[1]
Appearance (Expected) Colorless to pale yellow liquid or low-melting solidGeneral Knowledge
Topological Polar Surface Area 91.1 Ų[1][2]
XLogP3 0.3[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 4[1][2]
Solubility Profile

The two terminal hydroxyl groups enable hydrogen bonding, rendering the molecule soluble in polar protic solvents such as water, ethanol, and methanol. Its solubility in nonpolar solvents is expected to be limited due to the dominant polarity of the hydroxyl groups. This differential solubility is a key consideration in designing reaction conditions and purification protocols.

Core Chemical Reactivity

The chemical reactivity of bis(3-hydroxypropyl) disulfide is centered around its two primary functional groups: the disulfide bond and the terminal hydroxyl groups.

The Disulfide Bond: A Reversible Covalent Link

The disulfide bond is the most prominent feature of the molecule. It is a dynamic covalent bond susceptible to cleavage under reducing conditions. This redox-responsive behavior is the cornerstone of its application in drug delivery.[5][6]

  • Reductive Cleavage: In the presence of reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or biologically relevant thiols such as glutathione (GSH), the disulfide bond is cleaved to yield two molecules of the corresponding thiol, 3-mercaptopropan-1-ol. This reaction is fundamental to designing drug carriers that release their payload in the reducing environment of the cell cytoplasm.

  • Oxidative Formation: Conversely, the disulfide bond can be formed by the oxidation of 3-mercaptopropan-1-ol. This reaction is the basis for its synthesis and can be achieved using mild oxidizing agents like hydrogen peroxide, iodine, or even exposure to atmospheric oxygen under specific conditions.[7]

Disulfide HO-(CH₂)₃-S-S-(CH₂)₃-OH Bis(3-hydroxypropyl) disulfide Thiol 2 x HO-(CH₂)₃-SH 3-Mercaptopropan-1-ol Disulfide->Thiol + 2[H] (Reduction) e.g., GSH, DTT Thiol->Disulfide - 2[H] (Oxidation) e.g., O₂, I₂ cluster_synthesis Synthesis Workflow cluster_characterization Characterization A 1. Dissolve 3-Mercaptopropan-1-ol in Water B 2. Add H₂O₂ Dropwise (Oxidation) A->B C 3. Stir and Monitor Reaction B->C D 4. Aqueous Workup & Extraction C->D E 5. Dry & Concentrate Organic Phase D->E F 6. Purify (Column Chromatography) E->F G NMR (¹H, ¹³C) F->G Confirm Structure H Mass Spectrometry (MS) F->H Confirm Structure I Infrared (IR) Spectroscopy F->I Confirm Structure Prodrug Drug-O-(CH₂)₃-S S-(CH₂)₃-O-Drug Prodrug Conjugate Cell Target Cell (High GSH) Prodrug->Cell Systemic Circulation Release 2 x Drug-O-(CH₂)₃-SH Released Drug-Thiol Intermediate Cell->Release Reductive Cleavage

Sources

An In-depth Technical Guide to 3,3'-Disulfanediylbis(propan-1-ol): A Redox-Responsive Linker in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced drug delivery systems, the strategic design of linker molecules is paramount to achieving targeted therapeutic release and maximizing efficacy while minimizing off-target toxicity. Among the arsenal of stimuli-responsive linkers, those incorporating a disulfide bond have emerged as a cornerstone technology, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of 3,3'-Disulfanediylbis(propan-1-ol), a bifunctional disulfide-containing linker, for researchers, scientists, and drug development professionals. We will delve into its core chemical attributes, synthesis, and pivotal role in creating redox-sensitive drug delivery platforms.

Core Molecular Attributes of 3,3'-Disulfanediylbis(propan-1-ol)

A foundational understanding of the physicochemical properties of 3,3'-Disulfanediylbis(propan-1-ol) is essential for its effective application.

PropertyValueSource
CAS Number 30453-21-5[1]
Molecular Formula C₆H₁₄O₂S₂[1]
Molecular Weight 182.31 g/mol [1]
IUPAC Name 3,3'-Disulfanediylbis(propan-1-ol)[1]
Synonyms Bis(3-hydroxypropyl) disulfide[2]
Physical Form Solid or semi-solid or lump or liquid[1]
Storage Sealed in dry, room temperature[1]

Synthesis of 3,3'-Disulfanediylbis(propan-1-ol): A Practical Approach

The synthesis of 3,3'-Disulfanediylbis(propan-1-ol) is most commonly achieved through the oxidative coupling of its corresponding thiol precursor, 3-mercaptopropan-1-ol. This reaction hinges on the facile oxidation of thiol groups to form a disulfide bridge.

Causality Behind Experimental Choices

The choice of an oxidizing agent is a critical parameter in this synthesis. While a variety of oxidants can effect this transformation, milder and more selective reagents are generally preferred to avoid over-oxidation to sulfonic acids or other side products. Common oxidants include hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). The use of an environmentally benign oxidant is also a key consideration in modern synthetic chemistry.[3] The reaction is typically carried out in a suitable solvent that can dissolve the starting thiol and is compatible with the chosen oxidant.

Experimental Protocol: Oxidation of 3-mercaptopropan-1-ol

This protocol provides a general framework for the synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary depending on the scale and desired purity.

Materials:

  • 3-mercaptopropan-1-ol

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or another suitable solvent

  • Deionized water

  • Sodium bicarbonate (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve 3-mercaptopropan-1-ol in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition rate should be controlled to manage any exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or another suitable analytical method.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 3,3'-Disulfanediylbis(propan-1-ol) can be purified by silica gel chromatography if necessary.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup & Purification Thiol 3-mercaptopropan-1-ol Solvent Methanol Thiol->Solvent Cooling Ice Bath (0-5 °C) Solvent->Cooling ReactionVessel Reaction Mixture Cooling->ReactionVessel H2O2 Hydrogen Peroxide (30%) H2O2->ReactionVessel Stirring Stir at RT ReactionVessel->Stirring Quench Quench (NaHCO₃) Stirring->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct 3,3'-Disulfanediylbis(propan-1-ol)

Caption: Synthetic workflow for 3,3'-Disulfanediylbis(propan-1-ol).

The Pivotal Role of Redox Chemistry in Drug Delivery

The utility of 3,3'-Disulfanediylbis(propan-1-ol) as a linker in drug development is intrinsically linked to the redox chemistry of its disulfide bond. The significant difference in the redox potential between the extracellular and intracellular environments provides a highly selective trigger for drug release.

Mechanism of Reductive Cleavage

The extracellular environment is relatively oxidizing, which keeps the disulfide bond of the linker intact, ensuring the stability of the drug conjugate in circulation.[] Conversely, the intracellular environment, particularly within tumor cells, is highly reducing due to a high concentration of glutathione (GSH), a tripeptide containing a free thiol group.[5][6] This high intracellular GSH concentration drives a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond in the linker and the subsequent release of the conjugated therapeutic agent.

Redox_Cleavage cluster_extracellular Extracellular Environment (Oxidizing) cluster_intracellular Intracellular Environment (Reducing) ADC_stable Drug-S-S-Linker-Antibody (Stable) GSH Glutathione (GSH) ADC_stable->GSH Internalization into Cell ADC_cleaved Drug-SH + HS-Linker-Antibody GSSG Oxidized Glutathione (GSSG) GSH->ADC_cleaved

Caption: Reductive cleavage of a disulfide linker in the intracellular environment.

Redox Potential Considerations

The standard reduction potential of a disulfide bond is a key determinant of its stability and susceptibility to cleavage. For simple alkyl disulfides, these potentials are generally in a range that allows for stability in the bloodstream but efficient cleavage by intracellular GSH.[7][8] While the specific redox potential for 3,3'-Disulfanediylbis(propan-1-ol) is not extensively reported, it is expected to be in a similar range to other simple, unhindered alkyl disulfides. Factors such as steric hindrance around the disulfide bond can influence the redox potential and the rate of cleavage, a principle that is often exploited in the design of more sophisticated linkers to fine-tune drug release kinetics.[]

Applications in Drug Development and Beyond

The primary application of 3,3'-Disulfanediylbis(propan-1-ol) and similar disulfide linkers is in the construction of redox-responsive drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker covalently attaches a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The terminal hydroxyl groups of 3,3'-Disulfanediylbis(propan-1-ol) provide convenient handles for conjugation to both the drug and the antibody, often after further functionalization. Upon internalization of the ADC into the target cell, the disulfide bond is cleaved, releasing the drug in its active form.[]

Nanoparticle-Based Drug Delivery

Disulfide linkers are also employed in the design of stimuli-responsive nanoparticles for drug delivery.[5][10] The drug can be encapsulated within or conjugated to the surface of a nanoparticle via a disulfide linker. The cleavage of the linker in the reducing intracellular environment triggers the release of the therapeutic payload.

Self-Assembled Monolayers (SAMs)

The thiol precursor, 3-mercaptopropan-1-ol, and the disulfide itself can be used to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[2] The terminal hydroxyl groups provide a hydrophilic surface or a platform for further functionalization, which has applications in biosensors, biocompatible coatings, and fundamental surface science studies.

Conclusion

3,3'-Disulfanediylbis(propan-1-ol) represents a versatile and fundamentally important building block in the development of advanced, stimuli-responsive therapeutic systems. Its straightforward synthesis, coupled with the predictable and highly selective redox chemistry of its disulfide bond, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties and the principles governing its application is crucial for the rational design of the next generation of targeted therapies.

References

  • ACS Publications. Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery. Available at: [Link]

  • PubMed. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. Available at: [Link]

  • PubMed Central. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery. Available at: [Link]

  • ResearchGate. Standard reduction potentials of alkyl and aromatic disulfides. Available at: [Link]

  • PubMed Central. From structure to redox: the diverse functional roles of disulfides and implications in disease. Available at: [Link]

  • Google Patents. Process for producing 3-mercapto-1-propanol.
  • MDPI. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. Available at: [Link]

  • ResearchGate. The mechanism of oxidation of 3-mercaptopropionic acid. Available at: [Link]

  • Semantic Scholar. Redox potentials of protein disulfide bonds from free-energy calculations. Available at: [Link]

  • Google Patents. Oxidation of mercaptans to disulfides.
  • ODU Digital Commons. Oxidation of Thiols to Disulfides using an Environmentally. Available at: [Link]

  • PubMed. Determining the Redox Potential of a Protein Disulphide Bond. Available at: [Link]

  • MySkinRecipes. 3,3'-Disulfanediylbis(propan-1-ol). Available at: [Link]

Sources

An In-Depth Technical Guide to C6H14O2S2 Isomers: From Nomenclature to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical formula C6H14O2S2, focusing on its prominent isomers and their significance in contemporary chemical research and drug development. We will delve into the precise nomenclature, synthesis, and characterization of these compounds, with a particular emphasis on the emerging therapeutic applications of dithiolane-containing isomers in neuroprotection and oncology.

Section 1: Unraveling the Isomeric Landscape of C6H14O2S2

The molecular formula C6H14O2S2 represents a variety of structural isomers, each with unique physicochemical properties and potential biological activities. The two primary isomeric forms of interest are the linear thioether and the cyclic dithiolanes.

The Linear Isomer: 3,6-Dithia-1,8-octanediol

The most straightforward structural isomer is 2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol , systematically named 3,6-Dithia-1,8-octanediol under IUPAC nomenclature. This compound is a diol containing two thioether linkages.

  • IUPAC Name: 2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol

  • Synonyms: 3,6-Dithia-1,8-octanediol, 1,2-Bis(2-hydroxyethylthio)ethane

  • CAS Number: 5244-34-8[1]

  • Molecular Weight: 182.3 g/mol [2]

Structure of 3,6-Dithia-1,8-octanediol

Caption: 2D structure of 3,6-Dithia-1,8-octanediol.

The Cyclic Isomers: Dithiolanes

Of greater interest to the drug development community are the cyclic isomers, particularly those containing a dithiolane ring. Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. For the molecular formula C6H14O2S2, a notable example would be a substituted dithiolane, such as (1,2-dithiolan-4-yl)methanol derivatives. These structures are gaining recognition as "privileged scaffolds" in medicinal chemistry due to their unique chemical properties and biological activities.

  • Core Structure: Dithiolane

  • Significance: The strained disulfide bond in the 1,2-dithiolane ring imparts unique reactivity, making these compounds valuable in dynamic covalent chemistry and as potential modulators of biological systems.

Structure of a Representative Dithiolane Isomer

Caption: 2D structure of (1,2-dithiolan-4-yl)methanol.

Comparative Physicochemical Properties

The structural differences between the linear and cyclic isomers lead to distinct physicochemical properties, which are crucial for their handling, formulation, and biological activity.

Property3,6-Dithia-1,8-octanediol(1,2-dithiolan-4-yl)methanol (Representative)
Molecular Weight ( g/mol ) 182.3182.3
Melting Point (°C) 63-68[3]Data not readily available for this specific isomer
Boiling Point (°C) 170 (at 0.5 mmHg)[3]Data not readily available for this specific isomer
Density (g/cm³) 1.211[3]Data not readily available for this specific isomer
Solubility Soluble in methanol[4]Generally soluble in organic solvents
Appearance White solid[3]Typically an oil or low-melting solid

Section 2: Synthesis and Characterization

The synthesis and confirmation of structure are paramount for any application in research and drug development. This section outlines established protocols for the synthesis of both linear and cyclic isomers of C6H14O2S2 and the spectroscopic techniques used for their characterization.

Synthesis Protocols

A common method for the synthesis of 3,6-Dithia-1,8-octanediol involves the reaction of ethane-1,2-dithiol with 2-chloroethanol. A more specific example is the reaction of dithioglycol with ethylene chlorohydrin in the presence of a base.[5]

Experimental Protocol:

  • In an ice bath, stir 25 g of dithioglycol.

  • Add dropwise 1.1 equivalents of a methanol solution of sodium methoxide.

  • Subsequently, add dropwise 44 g of ethylene chlorohydrin.

  • After the addition is complete, allow the reaction mixture to stand for 10 hours at room temperature.

  • Remove the precipitated sodium chloride by filtration.

  • Concentrate the resulting filtrate to obtain the crude product.

  • Recrystallize the obtained white crystals from acetone to yield pure 3,6-Dithia-1,8-octanediol.[5]

Synthesis Workflow for 3,6-Dithia-1,8-octanediol

A Dithioglycol + Sodium Methoxide in Methanol C Reaction at Room Temperature (10h) A->C B Ethylene Chlorohydrin B->C D Filtration C->D E Concentration D->E F Recrystallization from Acetone E->F G Pure 3,6-Dithia-1,8-octanediol F->G

Caption: Synthetic workflow for 3,6-Dithia-1,8-octanediol.

The synthesis of substituted dithiolanes often involves a multi-step process. A modern and efficient one-step method reacts readily accessible 1,3-bis-tert-butyl thioethers with bromine.[4][6]

Experimental Protocol (General):

  • Dissolve the 1,3-bis-tert-butyl thioether substrate in a suitable solvent (e.g., dichloromethane).

  • Add bromine dropwise to the solution at room temperature.

  • The reaction proceeds rapidly, typically within minutes.

  • Upon completion, the reaction mixture can be worked up and the product purified by column chromatography.

This method is advantageous due to its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of diverse dithiolane derivatives.

Spectroscopic Characterization

Unambiguous identification of the synthesized isomers is achieved through a combination of spectroscopic techniques.

  • ¹H NMR of 3,6-Dithia-1,8-octanediol: The spectrum is characterized by multiplets in the regions of 2.7-2.9 ppm (for the -S-CH₂-CH₂-S- protons) and 3.7-3.8 ppm (for the HO-CH₂- protons), and a triplet around 2.8 ppm for the -S-CH₂-CH₂-OH protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR of 3,6-Dithia-1,8-octanediol: Expected signals would be around 32 ppm (-S-CH₂-CH₂-S-), 36 ppm (-S-CH₂-CH₂-OH), and 60 ppm (HO-CH₂-).

  • ¹H NMR of Dithiolanes: The protons on the dithiolane ring typically appear as complex multiplets between 2.8 and 3.5 ppm. The protons on the substituent will have characteristic shifts depending on their chemical environment.

  • ¹³C NMR of Dithiolanes: The carbon atoms of the dithiolane ring typically resonate in the range of 30-40 ppm.

  • 3,6-Dithia-1,8-octanediol: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations are observed around 2850-2950 cm⁻¹.

  • Dithiolanes: The S-S stretching vibration in 1,2-dithiolanes is weak and can be observed in Raman spectroscopy around 480-510 cm⁻¹.[7] The IR spectrum will be dominated by the vibrations of the substituents. For a hydroxyl-substituted dithiolane, a broad O-H stretch will be present.

  • 3,6-Dithia-1,8-octanediol: The molecular ion peak (M⁺) is expected at m/z 182. Common fragments would arise from cleavage of the C-S and C-C bonds. In electrospray ionization (ESI), adducts such as [M+H]⁺ at m/z 183 and [M+Na]⁺ at m/z 205 are commonly observed.[8]

Section 3: Applications in Drug Development

While 3,6-Dithia-1,8-octanediol finds use as a chemical intermediate and in materials science, the dithiolane isomers of C6H14O2S2 have garnered significant attention in drug discovery, particularly in the fields of neuroprotection and oncology.

Neuroprotective Effects of Dithiolane Derivatives

A growing body of evidence suggests that dithiolane-containing compounds exhibit potent neuroprotective properties. This activity is largely attributed to their ability to modulate the activity of sigma receptors (σR), which are recognized as valuable targets for the treatment of neurodegenerative disorders.[9]

  • Sigma-1 Receptor (σ₁R): The σ₁R is a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Activation of σ₁R by dithiolane-based ligands can initiate a cascade of neuroprotective events, including:

    • Attenuation of Oxidative Stress: By modulating intracellular calcium homeostasis and supporting mitochondrial function.

    • Reduction of Endoplasmic Reticulum (ER) Stress: Acting as a chaperone to ensure proper protein folding.

    • Anti-inflammatory Effects: By inhibiting pro-inflammatory signaling pathways.

Sigma-1 Receptor Signaling Pathway in Neuroprotection

Ligand Dithiolane Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R activates ER Endoplasmic Reticulum Stress Sigma1R->ER reduces OxidativeStress Oxidative Stress Sigma1R->OxidativeStress reduces Inflammation Neuroinflammation Sigma1R->Inflammation reduces Neuroprotection Neuroprotection Sigma1R->Neuroprotection promotes

Caption: Dithiolane ligands activate the Sigma-1 receptor, leading to neuroprotection by reducing cellular stressors.

  • Sigma-2 Receptor (σ₂R): The σ₂R is also implicated in neurodegenerative diseases, and its modulation by dithiolane derivatives is an active area of research.

The neuroprotective effects of dithiolane compounds can be validated using in vitro models of neuronal damage.

Protocol 1: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells (MTT Assay)

This assay models Parkinson's disease-like neurodegeneration by inducing mitochondrial dysfunction with rotenone.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the dithiolane compound for 1-2 hours.

  • Induction of Toxicity: Add rotenone to a final concentration of 100-500 nM to induce cell death.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This assay models excitotoxic neuronal death, which is implicated in stroke and other neurological disorders.

  • Cell Culture: Culture primary cortical neurons for at least 14 days in vitro to allow for maturation.

  • Treatment: Expose the mature neurons to NMDA (e.g., 100 µM) for 30 minutes to 1 hour in the presence or absence of the test dithiolane compound.[10]

  • Washout and Recovery: Wash the cells to remove NMDA and the test compound, and then incubate in fresh culture medium for 24 hours.

  • Assessment of Cell Death: Quantify neuronal death using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[11]

Potential in Oncology

The σ₂R is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.[6] Sigma-2 receptor ligands, including some dithiolane derivatives, have been shown to induce apoptosis in cancer cells.

The precise mechanism is still under investigation, but it is believed that σ₂R ligands can trigger apoptosis through pathways that may be independent of p53 and caspases.[5] This suggests that these compounds could be effective in treating tumors that are resistant to conventional chemotherapies. The proposed mechanisms involve the modulation of intracellular calcium levels, generation of reactive oxygen species (ROS), and disruption of cholesterol homeostasis within the cancer cells.[1]

Sigma-2 Receptor-Mediated Apoptosis in Cancer Cells

Ligand Dithiolane Ligand Sigma2R Sigma-2 Receptor Ligand->Sigma2R binds Ca ↑ Intracellular Ca²⁺ Sigma2R->Ca ROS ↑ ROS Sigma2R->ROS Cholesterol Disrupted Cholesterol Homeostasis Sigma2R->Cholesterol Apoptosis Apoptosis Ca->Apoptosis ROS->Apoptosis Cholesterol->Apoptosis

Caption: Dithiolane ligands binding to the Sigma-2 receptor can induce apoptosis in cancer cells through multiple pathways.

Section 4: Conclusion and Future Directions

The chemical formula C6H14O2S2 encompasses a diverse group of isomers with distinct properties and applications. While the linear isomer, 3,6-Dithia-1,8-octanediol, serves as a valuable chemical building block, the cyclic dithiolane isomers have emerged as a promising class of compounds for drug development. Their ability to modulate sigma receptors offers a novel therapeutic strategy for neurodegenerative diseases and potentially for cancer.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the dithiolane scaffold for improved potency and selectivity towards sigma receptor subtypes.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of these compounds for in vivo applications.

  • Elucidation of Downstream Signaling Pathways: To gain a more detailed understanding of the molecular mechanisms underlying their therapeutic effects.

The continued exploration of C6H14O2S2 isomers, particularly the dithiolane derivatives, holds significant promise for the development of next-generation therapeutics for a range of challenging diseases.

References

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An In-Depth Technical Guide to 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, a disulfide-containing compound of significant interest in the fields of materials science and advanced drug delivery. We will delve into its synthesis, chemical properties, and burgeoning applications, with a particular focus on its role as a stimulus-responsive linker in therapeutic systems. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable experimental details and the scientific rationale behind them.

Introduction: The Significance of a Reducible Linker

This compound, also known as 3,3'-dithiodipropanol, is a symmetrical disulfide molecule featuring a hydroxyl group at each end of its aliphatic chains. Its core utility stems from the presence of a disulfide bond (-S-S-), which is susceptible to cleavage under reducing conditions. This characteristic makes it an invaluable building block for creating "smart" materials and drug delivery systems that can be designed to release their payload in specific biological environments.

The intracellular environment of cells, particularly tumor cells, is significantly more reducing than the extracellular space due to a high concentration of glutathione (GSH), a tripeptide thiol.[1][2] This differential in redox potential provides a highly selective trigger for the cleavage of disulfide bonds. Consequently, drug delivery systems incorporating 3,3'-dithiodipropanol as a linker can remain stable in the bloodstream and only release their therapeutic cargo upon entering the target cells, thereby enhancing efficacy and minimizing off-target toxicity.[1][3]

Physicochemical Properties

A thorough understanding of the fundamental properties of 3,3'-dithiodipropanol is essential for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₄O₂S₂PubChem
Molecular Weight 182.3 g/mol PubChem
IUPAC Name 3-[(3-hydroxypropyl)disulfanyl]propan-1-olPubChem
CAS Number 177854-95-4PubChem
Appearance Expected to be a liquid or low-melting solidGeneral Chemical Knowledge
Solubility Soluble in water and polar organic solventsInferred from structure

Synthesis and Characterization

The synthesis of 3,3'-dithiodipropanol is a two-step process that begins with the formation of its precursor, 3-mercapto-1-propanol, followed by an oxidative coupling reaction.

Synthesis of 3-Mercapto-1-propanol

A reliable method for the synthesis of 3-mercapto-1-propanol involves the reaction of allyl alcohol with thioacetic acid, followed by hydrolysis.[4]

Experimental Protocol:

  • Thioacetate Formation: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl alcohol (1 equivalent) in a suitable solvent such as chloroform. Heat the solution to 50-60°C.[4]

  • Add thioacetic acid (1.05 equivalents) dropwise to the heated solution.[4]

  • Maintain the reaction at 50-60°C for 2 hours.[4]

  • After the reaction is complete, remove the solvent under reduced pressure to obtain S-(3-hydroxypropyl) thioacetate.[4]

  • Hydrolysis: To the crude S-(3-hydroxypropyl) thioacetate, add a solution of hydrazine monohydrate (1.1 equivalents) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the methanol by distillation. Add water to the residue and extract the product with chloroform.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 3-mercapto-1-propanol.

  • Purify the product by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • The use of a slight excess of thioacetic acid ensures the complete conversion of the allyl alcohol.

  • The reaction is performed under a nitrogen atmosphere to prevent the unwanted oxidation of the thiol group.

  • Hydrazine is a convenient reagent for the hydrolysis of the thioacetate under mild conditions.

Oxidation to 3,3'-Dithiodipropanol

The final step is the oxidation of 3-mercapto-1-propanol to form the disulfide bond. This can be achieved using a variety of mild oxidizing agents. A common and effective method utilizes hydrogen peroxide.

Experimental Protocol:

  • Dissolve 3-mercapto-1-propanol (1 equivalent) in a suitable solvent, such as water or a mixture of water and a polar organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (0.5 equivalents, as 2 moles of thiol form one mole of disulfide) to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 3,3'-dithiodipropanol.

Causality Behind Experimental Choices:

  • Hydrogen peroxide is a clean oxidizing agent, with water being the only byproduct.

  • The slow addition of the oxidizing agent at a low temperature helps to control the reaction and prevent over-oxidation to sulfonic acids.

Diagram of Synthesis Workflow:

SynthesisWorkflow AllylAlcohol Allyl Alcohol Intermediate S-(3-hydroxypropyl) thioacetate AllylAlcohol->Intermediate Thiol-ene reaction ThioaceticAcid Thioacetic Acid ThioaceticAcid->Intermediate Mercaptopropanol 3-Mercapto-1-propanol Intermediate->Mercaptopropanol Hydrolysis FinalProduct 3,3'-Dithiodipropanol Mercaptopropanol->FinalProduct Oxidation H2O2 Hydrogen Peroxide H2O2->FinalProduct

Caption: Synthesis workflow for 3,3'-dithiodipropanol.

Spectroscopic Characterization

The identity and purity of the synthesized 3,3'-dithiodipropanol should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups and the hydroxyl protons. The protons on the carbons adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at approximately 3.7 ppm. The protons on the carbons adjacent to the sulfur atoms (-CH₂S-) would appear as a triplet around 2.8 ppm. The central methylene group (-CH₂-) would be observed as a quintet around 2.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon attached to the hydroxyl group (C-OH) would resonate around 60-65 ppm. The carbon attached to the sulfur atom (C-S) would be found around 35-40 ppm, and the central carbon would appear at approximately 30-35 ppm.[2][5][6]

Raman Spectroscopy:

The Raman spectrum of 3,3'-dithiodipropanol would be characterized by a prominent peak corresponding to the S-S stretching vibration, typically observed in the range of 500-550 cm⁻¹. This peak is a direct confirmation of the disulfide bond formation. Other characteristic peaks would include C-S stretching vibrations (around 600-700 cm⁻¹) and C-C and C-H stretching and bending modes.[7][8]

Applications in Drug Development: A Stimulus-Responsive Linker

The primary application of 3,3'-dithiodipropanol in drug development is as a cleavable linker in stimuli-responsive drug delivery systems.[1][2]

Glutathione-Responsive Nanoparticles

Nanoparticles formulated with polymers containing 3,3'-dithiodipropanol units can encapsulate therapeutic agents. These nanoparticles are stable in the bloodstream but disassemble upon entering cancer cells due to the high intracellular glutathione concentration, leading to targeted drug release.[3][9]

Mechanism of Action:

  • Encapsulation: The drug is loaded into nanoparticles that are cross-linked with disulfide bonds derived from 3,3'-dithiodipropanol.

  • Circulation: The stable nanoparticles circulate in the body.

  • Cellular Uptake: The nanoparticles are taken up by cells, particularly cancer cells, through processes like endocytosis.

  • Glutathione-Triggered Release: Inside the cell, the high concentration of glutathione reduces the disulfide bonds, breaking the cross-links.[1][2]

  • Drug Release: The disassembly of the nanoparticle matrix leads to the release of the encapsulated drug directly at the site of action.[5]

Diagram of Glutathione-Triggered Drug Release:

DrugRelease cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Nanoparticle Drug-Loaded Nanoparticle (Stable Disulfide Crosslinks) Disassembled Disassembled Nanoparticle Nanoparticle->Disassembled Cellular Uptake & GSH Reduction Drug Released Drug Disassembled->Drug Payload Release

Caption: Glutathione-triggered drug release mechanism.

Biocompatibility and Toxicology

For any material to be used in drug delivery, a thorough evaluation of its biocompatibility and potential toxicity is paramount.[10][11]

  • Biocompatibility: Materials based on 3,3'-dithiodipropanol are generally considered to have good biocompatibility. The degradation products, 3-mercapto-1-propanol, are small molecules that can be metabolized or cleared by the body. However, comprehensive in vitro and in vivo studies are necessary to confirm the biocompatibility of any new formulation.[12]

  • Cytotoxicity: In vitro cytotoxicity assays using relevant cell lines are essential to determine the concentration at which the compound or its degradation products may become toxic.[13][14] It is important to assess the cytotoxicity of both the intact disulfide and its reduced thiol form.

Future Perspectives and Conclusion

This compound is a versatile and valuable molecule for the development of advanced drug delivery systems. Its straightforward synthesis and the specific cleavability of its disulfide bond in the presence of glutathione make it an ideal component for creating targeted, stimuli-responsive therapies.

Future research will likely focus on the incorporation of this linker into a wider range of polymeric and nanoparticle systems. Further exploration of its use in combination with other stimuli-responsive elements (e.g., pH or temperature sensitivity) could lead to multi-responsive systems with even greater specificity and control over drug release.[15][16] As our understanding of cellular redox signaling pathways grows, the potential applications for precisely engineered, reducible linkers like 3,3'-dithiodipropanol will continue to expand, offering new avenues for more effective and less toxic treatments for a variety of diseases.[17][18][19][20]

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  • ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. (n.d.). Hindawi. Retrieved January 13, 2026, from [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Stimulus-responsive drug delivery nanoplatforms for inflammatory bowel disease therapy. (2024). PubMed. Retrieved January 13, 2026, from [Link]

  • pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Calculated, experimental infrared and Raman spectra of 3,3-DAB molecule. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cell line-dependent growth inhibition and cytotoxicity by mycothiazole... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Dysregulated Redox Signaling and Its Impact on Inflammatory Pathways, Mitochondrial Dysfunction, Autophagy and Cardiovascular Diseases. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • ROS Function in Redox Signaling and Oxidative Stress. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

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An In-Depth Technical Guide to 3,3'-Disulfanediylbis(propan-1-ol): From Fundamental Chemistry to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,3'-Disulfanediylbis(propan-1-ol), a symmetrical disulfide-containing diol. While the specific historical discovery of this compound is not prominently documented, its chemical nature places it at the intersection of classic organic synthesis and modern materials science and drug delivery. This document explores its fundamental properties, logical synthesis pathways derived from established chemical principles, and its contemporary applications, particularly focusing on its role as a cleavable crosslinker in redox-responsive systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique characteristics of this versatile molecule.

Introduction: The Significance of a Bifunctional Disulfide

3,3'-Disulfanediylbis(propan-1-ol), also known by synonyms such as di(3-hydroxypropyl) disulfide, is a molecule possessing two key functional groups: a centrally located disulfide bond and terminal primary hydroxyl groups. This bifunctional nature is the cornerstone of its utility. The disulfide bond (S-S) is a dynamic covalent linkage, susceptible to cleavage under reducing conditions, a feature elegantly exploited in various biological and chemical systems. The terminal hydroxyl (-OH) groups provide reactive sites for a wide array of chemical modifications, most notably in polymerization and conjugation reactions.

The growing interest in "smart" materials and targeted therapeutics has brought molecules like 3,3'-Disulfanediylbis(propan-1-ol) to the forefront. Its structure is ideally suited for creating crosslinked networks that can be degraded on demand, a critical feature for applications ranging from self-healing polymers to intracellular drug delivery systems.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 3,3'-Disulfanediylbis(propan-1-ol) is essential for its effective application.

PropertyValueSource
Chemical Formula C₆H₁₄O₂S₂[PubChem]([Link]
Molecular Weight 182.31 g/mol
CAS Number 30453-21-5
Appearance Solid, semi-solid, or liquid
Boiling Point 334.8 °C at 760 mmHg
Flash Point 163 °C
Density 1.211 g/cm³

Characterization of 3,3'-Disulfanediylbis(propan-1-ol) is typically achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the propyl chain protons and carbons, as well as the hydroxyl groups.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band and C-O stretching vibrations confirms the hydroxyl groups. The S-S bond has a weak absorption in the IR spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Historical Context and Synthesis Trajectory

While a singular "discovery" paper for 3,3'-Disulfanediylbis(propan-1-ol) is not readily apparent in the historical literature, its synthesis falls within well-established organic chemistry principles, primarily the oxidation of thiols. The logical precursor to this molecule is 3-mercapto-1-propanol. The history of 3,3'-Disulfanediylbis(propan-1-ol) is therefore intrinsically linked to the development of methods for synthesizing its thiol precursor and the subsequent oxidation to form the disulfide bridge.

The synthesis of symmetrical disulfides from thiols is a fundamental transformation in organic sulfur chemistry.[1] Early methods often involved oxidation with air or mild oxidizing agents. The development of more controlled and efficient oxidation methods has been an ongoing area of research.

Synthesis of the Precursor: 3-Mercapto-1-propanol

The synthesis of 3-mercapto-1-propanol is a critical first step. A common and industrially viable method involves the reaction of allyl alcohol with a thiolating agent, followed by hydrolysis.[2]

Synthesis_of_3_Mercapto_1_propanol allyl_alcohol Allyl Alcohol s_3_hydroxypropyl_thioacetate S-(3-hydroxypropyl) thioacetate allyl_alcohol->s_3_hydroxypropyl_thioacetate Addition Reaction thioacetic_acid Thioacetic Acid thioacetic_acid->s_3_hydroxypropyl_thioacetate hydrolysis Hydrolysis (Acid or Base) s_3_hydroxypropyl_thioacetate->hydrolysis mercaptopropanol 3-Mercapto-1-propanol hydrolysis->mercaptopropanol

Caption: Synthesis pathway for 3-mercapto-1-propanol.

Oxidation to 3,3'-Disulfanediylbis(propan-1-ol): A Self-Validating Protocol

The oxidation of 3-mercapto-1-propanol to form the disulfide is a straightforward process. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction progress can be easily monitored by the disappearance of the thiol's characteristic odor and confirmed by techniques like Thin Layer Chromatography (TLC).

Experimental Protocol: Synthesis of 3,3'-Disulfanediylbis(propan-1-ol)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-mercapto-1-propanol (1 equivalent) in a suitable solvent such as ethanol or water.

  • Oxidation: Cool the solution in an ice bath. Add 30% hydrogen peroxide (approximately 0.5-0.6 equivalents, as 2 moles of thiol react with 1 mole of H₂O₂) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by the disappearance of the thiol starting material using TLC or by the loss of the pungent thiol smell.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

This protocol is self-validating as the disappearance of the starting thiol and the formation of a new, less polar product can be clearly observed, and the final product's identity is confirmed by standard analytical methods.

Oxidation_to_Disulfide mercaptopropanol 2 x 3-Mercapto-1-propanol disulfide 3,3'-Disulfanediylbis(propan-1-ol) mercaptopropanol->disulfide Oxidation h2o2 H₂O₂ h2o2->disulfide water 2 x H₂O

Caption: Oxidation of 3-mercapto-1-propanol to the disulfide.

Applications in Drug Development and Materials Science

The unique structure of 3,3'-Disulfanediylbis(propan-1-ol) makes it a valuable building block in several advanced applications.

Redox-Responsive Drug Delivery Systems

A major challenge in drug delivery is achieving targeted release of the therapeutic agent at the site of action while minimizing off-target effects. The significant difference in redox potential between the extracellular and intracellular environments provides a powerful stimulus for triggered drug release. The concentration of glutathione (GSH), a key intracellular reducing agent, is significantly higher inside cells than outside. This differential can be harnessed to cleave disulfide bonds, leading to the disassembly of a drug carrier and the release of its payload.

3,3'-Disulfanediylbis(propan-1-ol) can be used as a crosslinker to create biodegradable nanoparticles or hydrogels. The hydroxyl groups can be functionalized to polymerizable groups (e.g., acrylates or methacrylates) and then copolymerized with other monomers to form a crosslinked network. When these materials are taken up by cells, the high intracellular GSH concentration cleaves the disulfide crosslinks, leading to the degradation of the material and the release of the encapsulated drug.[3][4]

Drug_Delivery_System cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) nanoparticle Drug-Loaded Nanoparticle (Crosslinked with Disulfide) cleavage Disulfide Cleavage nanoparticle->cleavage Cellular Uptake release Drug Release cleavage->release

Caption: Redox-responsive drug delivery mechanism.

Self-Healing Polymers

The concept of self-healing materials, which can autonomously repair damage, is inspired by biological systems. One approach to creating self-healing polymers is to incorporate dynamic covalent bonds, such as disulfide bonds, into the polymer network. When the material is damaged, the disulfide bonds can undergo exchange reactions, allowing the polymer chains to rearrange and reform across the damaged interface, thus restoring the material's integrity.

3,3'-Disulfanediylbis(propan-1-ol) can be incorporated into polymer backbones, for example, in polyurethanes, where it can act as a chain extender.[5][6] The hydroxyl groups react with isocyanates to form urethane linkages, embedding the disulfide bond within the polymer chain. When a crack forms, the disulfide bonds at the fracture surface can exchange, leading to the healing of the material.

Polyurethane Synthesis

As a diol, 3,3'-Disulfanediylbis(propan-1-ol) can be used as a chain extender in the synthesis of polyurethanes. The reaction of the hydroxyl groups with diisocyanates leads to the formation of the polyurethane backbone. The incorporation of the disulfide linkage can impart unique properties to the resulting polyurethane, such as redox-responsiveness or self-healing capabilities, as mentioned above.

Conclusion and Future Outlook

3,3'-Disulfanediylbis(propan-1-ol) is a molecule of significant interest due to its bifunctional nature, combining the reactivity of hydroxyl groups with the dynamic character of a disulfide bond. While its specific historical discovery remains elusive, its synthesis is based on well-understood chemical principles. The true value of this compound lies in its modern applications, particularly in the development of advanced materials and drug delivery systems. As the demand for smart, responsive, and sustainable materials continues to grow, the utility of versatile building blocks like 3,3'-Disulfanediylbis(propan-1-ol) is expected to expand, opening new avenues for innovation in medicine and materials science.

References

  • Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery. Biomaterials Science (RSC Publishing). Available at: [Link]

  • Polymeric redox-responsive delivery systems bearing ammonium salts cross-linked via disulfides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 11651260, 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. National Center for Biotechnology Information. Available at: [Link]

  • Process for producing 3-mercapto-1-propanol. Google Patents.
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]

  • Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Available at: [Link]

  • Rationally Designed Eugenol-Based Chain Extender for Self-Healing Polyurethane Elastomers. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, a symmetrical disulfide-containing alcohol. While direct experimental evidence for this specific molecule is limited in publicly accessible literature, this whitepaper constructs a scientifically grounded hypothesis based on the well-established biochemistry of disulfide bonds and the known activities of structurally related compounds. We will explore its physicochemical properties, delve into its likely role as a modulator of cellular redox homeostasis through thiol-disulfide exchange, and discuss its potential applications, particularly as a radioprotective agent. This guide is intended for researchers, scientists, and drug development professionals interested in the biological activities of simple aliphatic disulfides.

Introduction and Physicochemical Properties

This compound, also known as 3,3'-dithiodipropanol, is an organic compound characterized by a central disulfide bond flanked by two hydroxypropyl chains. This structure imparts specific chemical and physical properties that are crucial to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄O₂S₂PubChem
Molecular Weight 182.3 g/mol PubChem
IUPAC Name 3-[(3-hydroxypropyl)disulfanyl]propan-1-olPubChem
CAS Number 52408-33-4PubChem
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
Key Functional Groups Disulfide (-S-S-), Hydroxyl (-OH)Chemical Structure

The presence of hydroxyl groups suggests that the molecule is relatively polar and may participate in hydrogen bonding, contributing to its likely solubility in aqueous environments. However, the core of its biological activity is predicted to reside in the reactivity of the disulfide bond.

Proposed Core Mechanism of Action: Modulation of Cellular Redox Environment

The central hypothesis for the mechanism of action of this compound revolves around its ability to participate in thiol-disulfide exchange reactions . This is a common mechanism for disulfide-containing compounds in biological systems.[1][2]

Thiol-Disulfide Exchange and Interaction with Glutathione

Cellular redox homeostasis is tightly regulated, with the glutathione system (GSH/GSSG) playing a pivotal role.[1][3] We propose that this compound can interact with intracellular thiols, most notably glutathione (GSH), a ubiquitous antioxidant.

The proposed reaction is as follows:

R-S-S-R + 2 GSH ⇌ 2 R-SH + GSSG

Where R-S-S-R is this compound and R-SH is its corresponding thiol, 3-mercapto-1-propanol. This reaction would lead to the consumption of reduced glutathione and the formation of glutathione disulfide (GSSG), thereby altering the intracellular GSH/GSSG ratio. This shift can have profound effects on cellular signaling and susceptibility to oxidative stress.[1]

Conversely, the reduced form, 3-mercapto-1-propanol, could act as a reducing agent, potentially regenerating other oxidized cellular components.

Thiol_Disulfide_Exchange cluster_0 Cellular Environment Compound This compound (R-S-S-R) GSSG Glutathione Disulfide (GSSG) Compound->GSSG Consumes GSH 2x Glutathione (GSH) Thiol 2x 3-Mercapto-1-propanol (R-SH) GSH->Thiol Reduces to

Caption: Proposed thiol-disulfide exchange with glutathione.

Potential as a Radioprotective Agent

A significant body of research exists on the use of sulfur-containing compounds as radioprotective agents.[4][5][6] The mechanism of these agents often involves scavenging free radicals generated by ionizing radiation, thereby protecting critical cellular components like DNA from damage.[5]

The disulfide bond in this compound can be readily reduced to its corresponding thiol, 3-mercapto-1-propanol. Thiols are known to be effective radical scavengers. The proposed mechanism for radioprotection is twofold:

  • Direct Radical Scavenging: The thiol form (3-mercapto-1-propanol) can directly donate a hydrogen atom to neutralize free radicals.

  • Induction of Cellular Hypoxia: Some aminothiols have been shown to induce a state of cellular hypoxia, which makes cells more resistant to radiation damage.[5] While it is unclear if this compound has this effect, it is a plausible mechanism for disulfide-containing radioprotectors.

The selenium analog of a related compound, 3,3'-diselenodipropionic acid (DSePA), has demonstrated significant radioprotective and antioxidant activities, further supporting the potential of such structures in mitigating oxidative damage.[7][8]

Radioprotection_Mechanism Radiation Ionizing Radiation ROS Reactive Oxygen Species (Free Radicals) Radiation->ROS Cellular_Damage Cellular Damage (e.g., DNA breaks) ROS->Cellular_Damage Compound This compound Thiol 3-Mercapto-1-propanol (Thiol Form) Compound->Thiol Reduction in vivo Thiol->ROS Scavenges

Caption: Hypothesized mechanism of radioprotection.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanisms, a series of in vitro and cell-based assays can be employed.

Cell-Free Thiol-Disulfide Exchange Assay

This experiment aims to demonstrate the direct interaction of this compound with glutathione.

Protocol:

  • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a known concentration of reduced glutathione (GSH).

  • Monitor the reaction over time using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the starting materials and the products (3-mercapto-1-propanol and GSSG).

  • As a control, run the same reaction without the addition of this compound to account for auto-oxidation of GSH.

Cellular Glutathione Assay

This assay will determine the effect of the compound on the intracellular GSH/GSSG ratio.

Protocol:

  • Culture a suitable cell line (e.g., HeLa or HEK293) to confluency.

  • Treat the cells with varying concentrations of this compound for different time points.

  • Lyse the cells and use a commercially available glutathione assay kit to measure the levels of GSH and GSSG.

  • Calculate the GSH/GSSG ratio and compare it to untreated control cells.

In Vitro Antioxidant Activity Assays

Standard antioxidant assays can provide evidence for the radical scavenging potential of the compound.

Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measure the ability of the compound to scavenge the stable DPPH radical spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assess the compound's capacity to neutralize the ABTS radical cation.

Cellular Radioprotection Assay

This experiment will evaluate the ability of the compound to protect cells from radiation-induced damage.

Protocol:

  • Plate cells at a low density in multi-well plates.

  • Pre-treat the cells with this compound for a specified duration.

  • Expose the cells to a known dose of ionizing radiation (e.g., X-rays or gamma rays).

  • After an appropriate incubation period to allow for colony formation, fix and stain the colonies.

  • Count the number of surviving colonies and calculate the surviving fraction relative to non-irradiated controls. Compare the survival of compound-treated cells to that of untreated irradiated cells.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Thiol_Exchange Thiol-Disulfide Exchange Assay Antioxidant Antioxidant Assays (DPPH, ABTS) GSH_Assay Cellular Glutathione Assay Radioprotection Radioprotection Assay (Colony Formation) Hypothesis Proposed Mechanism of Action Hypothesis->Thiol_Exchange Hypothesis->Antioxidant Hypothesis->GSH_Assay Hypothesis->Radioprotection

Sources

An In-Depth Technical Guide on the Solubility and Stability of Bis(3-hydroxypropyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-hydroxypropyl) disulfide is a molecule of increasing interest in various scientific fields, particularly in the development of drug delivery systems and advanced materials. Its structure, featuring a reducible disulfide bond and hydrophilic hydroxyl groups, imparts unique properties that are highly dependent on its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We delve into the theoretical considerations governing its behavior in different solvent systems and under various environmental stressors. Furthermore, this document outlines detailed, field-proven methodologies for empirically determining its solubility and stability profiles. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity. This guide is intended to be a foundational resource for researchers, enabling robust experimental design and fostering a deeper understanding of this versatile compound.

Introduction: The Significance of Bis(3-hydroxypropyl) Disulfide

Bis(3-hydroxypropyl) disulfide, with the chemical formula C6H14O2S2, is a symmetrical disulfide compound characterized by two hydroxyl (-OH) groups at the termini of its propyl chains.[1] This unique bifunctional nature—a centrally located, cleavable disulfide bond flanked by polar, hydrogen-bonding hydroxyl groups—makes it a compelling candidate for a range of applications.

In the realm of drug delivery, the disulfide bond serves as a "smart" linker. It remains stable in the oxidative extracellular environment but is susceptible to cleavage by reducing agents such as glutathione, which is found in significantly higher concentrations inside cells. This redox-responsive behavior is exploited for the targeted intracellular release of therapeutic agents. The hydroxyl groups, on the other hand, enhance water solubility and provide reactive sites for further chemical modification.

Understanding the solubility and stability of bis(3-hydroxypropyl) disulfide is paramount for its effective application. Solubility dictates its formulation possibilities and bioavailability, while its stability profile determines its shelf-life, storage conditions, and in vivo performance. This guide will systematically explore these two key characteristics.

Physicochemical Properties

A foundational understanding of the intrinsic properties of bis(3-hydroxypropyl) disulfide is essential before delving into its solubility and stability.

PropertyValueSource
CAS Number 30453-21-5 or 177854-95-4[2][3]
Molecular Formula C6H14O2S2[1]
Molecular Weight 182.3 g/mol [1]
Boiling Point 334.8°C at 760 mmHg[1]
Density 1.211 g/cm³[1]
Flash Point 163°C[1]

Note: Some databases may list different CAS numbers for the same compound.[2][3]

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[4] For bis(3-hydroxypropyl) disulfide, its solubility is governed by the interplay between its polar hydroxyl groups and the less polar disulfide-alkyl backbone.

Theoretical Considerations

The principle of "like dissolves like" is a useful starting point.[5]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The two terminal hydroxyl groups can form hydrogen bonds with polar solvent molecules, suggesting good solubility. The presence of the disulfide bond and the propyl chains, however, introduces some nonpolar character, which may limit its aqueous solubility compared to smaller, more polar diols.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The hydrocarbon portion of the molecule will have some affinity for nonpolar solvents, but the highly polar hydroxyl groups will significantly hinder solubility in these systems.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have a high dielectric constant, which should facilitate the dissolution of bis(3-hydroxypropyl) disulfide.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following protocol is a robust method for quantifying the solubility of bis(3-hydroxypropyl) disulfide in various solvents.

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol for Solubility

This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.[5]

Objective: To determine the saturation solubility of bis(3-hydroxypropyl) disulfide in a given solvent at a specific temperature.

Materials:

  • Bis(3-hydroxypropyl) disulfide

  • Analytical balance

  • Scintillation vials or test tubes

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

Procedure:

  • Preparation: Add an excess amount of bis(3-hydroxypropyl) disulfide to a vial (e.g., 20 mg). The key is to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.[6]

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.[5]

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis. Quantify the concentration of bis(3-hydroxypropyl) disulfide against a standard curve.

  • Calculation: The solubility is the concentration determined in the supernatant, expressed in units such as mg/mL or mol/L.

Causality: The 24-hour equilibration period is critical to ensure that the system has reached a thermodynamic equilibrium between the dissolved and undissolved solute. Using an excess of the solid guarantees that the resulting solution is saturated.

Stability Profile: Influencing Factors and Assessment Methodologies

The stability of bis(3-hydroxypropyl) disulfide is a measure of its resistance to chemical degradation under various conditions. The disulfide bond is the most reactive moiety and is susceptible to both reduction and oxidation, as well as cleavage under certain pH conditions.

Factors Influencing Stability
  • pH: Disulfide bonds can undergo alkaline-mediated degradation.[7][8] The hydroxyl anions can directly attack the sulfur atoms, leading to cleavage.[8] Therefore, the stability of bis(3-hydroxypropyl) disulfide is expected to decrease at high pH. Conversely, it is likely to be more stable at neutral to acidic pH.[9]

  • Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.

  • Reducing Agents: The disulfide bond is readily cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and biological thiols such as glutathione. This is the basis for its use in drug delivery.

  • Oxidizing Agents: Strong oxidizing agents can oxidize the disulfide bond to higher oxidation states of sulfur, such as thiosulfinates and sulfonic acids.

  • Light: Photostability testing is a crucial component of stability studies to determine if the compound is susceptible to degradation upon exposure to light.[10][11]

Experimental Workflow for Stability Assessment

A systematic stability study involves subjecting the compound to a range of stress conditions and monitoring its concentration over time.[12][13]

Caption: Workflow for a comprehensive stability study.

Detailed Experimental Protocol for pH-Dependent Stability

Objective: To determine the degradation kinetics of bis(3-hydroxypropyl) disulfide as a function of pH.

Materials:

  • Bis(3-hydroxypropyl) disulfide

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Temperature-controlled incubator or water bath

  • HPLC system with a validated, stability-indicating method

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of bis(3-hydroxypropyl) disulfide in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Incubation: In separate vials, dilute the stock solution into each of the different pH buffers to a final working concentration (e.g., 100 µg/mL).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each vial for T0 analysis. This represents 100% of the initial concentration.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 40°C for accelerated stability).[13]

  • Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw aliquots from each vial.

  • Analysis: Analyze each sample by a stability-indicating HPLC method. This is a method that can separate the parent compound from its degradation products, ensuring accurate quantification of the remaining parent drug.

  • Data Analysis: For each pH, plot the percentage of bis(3-hydroxypropyl) disulfide remaining versus time. From this data, the degradation rate constant (k) and half-life (t½) can be calculated, typically assuming first-order kinetics.[14]

Trustworthiness: The use of a validated, stability-indicating analytical method is non-negotiable for the integrity of the study.[10] It ensures that a decrease in the parent peak area is due to degradation and not co-elution with a newly formed degradant.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

  • Chromatographic System: A reversed-phase C18 column is typically suitable for a molecule of this polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is a good starting point for method development.

  • Detection:

    • UV-Vis Detector: Bis(3-hydroxypropyl) disulfide lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) would be necessary. This can suffer from low sensitivity and interference from other compounds.

    • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase. It is suitable for compounds with no UV absorbance but is not compatible with gradient elution and has lower sensitivity.

    • Electrochemical Detector (ECD): An ECD can be highly sensitive and selective for electroactive compounds like disulfides.[15]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and specificity and can also be used to identify degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and for developing formulations that mitigate degradation.

G cluster_0 Reductive Cleavage cluster_1 Alkaline Hydrolysis cluster_2 Oxidation A Bis(3-hydroxypropyl) Disulfide B 2 x 3-Mercaptopropan-1-ol A->B + 2[H] (e.g., GSH) C Bis(3-hydroxypropyl) Disulfide D Mixed Degradation Products C->D + OH- E Bis(3-hydroxypropyl) Disulfide F Thiosulfinates, Sulfonic Acids E->F + [O]

Caption: Major degradation pathways for bis(3-hydroxypropyl) disulfide.

  • Reductive Cleavage: This is the most well-defined pathway, especially in a biological context. Thiols like glutathione attack the disulfide bond in a thiol-disulfide exchange reaction, ultimately yielding two molecules of 3-mercaptopropan-1-ol.[16]

  • Alkaline-Mediated Degradation: At high pH, hydroxide ions can initiate a nucleophilic attack on a sulfur atom, leading to a cascade of reactions that can result in various sulfur-containing species.[8]

  • Oxidation: Strong oxidizing conditions can lead to the formation of various oxidized sulfur species.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of bis(3-hydroxypropyl) disulfide. By combining theoretical principles with robust, validated experimental protocols, researchers can generate high-quality data to support the development of novel drug delivery systems and materials. The methodologies described herein are designed to be adaptable to specific research needs while upholding the principles of scientific integrity.

Future research should focus on building a comprehensive database of solubility and stability data for this compound in a wide array of pharmaceutically relevant solvents and formulation excipients. Furthermore, detailed mechanistic studies of its degradation pathways, particularly in complex biological media, will be invaluable for predicting its in vivo fate and optimizing the design of next-generation disulfide-linked therapeutics.

References

  • How to Determine Solubility. (n.d.). wikiHow. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

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  • Q1A(R2) Guideline - ICH. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • The mechanisms of degradation of disulfide bonds in proteins upon... (n.d.). ResearchGate. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides. (2015). ResearchGate. Retrieved from [Link]

  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Retrieved from [Link]

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  • Journal Highlight: Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. (2011). Wiley Analytical Science. Retrieved from [Link]

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An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Chasm

In the landscape of chemical research and development, a comprehensive understanding of a compound's safety and toxicological profile is paramount. This guide is dedicated to 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol (CAS No. 177854-95-4), a disulfide-containing diol. It has been structured to provide the most accurate and actionable information based on currently available data. However, it is crucial for the reader to recognize that significant data gaps exist for this specific molecule. While we can draw foundational safety and handling guidance from its known chemical properties and hazard classifications, a comprehensive toxicological profile—including quantitative acute toxicity, chronic exposure effects, carcinogenicity, mutagenicity, reproductive toxicity, and environmental fate—is not available in the public domain at this time. This guide will therefore focus on established safety protocols derived from its Safety Data Sheet (SDS) and provide a transparent assessment of the existing knowledge gaps, empowering researchers to proceed with an informed and cautious approach.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the precise identification of the chemical substance. This compound is characterized by a disulfide bond flanked by two hydroxypropyl chains. This structure dictates its physical properties and potential chemical reactivity.

Systematic Identification:

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 177854-95-4PubChem[1]
Molecular Formula C₆H₁₄O₂S₂PubChem[1]
Molecular Weight 182.3 g/mol PubChem[1]
Synonyms Bis(3-hydroxypropyl) disulfide, 3,3'-DithiodipropanolPubChem[1]

Structural Representation:

The molecular structure is key to understanding potential metabolic pathways and interactions. Disulfide bonds, for instance, are known to undergo cleavage under reducing conditions, a process that could occur in biological systems.

Caption: Molecular Structure of this compound.

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. This classification is the primary driver for the handling and personal protective equipment recommendations that follow.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation.Sigma-Aldrich SDS[2]
Eye Irritation2AH319: Causes serious eye irritation.Sigma-Aldrich SDS[2]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.Sigma-Aldrich SDS[2]

Hazard Pictogram and Signal Word:

  • Pictogram:

    
    
    
  • Signal Word: Warning [2]

The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. The hydroxyl and disulfide moieties may contribute to these irritant effects.

Section 3: Safe Handling and Storage Protocols

A self-validating safety system relies on proactive measures to prevent exposure. The following protocols are derived from established best practices and the specific hazards identified for this compound.

Workflow for Safe Handling:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Consult SDS prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Exclusively within Fume Hood prep3->handle1 handle2 Avoid Inhalation of Vapors/Mists handle1->handle2 handle3 Prevent Skin and Eye Contact handle1->handle3 post1 Tightly Close Container handle3->post1 post3 Wash Hands Thoroughly handle3->post3 post2 Store in a Cool, Well-Ventilated Area post1->post2 post4 Dispose of Waste per Institutional Guidelines post3->post4

Caption: Standard Operating Procedure Workflow for Handling.

Step-by-Step Handling Protocol:

  • Engineering Controls: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to mitigate the risk of respiratory irritation from vapors or mists.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield to prevent contact with the eyes, which can cause serious irritation.[2]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) to prevent skin irritation.[2]

    • Skin and Body Protection: A standard laboratory coat should be worn.

  • Hygiene Practices: Avoid breathing vapors or mists.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and laundered before reuse.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The product is reported to be chemically stable under standard ambient conditions.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteProtocolSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists or if you feel unwell, call a POISON CENTER or doctor.Sigma-Aldrich SDS[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.Sigma-Aldrich SDS[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.Sigma-Aldrich SDS[2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.Sigma-Aldrich SDS[2]

Accidental Release Measures:

  • Personnel Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains.

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Section 5: Toxicological Profile - Acknowledging the Gaps

This section underscores the critical importance of treating this compound with caution due to the absence of comprehensive toxicological data. The information provided is based on GHS classifications, which are often derived from structural analogies or limited studies, rather than a full toxicological workup.

Acute Toxicity:

  • Oral: No data available.[2]

  • Dermal: No data available.

  • Inhalation: Classified as potentially causing respiratory irritation, but no quantitative data (e.g., LC50) is available.[2]

Chronic Toxicity:

  • There is no available data on the effects of repeated or long-term exposure to this compound.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • Carcinogenicity: The carcinogenic potential of this compound has not been evaluated by major regulatory bodies such as IARC, NTP, or OSHA.[2]

  • Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Logical Framework for Missing Data:

Caption: Relationship between known hazards and data gaps.

The absence of this critical toxicological data means that a No-Observed-Adverse-Effect Level (NOAEL) cannot be established. Researchers must operate under the assumption that unknown hazards may exist, particularly concerning long-term or systemic effects.

Section 6: Ecotoxicological Information

There is currently no available data on the environmental fate and ecotoxicity of this compound. Its impact on aquatic or terrestrial organisms is unknown. Therefore, releases into the environment should be strictly avoided.

Conclusion: A Call for Prudence and Further Research

This guide provides a foundational framework for the safe handling of this compound based on its established irritant properties. The provided protocols for handling, storage, and emergency response are essential for minimizing immediate risks to researchers. However, the profound lack of comprehensive toxicological data necessitates a highly cautious approach. The potential for long-term health effects and environmental impact remains uncharacterized. It is imperative that any research or development involving this compound proceeds with a full awareness of these knowledge gaps and that the scientific community pursues further studies to build a complete safety profile for this molecule.

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Methodological & Application

Applications of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of stimuli-responsive moieties into polymer architectures has paved the way for the development of "smart" materials with applications ranging from targeted drug delivery to self-healing composites. Among the various stimuli, the redox potential gradient between extracellular and intracellular environments has garnered significant attention. 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, also known as 3,3'-dithiodipropanol, is a key building block in the synthesis of such redox-responsive polymers. Its central disulfide bond can be readily cleaved in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular matrix. This unique property allows for the design of polymers that degrade or alter their structure in a controlled manner within a cellular environment.

This technical guide provides an in-depth exploration of the applications of this compound in polymer chemistry, with a focus on the synthesis of reducible polyurethanes and their use in drug delivery systems. Detailed protocols for synthesis, characterization, and application are provided to enable researchers to harness the potential of this versatile monomer.

Synthesis of Reducible Polyurethanes

Polyurethanes are a highly versatile class of polymers known for their excellent mechanical properties and biocompatibility. The incorporation of 3,3'-dithiodipropanol into the polyurethane backbone imparts redox-responsiveness, leading to materials that can be degraded on demand.

Rationale for Component Selection

The synthesis of a reducible polyurethane typically involves the polyaddition reaction of a diisocyanate, a polyol (which includes 3,3'-dithiodipropanol), and a chain extender. The choice of each component is critical in tuning the final properties of the polymer. For instance, the diisocyanate's structure (aliphatic vs. aromatic) influences the polymer's rigidity and degradation profile. The polyol component, a mixture of a macrodiol (like poly(ε-caprolactone) diol) and 3,3'-dithiodipropanol, determines the soft segment properties and the density of reducible linkages. A chain extender is used to increase the molecular weight and further modify the mechanical properties.

Experimental Protocol: Synthesis of a Reducible Polyurethane

This protocol describes the synthesis of a reducible polyurethane via a two-step solution polymerization method.[1]

Materials:

  • This compound (HPD)

  • Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen gas (high purity)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PCL-diol (e.g., 10 mmol, 20 g) and HPD (e.g., 2.5 mmol, 0.455 g).

    • Dry the mixture under vacuum at 80°C for 2 hours to remove any residual water.

    • Cool the flask to room temperature and dissolve the diol mixture in anhydrous DMF (e.g., 50 mL).

    • Under a nitrogen atmosphere, add IPDI (e.g., 15 mmol, 3.33 g) to the solution.

    • Add a catalytic amount of DBTDL (e.g., 2-3 drops).

    • Raise the temperature to 80°C and stir the reaction mixture for 4 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, prepare a solution of the chain extender, BDO (e.g., 2.5 mmol, 0.225 g), in anhydrous DMF (e.g., 10 mL).

    • Slowly add the BDO solution to the prepolymer solution under vigorous stirring.

    • Continue the reaction at 80°C for an additional 12-16 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the DMF solution into a large excess of cold diethyl ether with constant stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with diethyl ether to remove unreacted monomers and catalyst.

    • Dry the purified polyurethane under vacuum at 40°C to a constant weight.

Characterization of the Reducible Polyurethane

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

Parameter Technique Expected Outcome
Chemical Structure ¹H NMR, FTIRConfirmation of urethane bond formation and the presence of disulfide linkages.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm).

Application in Redox-Responsive Drug Delivery

The synthesized reducible polyurethane can be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents, such as the anticancer drug doxorubicin (DOX).[2][3][4][5]

Workflow for Nanoparticle Formulation and Drug Release

Workflow cluster_prep Nanoparticle Preparation cluster_release Stimuli-Responsive Release polymer Reducible Polyurethane nanoprecipitation Nanoprecipitation in Water polymer->nanoprecipitation drug Doxorubicin (DOX) drug->nanoprecipitation solvent Organic Solvent (e.g., DMF) solvent->nanoprecipitation nanoparticles DOX-loaded Nanoparticles nanoprecipitation->nanoparticles cleavage Disulfide Bond Cleavage nanoparticles->cleavage gsh Glutathione (GSH) gsh->cleavage release Drug Release cleavage->release Mechanism Polymer Polymer Backbone R-S-S-R' Disulfide Linkage Intermediate Mixed Disulfide R-S-S-G Polymer->Intermediate Thiol-Disulfide Exchange GSH Glutathione G-SH Thiol Group GSH->Intermediate CleavedPolymer Cleaved Polymer R-SH Intermediate->CleavedPolymer Further Reduction GSSG Oxidized Glutathione G-S-S-G Intermediate->GSSG

Caption: Glutathione-mediated disulfide bond cleavage.

Conclusion

This compound serves as a valuable monomer for the synthesis of redox-responsive polymers with significant potential in biomedical applications. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to design and evaluate novel drug delivery systems based on reducible polyurethanes. The ability to trigger drug release in response to the intracellular reducing environment opens up new avenues for developing more effective and targeted therapies.

References

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  • Lee, S. H., et al. (2014). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Macromolecular Research, 22(10), 1117-1124. [Link]

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Application Notes & Protocols: Surface Modification using Bis(3-hydroxypropyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Hydroxyl Terminus

In the realms of biosensing, advanced materials, and drug development, the ability to precisely control the chemistry of a surface is paramount. Surfaces that can resist the non-specific adsorption of proteins are critical for the performance of diagnostic devices and biomedical implants.[1] Hydroxyl-terminated surfaces are particularly valuable, providing a hydrated, charge-neutral interface that minimizes fouling while simultaneously offering a versatile chemical handle for the covalent attachment of specific biomolecules or polymers.[2][3]

Self-Assembled Monolayers (SAMs) represent a powerful and elegant bottom-up approach to surface functionalization.[4] This technology leverages the spontaneous organization of molecules with specific headgroups onto a substrate, forming a highly ordered, single-molecule-thick film. For gold surfaces, the robust and well-characterized interaction between sulfur and gold provides a stable anchoring point.

This guide details the use of bis(3-hydroxypropyl) disulfide as a precursor for generating high-quality, hydroxyl-terminated SAMs on gold. The disulfide bond provides a convenient and stable source for the in-situ formation of the corresponding thiol, which then forms the monolayer. This method is advantageous for its simplicity and the stability of the disulfide precursor compared to the free thiol. The resulting surface serves as an ideal platform for a wide range of applications, from fundamental studies of protein interactions to the development of sophisticated drug delivery systems.[5][6]

Mechanism: From Disulfide to a Functional Surface

The formation of a hydroxyl-terminated SAM from bis(3-hydroxypropyl) disulfide on a gold surface is a two-stage process involving chemisorption and self-organization.

  • Dissociative Chemisorption : When a gold substrate is exposed to a solution of bis(3-hydroxypropyl) disulfide, the molecule adsorbs onto the surface. The energetic favorability of the gold-sulfur interaction leads to the cleavage of the relatively weak disulfide (S-S) bond.[7] This dissociative process results in the formation of two highly stable gold-thiolate (Au-S) bonds per original disulfide molecule.[8]

  • Self-Assembly : Following the initial binding, the liberated 3-hydroxypropylthiolate moieties begin to organize on the surface. Driven by intermolecular van der Waals forces between the propyl chains, the molecules arrange themselves into a densely packed, quasi-crystalline structure.[4] This organization process orients the alkyl chains away from the surface, exposing the terminal hydroxyl (-OH) groups to the surrounding environment, thereby creating a uniform, hydrophilic interface.

G cluster_solution In Solution cluster_surface On Gold Surface Disulfide Bis(3-hydroxypropyl) disulfide HO-(CH₂)₃-S-S-(CH₂)₃-OH Au_Surface Pristine Gold (Au) Substrate Disulfide->Au_Surface 1. Adsorption & Dissociative Chemisorption (S-S Bond Cleavage) SAM Organized Hydroxyl-Terminated SAM -S-(CH₂)₃-OH -S-(CH₂)₃-OH -S-(CH₂)₃-OH Au_Surface->SAM 2. Self-Assembly & Chain Organization

Caption: Mechanism of SAM formation from a disulfide precursor.

Detailed Experimental Protocol

Achieving a high-quality, well-ordered monolayer requires meticulous attention to cleanliness and procedure.[9] The following protocol outlines the standard steps for modifying a gold surface.

Part A: Substrate Preparation (Critical Step)

The quality of the final SAM is directly dependent on the cleanliness of the gold substrate. The goal is to remove all organic and inorganic contaminants.

  • Pre-Cleaning : Sonicate the gold-coated substrates in a sequence of high-purity solvents, for instance, acetone, followed by isopropanol or ethanol (5-10 minutes each).

  • Oxidative Cleaning :

    • UV/Ozone Treatment (Recommended) : Place substrates in a UV/Ozone cleaner for 15-20 minutes. This is a highly effective and safer method for removing organic contaminants.

    • Piranha Solution (Use with Extreme Caution) : As an alternative, immerse substrates in freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). WARNING: Piranha solution is extremely corrosive, reacts violently with organic materials, and must be handled with appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat) inside a certified fume hood. Immerse for 5-10 minutes.

  • Final Rinse : Thoroughly rinse the substrates with ultrapure water (18 MΩ·cm), followed by a final rinse with 200-proof ethanol.

  • Drying : Immediately dry the substrates under a gentle stream of dry, inert gas (e.g., nitrogen or argon) and use them without delay.

Part B: Solution Preparation
  • Prepare a 1-5 mM solution of bis(3-hydroxypropyl) disulfide in a high-purity solvent. Anhydrous 200-proof ethanol is the most common and effective solvent.[9]

  • Use a clean glass vial or other appropriate container. Ensure the solution volume is sufficient to fully submerge the substrates.

  • It is recommended to use freshly prepared solutions for optimal and reproducible results.

Part C: The Self-Assembly Process
  • Completely immerse the freshly cleaned and dried gold substrates into the disulfide solution. Handle substrates only with clean, non-magnetic tweezers.

  • To minimize oxidation and contamination, it is good practice to purge the headspace of the container with an inert gas (nitrogen or argon) before sealing.[9]

  • Seal the container tightly (e.g., with a PTFE-lined cap and Parafilm®) to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered, thermodynamically stable monolayer.[9]

Part D: Post-Assembly Rinsing and Drying

This step is crucial for removing any non-covalently bound (physisorbed) molecules from the surface.

  • Carefully remove the substrates from the assembly solution.

  • Rinse each substrate thoroughly with a stream of the same solvent used for assembly (e.g., ethanol) to wash away excess disulfide.

  • Perform a final rinse with a different high-purity solvent (e.g., isopropanol or acetone) to remove any remaining impurities.

  • Dry the functionalized substrates under a gentle stream of dry nitrogen or argon.

  • Store the modified substrates in a clean, dry environment (like a desiccator or petri dish) until use.

Caption: Experimental workflow for surface modification.

Validation and Characterization

Successful monolayer formation should always be validated. Several surface-sensitive techniques can be employed to confirm the presence, quality, and properties of the hydroxyl-terminated SAM.

TechniqueInformation ProvidedTypical Expected Result
Contact Angle Goniometry Surface wettability and hydrophilicity. Confirms the exposure of terminal -OH groups.Low static water contact angle, typically in the range of 15° - 35°.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states at the surface.Presence of S 2p, C 1s, and O 1s peaks. The S 2p spectrum confirms the formation of a gold-thiolate bond.[10][11]
Ellipsometry Precise measurement of the monolayer's thickness.A thickness of approximately 5-7 Å, consistent with a monolayer of 3-hydroxypropylthiolate.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and assessment of alkyl chain order.Presence of O-H stretching (~3300 cm⁻¹) and C-H stretching (~2900 cm⁻¹) bands.[12]

Applications and Further Functionalization

The resulting hydroxyl-terminated surface is not merely an endpoint but a versatile starting platform for numerous advanced applications.

  • Biomedical Devices & Biosensors : The hydrophilic nature of the oligo(ethylene glycol)-like surface provides excellent resistance to non-specific protein adsorption, a property often referred to as "stealth" or "non-fouling".[1][13][14] This is critical for maintaining the activity of immobilized capture probes (e.g., antibodies, DNA) and ensuring low background noise in diagnostic assays.[6]

  • Drug Delivery Platforms : The surface can be used to anchor drug-loaded nanoparticles or polymers. The disulfide linkage itself can be exploited in redox-responsive drug delivery systems, as the high concentration of glutathione inside cancer cells can cleave disulfide bonds and trigger drug release.[5][15][16]

  • Platform for Further Chemistry : The terminal hydroxyl groups are readily available for a vast array of subsequent chemical modifications, allowing for the covalent attachment of virtually any desired molecule.[17] Common strategies include:

    • Esterification : Reaction with acid chlorides or anhydrides to form ester linkages.[18]

    • Oxa-Michael Addition : Activation with reagents like divinyl sulfone (DVS) allows for the subsequent coupling of nucleophiles such as amines, thiols, or other hydroxyls under mild conditions.[11][19]

G cluster_reactions Further Functionalization cluster_products Resulting Surfaces Start Surface-OH Ester Esterification (e.g., + R-COCl) Start->Ester DVS Vinyl Sulfone Activation (e.g., + DVS) Start->DVS Other Other Chemistries (e.g., Silanization) Start->Other Prod_Ester Surface-O-CO-R Ester->Prod_Ester Prod_DVS Surface-O-CH₂CH₂-SO₂-CH=CH₂ DVS->Prod_DVS Prod_Other Diverse Functional Surfaces Other->Prod_Other

Caption: Further chemical modifications of the hydroxyl surface.

References

  • Bioconjugate Chemistry. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. [Link]

  • ResearchGate. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. [Link]

  • ResearchGate. (2023). Disulfide-Modified Mesoporous Silica Nanoparticles for Biomedical Applications. [Link]

  • ACS Publications. (n.d.). Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers | Langmuir. [Link]

  • National Institutes of Health (NIH). (n.d.). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. [Link]

  • AIP Publishing. (2018). Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. [Link]

  • National Institutes of Health (NIH). (n.d.). Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery. [Link]

  • ACS Publications. (2021). Poly(disulfide)s: From Synthesis to Drug Delivery | Biomacromolecules. [Link]

  • PubMed. (2018). Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. [Link]

  • ACS Publications. (n.d.). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study | Langmuir. [Link]

  • ACS Publications. (n.d.). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. [Link]

  • IOPscience. (n.d.). Quantitative analysis of COOH-terminated alkanethiol SAMs on gold nanoparticle surfaces. [Link]

  • AIP Publishing. (2018). Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. [Link]

  • ACS Publications. (n.d.). Protein Adsorption on Oligo(ethylene glycol)-Terminated Alkanethiolate Self-Assembled Monolayers: The Molecular Basis for Nonfouling Behavior. [Link]

  • MDPI. (n.d.). Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review. [Link]

  • ACS Publications. (1996). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. [Link]

  • PubMed. (n.d.). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. [Link]

  • National Institutes of Health (NIH). (n.d.). Application of Functionalized Graphene Oxide Based Biosensors for Health Monitoring. [Link]

  • National Institutes of Health (NIH). (2010). A Versatile Method for Functionalizing Surfaces with Bioactive Glycans. [Link]

  • ResearchGate. (n.d.). (a) Hydroxyl group (OH) formed on the surface of sensor chip by using.... [Link]

  • ResearchGate. (n.d.). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. [Link]

  • MDPI. (2021). Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers. [Link]

  • Semantic Scholar. (2014). Molecular-scale surface structures of oligo(ethylene glycol)-terminated self-assembled monolayers investigated by frequency modulation atomic force microscopy in aqueous solution. [https://www.semanticscholar.org/paper/Molecular-scale-surface-structures-of-oligo(ethylene-Inada-Asakawa/835467498c407865768a3563914972d54e470c1f]([Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. [Link]

  • The Schreiber Group. (n.d.). Self-Assembling Monolayers (SAMs). [Link]

  • DTIC. (n.d.). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. [Link]

  • MDPI. (n.d.). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

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Application Notes & Protocols: Leveraging 3,3'-Disulfanediylbis(propan-1-ol) for Advanced Self-Healing Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Regenerative Polymers

The pursuit of materials that can autonomously repair damage, mimicking the remarkable regenerative capabilities of biological systems, has led to the development of self-healing polymers.[1] These intelligent materials promise to extend the lifespan and enhance the reliability of a vast array of products, from coatings and adhesives to flexible electronics and medical implants. A particularly promising strategy for imparting self-healing properties to polymers is the incorporation of dynamic covalent bonds, which can reversibly break and reform under specific stimuli.[2] Among these, the disulfide bond (S-S) has emerged as a versatile and highly effective functional group for creating robust self-healing networks.[3][4]

The core of this technology lies in the disulfide exchange mechanism, a dynamic process where disulfide bonds can swap partners, leading to a rearrangement of the polymer network.[5] This bond metathesis allows for the closure of cracks and the restoration of mechanical integrity upon the application of a stimulus such as heat, light, or a change in pH.[6] The aliphatic disulfide, 3,3'-Disulfanediylbis(propan-1-ol), is an especially valuable building block in this context. Its terminal hydroxyl groups provide convenient handles for incorporation into various polymer backbones, most notably polyurethanes, through well-established polymerization chemistry.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,3'-Disulfanediylbis(propan-1-ol) in the synthesis and characterization of self-healing polyurethane elastomers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of these remarkable materials.

Physicochemical Properties of 3,3'-Disulfanediylbis(propan-1-ol)

Before its application, a thorough understanding of the key reagent is paramount. 3,3'-Disulfanediylbis(propan-1-ol) is a commercially available compound with the following key properties:

PropertyValueReference
Chemical Formula C6H14O2S2[9][10]
Molecular Weight 182.31 g/mol [9]
Appearance Solid or semi-solid[9][10]
CAS Number 30453-21-5[9][10]
InChI Key RXURJOBHVPLGQU-UHFFFAOYSA-N[9][10]
Storage Sealed in a dry environment at room temperature[9][10]

The presence of two primary alcohol groups makes it an ideal chain extender in the synthesis of polyurethanes, where it reacts with isocyanate groups to form urethane linkages.[11] The disulfide bond, nestled within the aliphatic chain, provides the dynamic character necessary for self-healing.

Application Note I: Synthesis of a Self-Healing Polyurethane Elastomer

The synthesis of a self-healing polyurethane incorporating 3,3'-Disulfanediylbis(propan-1-ol) is typically achieved through a two-step prepolymer method. This approach allows for precise control over the polymer architecture and the incorporation of the disulfide functionality.

Causality of Experimental Choices:
  • Prepolymer Formation: The initial step involves the reaction of a diisocyanate with a polyol to form an isocyanate-terminated prepolymer. The choice of polyol (e.g., polytetrahydrofuran, PTMEG) dictates the soft segment of the polyurethane, influencing its flexibility and elastomeric properties. Isophorone diisocyanate (IPDI) is often chosen as the diisocyanate due to its asymmetric structure, which can disrupt hard segment crystallization and lead to more amorphous, flexible materials.[12]

  • Chain Extension: The subsequent chain extension step utilizes a diol or diamine to build the final high-molecular-weight polymer. Here, 3,3'-Disulfanediylbis(propan-1-ol) is introduced as a chain extender.[13] The molar ratio of the disulfide diol to other chain extenders can be varied to control the density of self-healing moieties within the polymer network. A higher concentration of disulfide bonds generally leads to more efficient healing.[3]

  • Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is often employed to accelerate the urethane-forming reaction between the isocyanate and hydroxyl groups.[14]

  • Solvent: The reaction is typically carried out in a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent side reactions of the isocyanates with water.[15]

Workflow for Polyurethane Synthesis

cluster_prep Prepolymer Synthesis cluster_chain Chain Extension Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Reaction with Catalyst (DBTDL) Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Final_Polymer Self-Healing Polyurethane Prepolymer->Final_Polymer Chain Extension Disulfide_Diol 3,3'-Disulfanediylbis(propan-1-ol) Disulfide_Diol->Final_Polymer Reaction

Caption: Synthesis workflow for a self-healing polyurethane.

Detailed Protocol: Synthesis of a Self-Healing Polyurethane

Materials:

  • Polytetrahydrofuran (PTMEG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 12 hours.

  • Isophorone diisocyanate (IPDI).

  • 3,3'-Disulfanediylbis(propan-1-ol).

  • Dibutyltin dilaurate (DBTDL).

  • N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PTMEG (e.g., 10 mmol) and anhydrous DMF.

    • Stir the mixture under a nitrogen atmosphere at 80°C until the PTMEG is completely dissolved.

    • Add IPDI (e.g., 20 mmol, for an NCO:OH ratio of 2:1) to the flask.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).

    • Continue stirring at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by the disappearance of the -OH peak and the appearance of the -NCO peak in the FTIR spectrum.[16]

  • Chain Extension:

    • Dissolve 3,3'-Disulfanediylbis(propan-1-ol) (e.g., 10 mmol) in anhydrous DMF.

    • Slowly add the solution of the disulfide diol to the prepolymer mixture.

    • Continue stirring at 80°C for an additional 2-4 hours until the viscosity of the solution significantly increases, indicating polymer formation. The completion of the reaction is confirmed by the disappearance of the characteristic -NCO peak at ~2270 cm⁻¹ in the FTIR spectrum.[17]

  • Polymer Film Casting:

    • Pour the viscous polymer solution into a Teflon mold.

    • Dry the solution in a vacuum oven at 60°C for 24 hours to remove the solvent and obtain the self-healing polyurethane film.

Application Note II: Characterization of Self-Healing Properties

The successful synthesis of a self-healing material must be followed by a thorough characterization of its healing capabilities and mechanical properties.

Causality of Experimental Choices:
  • Spectroscopic Analysis: Fourier-transform infrared (FTIR) and Raman spectroscopy are crucial for confirming the chemical structure of the synthesized polyurethane. FTIR is particularly useful for verifying the formation of urethane linkages and the consumption of isocyanate groups.[18] Raman spectroscopy is highly effective for detecting the presence of the S-S bond, which often has a weak signal in FTIR.[3][19] The characteristic S-S stretching vibration typically appears around 510 cm⁻¹ in the Raman spectrum.[10]

  • Mechanical Testing: Tensile testing is the primary method for quantifying the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.[20][21] By comparing the tensile properties of a pristine sample with those of a healed sample, the self-healing efficiency can be calculated.

  • Healing Efficiency Quantification: The healing efficiency is a critical parameter that defines the material's ability to recover its properties after damage.[22] It is typically expressed as the ratio of a specific property (e.g., tensile strength) of the healed material to that of the original material.[23]

Workflow for Characterization

cluster_synthesis Material Preparation cluster_characterization Characterization Polymer_Film Synthesized Polyurethane Film Spectroscopy FTIR & Raman Spectroscopy Polymer_Film->Spectroscopy Tensile_Pristine Tensile Testing (Pristine) Polymer_Film->Tensile_Pristine Damage Introduce Damage (Cut) Tensile_Pristine->Damage Efficiency Calculate Healing Efficiency Tensile_Pristine->Efficiency Healing Healing Process (e.g., Heat) Damage->Healing Tensile_Healed Tensile Testing (Healed) Healing->Tensile_Healed Tensile_Healed->Efficiency

Caption: Workflow for the characterization of self-healing properties.

Detailed Protocol: Quantification of Self-Healing Efficiency

Materials and Equipment:

  • Synthesized polyurethane film.

  • Universal testing machine for tensile tests.

  • Sharp razor blade.

  • Oven for controlled heating.

  • Calipers for precise measurements.

Procedure:

  • Pristine Sample Testing:

    • Cut the polyurethane film into dumbbell-shaped specimens according to a standard such as ASTM D638.[20]

    • Measure the cross-sectional area of the gauge section of each specimen.

    • Perform tensile testing on at least three pristine specimens at a constant strain rate (e.g., 100 mm/min) until failure.[24]

    • Record the ultimate tensile strength (σ_pristine) and elongation at break.

  • Damage and Healing:

    • Take a new set of dumbbell-shaped specimens and cut them completely in half at the center of the gauge section with a sharp razor blade.

    • Carefully bring the two cut surfaces back into contact.

    • Place the damaged specimens in an oven at a specific healing temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[12] The optimal healing temperature and time should be determined experimentally and are typically above the glass transition temperature (Tg) of the material to ensure sufficient polymer chain mobility.

  • Healed Sample Testing:

    • After the healing period, allow the specimens to cool to room temperature.

    • Perform tensile testing on the healed specimens using the same parameters as for the pristine samples.

    • Record the ultimate tensile strength of the healed specimens (σ_healed).

  • Calculation of Healing Efficiency:

    • The self-healing efficiency (η) is calculated using the following formula: η (%) = (σ_healed / σ_pristine) × 100

Summary of Expected Results

The incorporation of 3,3'-Disulfanediylbis(propan-1-ol) into a polyurethane network is expected to yield an elastomer with significant self-healing capabilities. The following table summarizes typical ranges for mechanical properties and healing efficiencies reported in the literature for similar systems.

PropertyTypical Range
Tensile Strength 1 - 10 MPa
Elongation at Break 200 - 800%
Healing Efficiency (Tensile Strength) 70 - 98%
Healing Conditions 60 - 100°C, 1 - 24 hours

Note: These values are illustrative and will vary depending on the specific formulation and synthesis conditions.

Conclusion

3,3'-Disulfanediylbis(propan-1-ol) serves as a powerful and versatile building block for the creation of self-healing polyurethane materials. The straightforward incorporation of this disulfide-containing diol via standard polyurethane chemistry allows for the development of materials with the ability to repair damage and extend their operational lifetime. The protocols and application notes provided herein offer a solid foundation for researchers to explore and optimize these dynamic materials for a wide range of applications, pushing the boundaries of material science and engineering.

References

  • Healing Efficiency Quantification → Area → Sustainability. (n.d.).
  • Self-Healing Polyurethane Elastomers Based on a Disulfide Bond by Digital Light Processing 3D Printing. ACS Macro Letters. (2019). Retrieved from [Link]

  • Innovative Device and Procedure for In Situ Quantification of the Self-Healing Ability and Kinetics of Self-Healing of Polymeric Materials. Polymers. (2023). Retrieved from [Link]

  • Synthetic infrared characterization of polyurethane elastomers containing disulfide bonds. ResearchGate. (n.d.). Retrieved from [Link]

  • (a) FTIR spectra and (b) Raman spectra of PU-A, PU-B, and PU-C. ResearchGate. (n.d.). Retrieved from [Link]

  • Self-Healing Materials Based on Disulfide Links. Macromolecules. (2011). Retrieved from [Link]

  • Preparation and Characterization of a Novel Self-Healing Transparent Polyimide Film Based on Dynamic Disulfide Bonds. Polymers. (2024). Retrieved from [Link]

  • Turning Vulcanized Natural Rubber into a Self-Healing Polymer: Effect of the disulfide/polysulfide Ratio. IRIS . (n.d.). Retrieved from [Link]

  • Raman spectroscopy of different disulfide concentration. ResearchGate. (n.d.). Retrieved from [Link]

  • Novel disulfide-containing diols: synthesis and application in self-healing fluorescent polyurethane elastomers. New Journal of Chemistry. (n.d.). Retrieved from [Link]

  • (a) The self-healing test protocol. (b) Tensile stress–strain curves of... ResearchGate. (n.d.). Retrieved from [Link]

  • Quantifying the Self-Healing Efficiency of Bioconcrete Using Bacillus subtilis Immobilized in Polymer-Coated Lightweight Expanded Clay Aggregates. Materials. (2024). Retrieved from [Link]

  • Synthesis And Properties Of Polyurethane Containing Dynamic Disulfide Bonds. (2022). Retrieved from [Link]

  • Synthesis and Property of an Organosilicon Polyurethane Acrylate Prepolymer Containing Disulfide Bonds for Photopolymerization. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Macro Letters. (2021). Retrieved from [Link]

  • Method for the preparation of poly (disulfide) polymers and gels. Google Patents. (n.d.).
  • A Self-Healing Polymer with Fast Elastic Recovery upon Stretching. Polymers. (2020). Retrieved from [Link]

  • Design and synthesis of self-healing polymers. Science China Chemistry. (n.d.). Retrieved from [Link]

  • Raman Characterization of Polymer Formation -First Step to Self-Healing Polymer Coatings Studies-. (n.d.). Retrieved from [Link]

  • The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Polymers. (2022). Retrieved from [Link]

  • The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. (2016). Retrieved from [Link]

  • Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials. (2014). Retrieved from [Link]

  • Synthesis of mechanically strong waterborne poly(urethane-urea)s capable of self-healing at elevated temperatures. (n.d.). Retrieved from [Link]

  • Disulfide-containing polyurethanes, SSPUs. ResearchGate. (n.d.). Retrieved from [Link]

  • Illustration of the healing process of the self-healing polyurethane. ResearchGate. (n.d.). Retrieved from [Link]

  • PREPARATION AND CHARACTERIZATION OF SELF-HEALING POLYURETHANE. (2022). Retrieved from [Link]

  • Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond. Semantic Scholar. (2021). Retrieved from [Link]

  • How to Perform Tensile Testing on Polymers. GlobalSpec. (2018). Retrieved from [Link]

  • Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond. Polymers. (n.d.). Retrieved from [Link]

  • Characterization of Polyurethanes Containing Different Chain Extenders. ResearchGate. (n.d.). Retrieved from [Link]

  • Chain extenders for polyurethanes. Google Patents. (n.d.).
  • Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (n.d.). Retrieved from [Link]

  • Experimental testing of self-healing ability of soft polymer materials. ResearchGate. (n.d.). Retrieved from [Link]

  • Harnessing disulfide and transesterification bond exchange reactions for recyclable and reprocessable 3D-printed vitrimers. UPCommons. (2024). Retrieved from [Link]

  • Tensile testing of polymeric materials: a model. AIR Unimi. (n.d.). Retrieved from [Link]

  • Synthesis of thermally and mechanically improved polyurethane-urea elastomers by using novel diamines as chain extenders. ResearchGate. (n.d.). Retrieved from [Link]

  • Which is the best procedure to synthesize polyurethane in solution? ResearchGate. (2015). Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Detection of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. Designed for researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: Indirect UV-Vis Spectrophotometry via Thiol-Disulfide Exchange, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and enabling users to adapt these methods to their specific laboratory contexts.

Introduction and Compound Overview

This compound is a symmetrical disulfide compound characterized by a central disulfide bond flanked by two hydroxypropyl chains. Its accurate detection is critical in various contexts, such as monitoring its presence as a process-related impurity, a degradation product in pharmaceutical formulations, or as a key molecule in materials science.

The primary analytical challenge posed by this molecule is its lack of a strong chromophore, which complicates direct detection by common spectrophotometric methods.[1] Consequently, analytical strategies must either leverage the unique reactivity of the disulfide bond or employ universal detection techniques like mass spectrometry. This guide provides a multi-tiered approach to its analysis, from rapid quantification to high-specificity characterization.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name 3-(3-hydroxypropyldisulfanyl)propan-1-olPubChem[2]
Molecular Formula C₆H₁₄O₂S₂PubChem[2]
Molecular Weight 182.3 g/mol PubChem[2]
CAS Number 177854-95-4PubChem[2]
XLogP3 0.3PubChem[2]

Method 1: Indirect Quantification via Thiol-Disulfide Exchange

This method offers a rapid and cost-effective approach for quantifying total disulfide content. The core principle involves a two-step process: first, the disulfide bond of this compound is chemically reduced to yield two molecules of its corresponding thiol, 3-mercapto-1-propanol. Second, these newly formed thiol groups are quantified using a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid), famously known as Ellman's reagent (DTNB).[3] The reaction of a thiol with DTNB releases a stoichiometric amount of the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a distinct yellow color and a strong absorbance maximum at 412 nm.[4]

Scientific Rationale

The choice of a reducing agent is critical. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) because it is odorless, more stable, and selectively reduces disulfide bonds without interfering with the subsequent DTNB reaction. The reaction must be conducted in a buffered solution (pH ~7-8) as the TNB²⁻ chromophore's extinction coefficient is pH-dependent, and the thiol-disulfide exchange is most efficient in this range.[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Sample containing This compound B Add Reducing Agent (TCEP) in Reaction Buffer (pH 7.5) A->B C Incubate to reduce Disulfide to Thiols B->C D Add Ellman's Reagent (DTNB) C->D E Measure Absorbance at 412 nm (UV-Vis Spectrophotometer) D->E F Calculate Thiol Concentration using Beer-Lambert Law (ε = 14,150 M⁻¹cm⁻¹) E->F G Convert to Disulfide Concentration (Divide by 2) F->G G A Prepare Mobile Phase & Equilibrate HPLC System C Inject Sample onto C18 Column A->C B Prepare Standards & Samples in Mobile Phase A B->C D Gradient Elution (Water/Acetonitrile) C->D E Detect at 210 nm (UV/PDA Detector) D->E F Integrate Peak Area & Quantify vs. Standard Curve E->F G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Evaporate sample solvent to dryness B Add Silylation Reagent (BSTFA) & Pyridine A->B C Heat at 60°C for 30 min to form TMS derivative B->C D Inject derivatized sample into GC-MS C->D E Separation on DB-5 column (Temperature Program) D->E F MS Detection (EI, Scan Mode) & Data Acquisition E->F G Identify Peak & Confirm Mass Spectrum Quantify using SIM or Extracted Ion F->G

Sources

Application Note: Quantitative Analysis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in Aqueous Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantification of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The compound, a symmetrical disulfide alcohol, presents analytical challenges due to its high polarity and lack of a strong chromophore. This protocol utilizes a reversed-phase chromatographic approach on a C18 stationary phase, which is compatible with highly aqueous mobile phases, coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) for selective and sensitive detection. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in various aqueous-based sample matrices.

Introduction and Scientific Rationale

This compound is a small, polar organic molecule characterized by a disulfide bond and two terminal hydroxyl groups. Its structure (Figure 1) imparts high water solubility. Disulfide-containing molecules are of significant interest in pharmaceutical and biological research, often acting as prodrugs, linkers in antibody-drug conjugates, or being involved in redox-active biological processes. The accurate quantification of such compounds is crucial for pharmacokinetic, stability, and formulation studies.

The primary analytical challenges for this molecule are its low retention on traditional reversed-phase (RP) HPLC columns under high organic mobile phase conditions and its lack of a UV-absorbing chromophore, precluding simple UV detection. Therefore, HPLC-MS is the technique of choice. Reversed-phase chromatography is selected for its compatibility with aqueous samples and ESI-MS.[1][2] To overcome the low retention associated with polar analytes, a column designed for stability in highly aqueous mobile phases is employed.[3][4] Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar, non-volatile molecules. Detection is performed in positive ion mode, targeting the protonated molecule [M+H]⁺ for high specificity and sensitivity.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound (PubChem CID: 11651260).[5]

Experimental

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade, ~99%)

  • Sample Diluent: 95:5 Water:Acetonitrile (v/v)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6120, Waters SQ Detector 2).

Standard and Sample Preparation

Causality: The goal of sample preparation is to ensure the analyte is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. Using a diluent with low organic content (5% acetonitrile) ensures compatibility with the reversed-phase starting conditions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the Primary Stock Solution to 10.0 mL with the sample diluent.

  • Calibration Standards (e.g., 10 ng/mL to 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the sample diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte, if possible, to ensure an independent assessment of accuracy.

  • Sample Preparation: Dilute the test samples with the sample diluent to fall within the calibration curve range. A filtration step using a 0.22 µm PVDF syringe filter may be necessary for samples containing particulates.

HPLC Method

Causality: A C18 column designed for aqueous stability is chosen to provide sufficient retention for the polar analyte.[3] A shallow gradient starting with a high aqueous component allows for the retention and subsequent elution of the analyte. Formic acid is added to the mobile phase to provide a source of protons, which aids in the ionization of the analyte in positive mode ESI and improves peak shape.

ParameterSetting
Column Aqueous C18, 2.1 x 100 mm, 3.5 µm (e.g., Agilent ZORBAX AQ, Waters Atlantis T3)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 60% B over 5 minutes; hold at 60% B for 1 min; return to 5% B over 0.5 min; hold for 2.5 min
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Run Time 9 minutes
Mass Spectrometer Method

Causality: ESI in positive ion mode is selected because the two hydroxyl groups can be readily protonated.[6] The disulfide bond itself can be susceptible to in-source reduction under certain ESI conditions, but using standard, non-harsh instrument settings should keep the molecule intact.[7][8] The primary ion to monitor is the protonated parent molecule [M+H]⁺. For this compound (MW = 182.3 g/mol ), the target m/z is 183.2.[5] Selected Ion Monitoring (SIM) is used for enhanced sensitivity and specificity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM)
SIM Ion (m/z) 183.2 [M+H]⁺
Dwell Time 200 ms
Fragmentor Voltage 100 V (Optimize for maximum signal)
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V

System Suitability and Method Validation Framework

Trustworthiness: Before analyzing samples, the performance of the entire HPLC-MS system must be verified. This is achieved through System Suitability Testing (SST).[9][10][11] Following successful SST, the analytical method itself must be validated to ensure it is fit for its intended purpose.[12]

System Suitability Testing (SST)

Inject a mid-concentration standard (e.g., 100 ng/mL) five or six times consecutively before starting the analytical run.[13] Key parameters to assess include:

  • Peak Area Precision (%RSD): Should be ≤15% for replicate injections.[13]

  • Retention Time Precision (%RSD): Should be ≤2%.

  • Peak Tailing Factor (Tf): Should be between 0.8 and 1.5.

  • Signal-to-Noise Ratio (S/N): For the lowest calibration standard, S/N should be ≥10.[11][13]

Method Validation Parameters (ICH Q2(R1) Framework)

A full validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve of at least five non-zero standards should be prepared. The correlation coefficient (r²) should be ≥0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy & Precision: Assessed by analyzing replicate QC samples at multiple concentration levels on different days. Accuracy is reported as % recovery, and precision as %RSD.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically defined by a signal-to-noise ratio of 10:1.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Data Visualization and Workflow

The logical flow from sample receipt to final data reporting is critical for ensuring reproducible results.

Diagram 1: HPLC-MS analysis workflow from preparation to reporting.

Expected Results and Interpretation

Upon injection, this compound should be retained on the C18 column and elute as a sharp, symmetrical peak. The mass spectrometer, operating in SIM mode, will selectively monitor for the m/z of the protonated molecule (183.2). The resulting data from the calibration standards can be plotted as peak area versus concentration to generate a linear regression curve, which is then used to calculate the concentration of the analyte in unknown samples.

Hypothetical Calibration Data:

Concentration (ng/mL)Peak Area (Counts)
1015,500
2538,000
5076,100
100152,000
250385,000
500755,000
10001,510,000

Conclusion

The described HPLC-MS method provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound. By employing a reversed-phase column suitable for polar analytes and mass spectrometric detection, the challenges associated with poor retention and lack of a chromophore are effectively overcome. This method is well-suited for regulated and research environments where accurate determination of this compound is required. Proper system suitability testing and method validation are essential to ensure the generation of reliable and high-quality data.

References

  • Vertex AI Search. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved January 13, 2026.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 13, 2026.
  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved January 13, 2026.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved January 13, 2026.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved January 13, 2026.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 13, 2026.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 13, 2026.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 13, 2026.
  • Slideshare. (n.d.). System suitability testing. Retrieved January 13, 2026.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 13, 2026.
  • Loo, J. A., Edmonds, C. G., & Smith, R. D. (1990). Effect of reducing disulfide-containing proteins on electrospray ionization mass spectra. Analytical Chemistry, 62(7), 673–678.
  • Donnelly, D. P., et al. (2018). In-Source Reduction of Disulfide-Bonded Peptides Monitored by Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955–965.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651260, this compound. Retrieved January 13, 2026.
  • Gorman, J. J., et al. (2002). Protein disulfide bond determination by mass spectrometry. Mass Spectrometry Reviews, 21(3), 183–216.
  • Wu, J., & Watson, J. T. (2003). Fragmentation of intra-peptide and inter-peptide disulfide bonds of proteolytic peptides by nanoESI collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(7), 776–784.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 13, 2026.
  • Reemtsma, T., & These, A. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 37(18), 4158–4164.
  • Jones, K. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved January 13, 2026.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved January 13, 2026.
  • Liu, H., et al. (2011). Online mass spectrometric analysis of proteins/peptides following electrolytic cleavage of disulfide bonds. Journal of Proteome Research, 10(3), 1316–1325.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved January 13, 2026.
  • Waters Corporation. (n.d.).
  • Pesek, J. J., & Matyska, M. T. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Tolstikov, V. V., & Fiehn, O. (2002). Analysis of Highly Polar Compounds of Plant Origin: Combination of Hydrophilic Interaction Chromatography and Electrospray Ion Trap Mass Spectrometry. Analytical Biochemistry, 301(2), 298-307.
  • Molbase. (n.d.). 3-[(3-HYDROXYPROPYL)SULFANYL]PROPAN-1-OL | CAS 10595-09-2. Retrieved January 13, 2026.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved January 13, 2026.
  • Guidi, A., et al. (2011). HPLC-MS/MS of Highly Polar Compounds.
  • Wikipedia. (n.d.). 1-Propanol. Retrieved January 13, 2026.
  • Chem-Impex. (n.d.). 3-Phenyl-1-propanol. Retrieved January 13, 2026.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82452, 3-(4-Hydroxyphenyl)propanol. Retrieved January 13, 2026.

Sources

Characterization of Bis(3-hydroxypropyl) disulfide by NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of bis(3-hydroxypropyl) disulfide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra. A thorough analysis of the expected spectral data is provided, underpinned by the principles of chemical shift theory and spin-spin coupling. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and purity assessment of disulfide-containing small molecules.

Introduction

Bis(3-hydroxypropyl) disulfide is a symmetrical disulfide-containing diol with the chemical formula C₆H₁₄O₂S₂. Its structure, featuring two hydrophilic hydroxypropyl chains linked by a disulfide bond, makes it a molecule of interest in various fields, including materials science and pharmaceutical development. The disulfide bond, in particular, is a key functional group that can participate in redox reactions, making compounds containing this moiety valuable for applications such as drug delivery systems and biocompatible polymers.

Accurate structural characterization is paramount for ensuring the quality and efficacy of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H, ¹³C, and 2D NMR techniques for the complete structural verification of bis(3-hydroxypropyl) disulfide.

Molecular Structure and Symmetry Considerations

The chemical structure of bis(3-hydroxypropyl) disulfide is shown below. A key feature of this molecule is its C₂ symmetry axis passing through the disulfide bond. This symmetry dictates that the protons and carbon atoms on both hydroxypropyl chains are chemically equivalent.[1] Consequently, the NMR spectra are simplified, exhibiting only three unique sets of signals for the propyl chain, rather than six.

Caption: Chemical structure of bis(3-hydroxypropyl) disulfide.

Experimental Protocols

Protocol 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of bis(3-hydroxypropyl) disulfide for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Selection: Due to the polar nature of the hydroxyl groups, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with the analyte signals.[3] Other suitable solvents include deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

2D NMR Spectroscopy (COSY and HSQC):

  • Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be utilized.[4] These experiments are invaluable for confirming connectivity.[5]

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of bis(3-hydroxypropyl) disulfide is expected to show three distinct signals, each corresponding to one of the chemically equivalent sets of protons on the propyl chains.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₂-OH (Hγ) ~3.5 - 3.7Triplet (t)4HProtons on the carbon bearing the electronegative oxygen atom are deshielded.[4] They are coupled to the adjacent Cβ methylene protons.
-S-S-CH₂- (Hα) ~2.7 - 2.9Triplet (t)4HThe disulfide bond has a moderate deshielding effect on the adjacent methylene protons. They are coupled to the Cβ methylene protons.
-CH₂-CH₂-CH₂- (Hβ) ~1.8 - 2.0Quintet (quint)4HThese protons are coupled to both the Hα and Hγ methylene groups (2+2=4 neighboring protons, n+1=5).
-OH VariableBroad Singlet (br s)2HThe chemical shift of hydroxyl protons is concentration and temperature-dependent and they often appear as a broad signal due to chemical exchange.
¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display three signals corresponding to the three unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-CH₂-OH (Cγ) ~60 - 65The carbon attached to the highly electronegative oxygen atom is significantly deshielded.
-S-S-CH₂- (Cα) ~38 - 42The carbon adjacent to the sulfur atoms of the disulfide bond is deshielded, and the β-carbon chemical shift is diagnostic of disulfide bond formation.[6][7]
-CH₂-CH₂-CH₂- (Cβ) ~30 - 35This central carbon of the propyl chain is the most shielded of the three.
2D NMR Spectra: Confirming the Structure

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For bis(3-hydroxypropyl) disulfide, the COSY spectrum will show cross-peaks connecting:

  • and

  • and

This confirms the connectivity of the propyl chain.

G node1 node1:f0->node1:f1 Direct Bond node2 node2:f0->node2:f1 Direct Bond node3 node3:f0->node3:f1 Direct Bond

Sources

Application Notes and Protocols for the Use of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in Disulfide Bond Reduction Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Critical Role of Disulfide Bond Dynamics in Protein Science

Disulfide bonds, the covalent linkages between the thiol groups of cysteine residues, are fundamental to the structural integrity and functional regulation of a vast number of proteins, particularly those destined for the extracellular space or within the oxidative environment of the endoplasmic reticulum. The precise formation, cleavage, and rearrangement of these bonds are critical checkpoints in protein folding, stability, and activity. In the realms of biochemistry and drug development, the ability to manipulate and analyze disulfide bonds is paramount for a variety of applications, from characterizing protein therapeutics like monoclonal antibodies to elucidating enzymatic mechanisms and studying redox signaling pathways.

This document serves as a comprehensive guide to the principles and practices of disulfide bond reduction assays. While the primary focus is on providing a framework for utilizing and evaluating disulfide-modifying reagents, we will specifically address the potential application of the less-characterized compound, 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol . It is important to note that, unlike well-established reducing agents, detailed protocols for this specific compound are not widely available in peer-reviewed literature. Therefore, this guide will provide the foundational knowledge and comparative context necessary for an experienced researcher to design and validate their own experimental protocols for this and other novel reagents.

II. The Chemistry of Disulfide Reduction: A Mechanistic Overview

The cleavage of a disulfide bond is a reduction reaction that results in two free sulfhydryl (thiol) groups. This can be achieved through various mechanisms, most commonly via thiol-disulfide exchange or by the action of phosphine-based reductants.

Thiol-Disulfide Exchange

This is a common biological and biochemical mechanism where a thiolate anion (RS⁻) from a reducing agent attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in the formation of a new, mixed disulfide and the release of a thiolate. For dithiol reagents like Dithiothreitol (DTT), this is followed by an intramolecular reaction to form a stable cyclic disulfide, which drives the reaction to completion.[1]

Phosphine-Based Reduction

Phosphines, such as Tris(2-carboxyethyl)phosphine (TCEP), reduce disulfide bonds through a different, irreversible mechanism. The phosphorus atom acts as a nucleophile, attacking a sulfur atom of the disulfide. Subsequent hydrolysis of the resulting intermediate yields two free thiols and a phosphine oxide. This reaction is not in equilibrium, making phosphines very effective reducing agents.[2][3]

III. Established Reducing Agents: A Comparative Analysis

The choice of reducing agent is a critical experimental parameter that depends on the specific application, the properties of the protein of interest, and downstream analytical methods. The most commonly used reducing agents in protein biochemistry are DTT and TCEP.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange (reversible)Phosphine-based reduction (irreversible)
Optimal pH >7.0[4]1.5 - 8.5[4]
Odor Strong, unpleasantOdorless[4]
Stability Prone to air oxidation, especially in the presence of metal ions[5]More stable to air oxidation, not affected by Ni²⁺[5]
Compatibility Interferes with maleimide chemistry; must be removed before labeling.[5]Generally compatible with maleimide chemistry.[4]
Cell Permeability Cell-permeable.[1]Generally not cell-permeable.

IV. This compound: A Hypothetical Mechanistic Consideration

Based on its chemical structure, this compound is itself a disulfide. Therefore, it is not a direct reducing agent in the same vein as DTT or TCEP. Instead, it is expected to participate in thiol-disulfide exchange reactions .

When introduced to a protein with free thiols, it could potentially form mixed disulfides with the protein's cysteine residues. Conversely, if a protein's disulfide bonds are the target, a reducing agent would first need to be used to generate free thiols, which could then react with this compound.

A likely application for this compound would be as a thiol-modifying or "capping" agent to prevent re-oxidation of reduced cysteines.

Hypothetical Reaction Workflow

Protein_SS Protein-S-S Protein_SH Protein-(SH)₂ Protein_SS->Protein_SH Reduction Protein_S_SHPD Protein-S-S-(CH₂)₃-OH Protein_SH->Protein_S_SHPD Thiol-Disulfide Exchange Reducing_Agent_ox Oxidized Reducing Agent Reducing_Agent_red Reducing Agent (e.g., DTT, TCEP) HPD_SS HO-(CH₂)₃-S-S-(CH₂)₃-OH (this compound)

Caption: Hypothetical reaction scheme for modifying a reduced protein with this compound.

V. Experimental Protocols

The following protocols provide standardized methods for disulfide bond reduction using established reagents. These can be adapted for the evaluation of novel compounds like this compound.

Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE Analysis

This protocol is designed to reduce disulfide bonds in a protein sample prior to electrophoresis to ensure accurate molecular weight determination.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, Tris)

  • Reducing agent stock solution (e.g., 1 M DTT in water, or 0.5 M TCEP in water, pH adjusted to 7.0)

  • SDS-PAGE loading buffer (e.g., 4X Laemmli buffer)

  • Deionized water

Procedure:

  • Prepare the protein sample: Dilute the protein sample to a final concentration of 1-2 mg/mL in your chosen buffer.

  • Add the reducing agent:

    • For DTT: Add DTT stock solution to a final concentration of 10-50 mM.

    • For TCEP: Add TCEP stock solution to a final concentration of 5-20 mM.

  • Incubate: Incubate the mixture at a temperature between 37°C and 70°C for 15-30 minutes. Higher temperatures can accelerate the reduction but may risk protein aggregation.[6]

  • Add loading buffer: Add the appropriate volume of SDS-PAGE loading buffer to the reduced protein sample.

  • Denature: Heat the sample at 95-100°C for 5-10 minutes.

  • Analyze by SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis.

Protocol 2: Reduction and Alkylation of Protein Disulfide Bonds for Mass Spectrometry

This protocol is essential for proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring accurate peptide identification.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (DTT or TCEP)

  • Alkylation agent (e.g., 0.5 M iodoacetamide (IAA) or iodoacetic acid (IAA) in water)

  • Quenching reagent (e.g., DTT)

  • Digestion enzyme (e.g., Trypsin)

Procedure:

  • Denature the protein: Resuspend the protein sample in the denaturation buffer.

  • Reduce: Add the reducing agent to a final concentration of 5-10 mM and incubate at 37-56°C for 30-60 minutes.[7]

  • Cool: Allow the sample to cool to room temperature.

  • Alkylate: Add the alkylation agent to a final concentration of 15-20 mM. Perform this step in the dark for 30-45 minutes at room temperature.

  • Quench: Quench the alkylation reaction by adding DTT to a final concentration of 10-20 mM.

  • Buffer exchange/Dilution: Prepare the sample for enzymatic digestion by diluting the denaturation buffer to <1 M urea or by buffer exchange.

  • Digest: Add the protease and incubate according to the enzyme's optimal conditions.

  • Analyze by Mass Spectrometry: The resulting peptide mixture is now ready for analysis.

Protocol 3: A Framework for Evaluating this compound

This hypothetical protocol outlines how one might assess the thiol-modifying activity of this compound.

Objective: To determine if this compound can modify free thiols on a model protein.

Model Protein: A protein with a known number of cysteine residues, such as Bovine Serum Albumin (BSA).

Procedure:

  • Reduce the model protein: Follow Protocol 1 or 2 to reduce the disulfide bonds of BSA, but omit the alkylation and quenching steps.

  • Remove the reducing agent: It is critical to remove the primary reducing agent (DTT or TCEP) to avoid interference. This can be done using a desalting column or dialysis.

  • Incubate with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Add the compound to the reduced, desalted protein at various molar excesses (e.g., 10x, 50x, 100x over the concentration of free thiols).

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

  • Analysis:

    • Mass Spectrometry: Analyze the protein by intact mass spectrometry. A successful modification will result in a mass shift corresponding to the addition of a 3-hydroxypropyl-disulfanyl group (-S-S-(CH₂)₃-OH), which has a mass of approximately 123.2 Da.

    • Ellman's Reagent Assay: This assay quantifies free thiols. A decrease in the number of free thiols after incubation with this compound would indicate successful modification.

VI. Visualization of Reaction Mechanisms

cluster_DTT DTT Mechanism cluster_TCEP TCEP Mechanism Protein_SS_DTT Protein-S-S Mixed_Disulfide Protein-S-S-DTT Protein_SS_DTT->Mixed_Disulfide Thiol-Disulfide Exchange DTT_red DTT (reduced) Protein_SH_DTT Protein-(SH)₂ Mixed_Disulfide->Protein_SH_DTT Intramolecular Attack DTT_ox DTT (oxidized, cyclic) Mixed_Disulfide->DTT_ox Protein_SS_TCEP Protein-S-S Intermediate [Intermediate] Protein_SS_TCEP->Intermediate Nucleophilic Attack TCEP_red TCEP Protein_SH_TCEP Protein-(SH)₂ Intermediate->Protein_SH_TCEP Hydrolysis TCEP_ox TCEP=O Intermediate->TCEP_ox

Caption: Mechanisms of disulfide reduction by DTT and TCEP.

VII. Conclusion and Future Directions

The reduction of disulfide bonds is a fundamental technique in protein science. While DTT and TCEP remain the workhorses for this application, the exploration of novel reagents is an ongoing endeavor. This compound, based on its structure, is not a conventional reducing agent but may find utility as a thiol-modifying agent. The protocols and theoretical frameworks provided herein offer a robust starting point for researchers to not only perform routine disulfide reduction assays but also to investigate and validate new chemical tools for protein manipulation. Any investigation into such novel reagents should be systematic, beginning with well-characterized model proteins and employing orthogonal analytical techniques for verification.

VIII. References

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. PubMed. [Link]

  • Singh, R., et al. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. [Link]

  • Cline, D. J., et al. (2004). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Journal of Neuroscience, 24(50), 11429–11437. [Link]

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 26(32), 7176–7188. [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. University of Massachusetts Medical School. [Link]

  • Fischer, F., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(7), 1934–1945. [Link]

  • PhytoBank. (n.d.). Showing Disulfide-3-Mercapto-1-propanol (PHY0020520). [Link]

  • Singh, R., et al. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. PMC. [Link]

  • Scigelova, M., et al. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol for Redox-Responsive Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in the formulation of redox-responsive hydrogels. This document outlines the underlying chemical principles, detailed experimental protocols, and potential applications of this technology in advanced drug delivery and tissue engineering.

Introduction: The Significance of Reducible Crosslinkers in Hydrogel Technology

Hydrogels, with their high water content and biocompatible nature, have emerged as leading materials for a variety of biomedical applications. A key area of innovation lies in the development of "smart" hydrogels that can respond to specific physiological cues. Redox-responsive hydrogels, which undergo degradation in response to the reducing environment of the cell, are particularly promising. The disulfide bond is the cornerstone of this technology. Its stability in the oxidative extracellular space and its susceptibility to cleavage by intracellular reducing agents like glutathione (GSH) make it an ideal trigger for controlled release or material degradation.

This compound is a versatile, small-molecule crosslinker containing a central disulfide bond flanked by two hydroxyl groups. These terminal hydroxyl groups offer convenient handles for incorporation into polymer networks, such as polyesters or polyurethanes, through esterification or urethane linkages. The resulting hydrogels are endowed with a precisely located biodegradable linkage, allowing for predictable and tunable degradation profiles.

Mechanism of Action: Disulfide Bond-Mediated Crosslinking and Cleavage

The core principle behind the application of this compound in hydrogels is the reversible nature of the disulfide bond. During hydrogel synthesis, this molecule can be incorporated into a polymer backbone, which is then crosslinked to form the hydrogel network.

The degradation of these hydrogels is triggered by the high concentration of glutathione (GSH) in the intracellular environment (millimolar range) compared to the extracellular space (micromolar range). GSH, a tripeptide, readily reduces the disulfide bonds in the hydrogel network to free thiols, leading to the breakdown of the hydrogel matrix and the release of encapsulated cargo.

cluster_synthesis Hydrogel Synthesis cluster_degradation Redox-Responsive Degradation Polymer_Precursor Polymer Precursor (e.g., with carboxyl or isocyanate groups) Hydrogel Crosslinked Hydrogel Network (with disulfide bonds) Polymer_Precursor->Hydrogel Polymerization/ Crosslinking Crosslinker This compound Crosslinker->Hydrogel Intracellular_Env Intracellular Environment (High Glutathione [GSH]) Hydrogel->Intracellular_Env Introduction to reducing environment Degraded_Hydrogel Degraded Hydrogel (Cleaved disulfide bonds) Intracellular_Env->Degraded_Hydrogel Reduction Released_Cargo Released Therapeutic Cargo Degraded_Hydrogel->Released_Cargo

Caption: Mechanism of redox-responsive hydrogel formation and degradation.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a redox-responsive hydrogel using this compound. These are intended as a starting point and can be adapted based on the specific polymer system and application.

Protocol 1: Synthesis of a Disulfide-Containing Polyester Precursor

This protocol describes the synthesis of a linear polyester incorporating this compound.

Materials:

  • This compound

  • Diacid monomer (e.g., adipoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and a molar equivalent of triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar equivalent of the diacid chloride dissolved in anhydrous DCM to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the polyester precursor.

  • Characterize the polymer using techniques such as ¹H NMR and GPC to confirm its structure and determine its molecular weight.

Protocol 2: Hydrogel Formation via Thiol-Disulfide Exchange

This protocol details the formation of a hydrogel by crosslinking a thiol-functionalized polymer with a disulfide-containing precursor. This method allows for in-situ hydrogel formation under mild conditions.[1][2][3]

Materials:

  • Disulfide-containing polymer precursor (from Protocol 1, modified to have pyridyl disulfide termini)

  • Dithiol crosslinker (e.g., dithiothreitol (DTT) or PEG-dithiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials or molds for hydrogel casting

Procedure:

  • Dissolve the pyridyl disulfide-terminated polymer precursor in PBS (pH 7.4) to the desired concentration (e.g., 5-10% w/v).

  • In a separate vial, dissolve the dithiol crosslinker in PBS.

  • Mix the two solutions in a 1:1 molar ratio of pyridyl disulfide to thiol groups.

  • Gently vortex the solution and allow it to stand at 37°C. Gelation should occur within minutes. The formation of the hydrogel can be monitored by the release of pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm.[1][3]

  • The resulting hydrogel can be used for further characterization or application-specific studies.

cluster_workflow Experimental Workflow Start Start Synthesis Synthesize Disulfide-Containing Polymer Precursor Start->Synthesis Functionalization Functionalize Precursor with Pyridyl Disulfide Groups Synthesis->Functionalization Dissolve Dissolve Precursor and Dithiol Crosslinker in PBS Functionalization->Dissolve Mix Mix Solutions Dissolve->Mix Gelation Incubate at 37°C (Gel Formation) Mix->Gelation Characterization Characterize Hydrogel Properties (Rheology, Swelling, Degradation) Gelation->Characterization Application Application-Specific Studies (Drug Release, Cell Encapsulation) Characterization->Application End End Application->End

Caption: Experimental workflow for hydrogel synthesis and characterization.

Protocol 3: Characterization of Redox-Responsive Degradation

This protocol outlines a method to evaluate the degradation of the disulfide-crosslinked hydrogel in a simulated intracellular reducing environment.[2][4]

Materials:

  • Disulfide-crosslinked hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Analytical balance

Procedure:

  • Prepare hydrogel samples of known weight and dimensions.

  • Immerse the hydrogels in PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM). As a control, immerse a separate set of hydrogels in PBS without GSH.

  • Incubate the samples at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record their weight.

  • Calculate the percentage of weight loss over time to determine the degradation profile.

  • The degradation kinetics can be further analyzed by monitoring changes in the hydrogel's mechanical properties (e.g., storage modulus) using rheometry.[5]

Data Presentation and Interpretation

The following table summarizes the expected outcomes from the characterization of a hydrogel synthesized using a this compound-based precursor.

Parameter Expected Outcome Significance
Gelation Time Minutes to hoursIndicates the kinetics of the crosslinking reaction.
Swelling Ratio Dependent on crosslinking densityReflects the hydrogel's water absorption capacity and mesh size.
Storage Modulus (G') Higher than Loss Modulus (G'')Confirms the formation of a stable, crosslinked gel network.
Degradation in 10 mM GSH Significant weight loss over timeDemonstrates the redox-responsive nature of the hydrogel.
Degradation in PBS (Control) Minimal weight lossConfirms the stability of the hydrogel in a non-reducing environment.

Applications in Drug Delivery and Tissue Engineering

The redox-responsive hydrogels formed using this compound are well-suited for a range of biomedical applications.

  • Controlled Drug Release: Therapeutic agents can be encapsulated within the hydrogel matrix during its formation. The degradation of the hydrogel in the reducing intracellular environment will trigger the release of the drug directly at the target site, enhancing therapeutic efficacy and minimizing systemic side effects.[6]

  • Cell Encapsulation and Delivery: The mild, in-situ gelation process is compatible with the encapsulation of living cells.[1][2][3] The hydrogel can serve as a protective scaffold for cell transplantation, and its subsequent degradation can allow for the release and engraftment of the cells into the surrounding tissue.

  • Tissue Engineering Scaffolds: These hydrogels can be designed to mimic the dynamic nature of the extracellular matrix. Their tunable degradation can be matched to the rate of new tissue formation, providing temporary support that is gradually replaced by native tissue.

References

  • Shu, X. Z., Liu, Y., Palumbo, F. S., Luo, Y., & Prestwich, G. D. (2011). Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation. Biomacromolecules, 12(3), 784–793. [Link]

  • Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation - Sci-Hub. (n.d.). Retrieved January 13, 2026, from [Link]

  • Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • van der Linden, H. J., Herber, S., Dieteren, W., & Sommerdijk, N. A. J. M. (2003). Disulfide-Cross-Linked Tetra-PEG Gels. Macromolecules, 36(23), 8753–8758. [Link]

  • Characterization of disulfide crosslinked hydrogels. (A) Photographs... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Lin, H.-R., & Yeh, Y.-J. (2013). Synthesis of a disulfide cross-linked polygalacturonic acid hydrogel for biomedical applications. Carbohydrate Polymers, 92(2), 1418–1424. [Link]

  • Photo-regulated disulfide crosslinking: a versatile approach to construct mucus-inspired hydrogels - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation | Biomacromolecules - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]

  • Redox-responsive hydrogels | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules | Bioconjugate Chemistry - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]

  • Redox-responsive organometallic hydrogels for in situ metal nanoparticle synthesis - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 13, 2026, from [Link]

  • Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes. The information is presented in a practical question-and-answer format, grounded in established chemical principles to ensure both scientific accuracy and field-proven insights.

Frequently Asked Questions & Troubleshooting
Q1: What is the fundamental reaction pathway for synthesizing this compound, and what are the critical control points?

The synthesis of this compound is most commonly achieved through the oxidative coupling of two molecules of its thiol precursor, 3-mercapto-1-propanol. This reaction falls into the general class of thiol-to-disulfide conversions, which are fundamental in sulfur chemistry.[1]

The core mechanism involves the removal of two hydrogen atoms (one from each thiol group) to form a disulfide (S-S) bond. While various methods exist, most rely on the initial deprotonation of the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻), which is then oxidized.

Reaction Pathway: Thiol to Disulfide Oxidation

cluster_0 Step 1: Deprotonation (Base Catalyzed) cluster_1 Step 2: Oxidation 2RSH 2 x 3-mercapto-1-propanol 2RS- 2 x Thiolate Anion 2RSH->2RS- + Base Base Base (e.g., Et3N) RSSR This compound 2RS-->RSSR + [O] Oxidant [Oxidizing Agent] ReducedOxidant Reduced Oxidant (e.g., H2O)

Caption: General mechanism for base-catalyzed thiol oxidation.

Critical Control Points:

  • Choice of Oxidant: The oxidant must be strong enough to facilitate S-S bond formation but mild enough to prevent over-oxidation of the sulfur atom (to sulfinic/sulfonic acids) or the terminal alcohol groups (to aldehydes/carboxylic acids).[2][3]

  • Reaction pH / Base: The presence of a base is often crucial to generate the reactive thiolate species. The amount and strength of the base can significantly influence the reaction rate.

  • Temperature: Most thiol oxidations are exothermic. Controlling the temperature is vital to prevent side reactions and ensure selectivity.

  • Solvent: The solvent must solubilize the thiol and be compatible with the chosen oxidant and base. Common choices include DMF, THF, and alcohols.[4][5]

  • Atmosphere: For aerobic oxidations, ensuring an adequate supply of air or oxygen is necessary. For other systems, an inert atmosphere (e.g., Nitrogen, Argon) may be required to prevent unwanted side reactions.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot this?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Flowchart for Low Yield

Start Low Yield Observed TLC Analyze reaction mixture by TLC. Is starting material (thiol) present? Start->TLC YesSM YES TLC->YesSM NoSM NO TLC->NoSM IncompleteRxn Issue: Incomplete Reaction YesSM->IncompleteRxn SideProducts Check TLC/crude NMR for unexpected spots/peaks. Are significant side products visible? NoSM->SideProducts Solution1 Solutions: 1. Extend reaction time. 2. Increase temperature moderately. 3. Add more oxidizing agent incrementally. 4. Check catalyst/base activity. IncompleteRxn->Solution1 YesSP YES SideProducts->YesSP NoSP NO SideProducts->NoSP OverOx Issue: Over-oxidation or Side Reactions YesSP->OverOx Loss Issue: Product Loss During Workup/Purification NoSP->Loss Solution2 Solutions: 1. Use a milder oxidizing agent (see Table 1). 2. Lower the reaction temperature. 3. Reduce oxidant stoichiometry. OverOx->Solution2 Solution3 Solutions: 1. Optimize extraction pH. 2. Use alternative purification (e.g., chromatography vs. distillation). 3. Ensure product is not water-soluble and being discarded. Loss->Solution3

Caption: A decision tree for troubleshooting low reaction yields.

Key Considerations:

  • Reagent Purity: Ensure the starting 3-mercapto-1-propanol is of high purity. Thiols can oxidize upon storage, leading to inaccurate stoichiometry.

  • Atmospheric Conditions: If using air as the oxidant, ensure vigorous stirring and an open (but not unsafe) reaction vessel to facilitate oxygen transfer into the solution.

Q3: I'm observing significant side product formation. What are these impurities and how can I prevent them?

The primary alcohol functional groups in your starting material and product are susceptible to oxidation, especially under harsh conditions.[2][6]

Common Side Products:

  • Aldehyde/Carboxylic Acid Formation: The most common side reaction involves the oxidation of one or both of the -CH₂OH groups to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This is more likely with strong, non-selective oxidizing agents like potassium permanganate or Jones reagent (chromic acid).[3][7]

  • Sulfur Over-oxidation: The disulfide itself can be further oxidized to form thiosulfinates (R-S(O)-S-R) or thiosulfonates (R-S(O)₂-S-R). This requires more potent oxidizing conditions.

Prevention Strategies:

  • Select a Mild Oxidant: Choose an oxidant known for its chemoselectivity towards thiols. Air, hydrogen peroxide with a catalyst, or dimethyl sulfoxide (DMSO) are generally safer choices than chromium-based reagents for this substrate.[4][8]

  • Control Stoichiometry: Use the minimum amount of oxidant required for full conversion of the thiol. Adding a large excess can drive the reaction towards unwanted side products.

  • Maintain Low Temperatures: Running the reaction at room temperature or below can significantly reduce the rate of alcohol oxidation relative to thiol oxidation.

Q4: How do I choose the best oxidizing agent for this synthesis?

The ideal oxidizing agent provides a high yield of the desired disulfide with minimal side products, is cost-effective, and allows for a simple workup. Below is a comparison of common methods.

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Air / O₂ with Base Et₃N, DMF, rt to 80 °C[4]Environmentally friendly ("green"), inexpensive, simple workup.Can be slow, may require heating which increases risk of side reactions.
Hydrogen Peroxide (H₂O₂) Catalytic Iodine, rt[8]Readily available, produces water as a byproduct, generally mild.Rate can be difficult to control, potential for sulfur over-oxidation if not catalyzed properly.[9]
Dimethyl Sulfoxide (DMSO) Heat, optional acid/base catalystMild, selective, simple workup.Often requires higher temperatures, can be slow.
Iodine (I₂) Base (e.g., NaHCO₃), Methanol/H₂OFast, high yielding, easy to monitor by color change.Stoichiometric use of iodine is less atom-economical, requires quenching.
SO₂F₂ ("Redox-Click") Weak base, rt[10]Extremely fast, high yielding, exceptional selectivity, non-chromatographic purification.[1][10]Reagent may be less common or require special handling.

Recommendation: For initial trials, Air Oxidation catalyzed by Triethylamine (Et₃N) in DMF is an excellent starting point due to its simplicity and mild nature.[4] For faster, high-selectivity synthesis, methods involving H₂O₂/Iodine or specialized reagents like SO₂F₂ are powerful alternatives.[1][8][10]

Q5: What is the most effective method for reaction monitoring and product purification?

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the most effective tool for monitoring this reaction.

    • Stain: Use a potassium permanganate (KMnO₄) stain. Both the starting thiol and the product's alcohol groups will visualize, but the thiol often appears as a bright yellow spot immediately, while the disulfide product may take a moment longer to develop. The R_f values will be different, allowing you to track the disappearance of the starting material and the appearance of the product.

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1) is a good starting point. The disulfide product will be more polar than a simple alkyl disulfide but likely less polar than the starting thiol due to the loss of the acidic proton.

Purification: The choice between distillation and chromatography depends on the thermal stability and boiling point of the product and impurities.

  • Flash Column Chromatography: This is the most reliable method for achieving high purity.

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of Ethyl Acetate in Hexanes is recommended. Start with a low polarity (e.g., 20% EtOAc) to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Benefit: Effectively separates the disulfide product from any unreacted thiol and over-oxidized side products (which are typically very polar and will remain on the baseline).

  • Distillation: This may be viable for large-scale purification if the product is thermally stable.

    • Requirement: High vacuum is necessary to lower the boiling point and prevent decomposition.

    • Challenge: If the boiling points of the starting material and product are too close, separation will be inefficient. This method is less effective at removing structurally similar impurities.

Detailed Experimental Protocol
Protocol: Synthesis of this compound via Aerobic Oxidation

This protocol is adapted from general procedures for the mild, base-catalyzed oxidation of thiols using atmospheric oxygen.[4]

Materials:

  • 3-mercapto-1-propanol

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel) and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-mercapto-1-propanol (1.0 eq). Dissolve it in DMF (approx. 0.5 M concentration).

  • Add Base: Add triethylamine (Et₃N) (2.2 eq) to the solution.

  • Oxidation: Stir the reaction mixture vigorously at room temperature, open to the air (e.g., place a needle through a septum in the flask neck to allow air exchange). For faster conversion, the reaction can be gently heated to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. Develop the TLC plate in 50% EtOAc/Hexanes and visualize with KMnO₄ stain. The reaction is complete when the starting thiol spot has disappeared. Typical reaction times are 12-24 hours at room temperature.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash with water (2x) to remove the DMF.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear, viscous oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]

  • Synthesis of symmetrical disulfides. ResearchGate. Available at: [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]

  • Synthesis of symmetrical disulfides. Reaction conditions. ResearchGate. Available at: [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]

  • The mechanism of oxidation of 3-mercaptopropionic acid. ResearchGate. Available at: [Link]

  • Oxidation of Propanol. passmyexams.co.uk. Available at: [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • How do you find the oxidation reaction of a compound like 1-propanol? Quora. Available at: [Link]

Sources

Common problems in experiments with bis(3-hydroxypropyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for bis(3-hydroxypropyl) disulfide. As Senior Application Scientists, we have compiled this guide to address common problems and frequently asked questions encountered during experiments with this versatile disulfide-containing linker. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your research.

I. Understanding Bis(3-hydroxypropyl) disulfide: Key Properties

Bis(3-hydroxypropyl) disulfide is a chemical compound featuring a disulfide bond flanked by two hydroxypropyl chains. This structure imparts specific chemical properties that are crucial for its application, primarily in the development of redox-responsive drug delivery systems and polymers. The key features are the cleavable disulfide bond and the terminal hydroxyl groups, which can be used for further chemical modifications.

PropertyValueSource
CAS Number 177854-95-4, 30453-21-5[1][2]
Molecular Formula C6H14O2S2[3]
Molecular Weight 182.3 g/mol [3]
Boiling Point 334.8°C at 760 mmHg[4]
Density 1.211 g/cm³[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing direct and actionable advice.

A. Synthesis and Purity

Question 1: I synthesized bis(3-hydroxypropyl) disulfide, but my NMR spectrum shows unexpected peaks. What are the likely impurities?

Answer:

Side products in the synthesis of bis(3-hydroxypropyl) disulfide often arise from incomplete reaction or side reactions. A common synthetic route involves the reaction of 3-mercaptopropanol with an oxidizing agent or the reaction of an alcohol with sulfur monochloride.[5] Potential impurities include:

  • 3-mercaptopropanol (starting material): The presence of a thiol peak in your ¹H NMR spectrum (typically between 1-2 ppm and broad) and a characteristic odor would indicate unreacted starting material.

  • Over-oxidation products: Depending on the oxidant used, the sulfur atom can be oxidized beyond the disulfide to form thiosulfinates or thiosulfonates, which will have distinct chemical shifts.

  • Monosulfide: The formation of a monosulfide (thioether) is also possible, which would result in a different chemical shift for the protons adjacent to the sulfur compared to the disulfide.

Troubleshooting Protocol: Purification

  • Column Chromatography: Purification by silica gel column chromatography is a standard method to remove impurities. A solvent system of ethyl acetate and hexane is a good starting point.

  • HPLC Analysis: To confirm purity, High-Performance Liquid Chromatography (HPLC) is highly recommended. A C18 reversed-phase column with a water/acetonitrile gradient is typically effective for separating the disulfide from its more polar or non-polar impurities.[6][7][8]

Question 2: How can I confirm the purity of my commercially purchased bis(3-hydroxypropyl) disulfide?

Answer:

It is always good practice to verify the purity of commercially available reagents.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The spectrum should be clean with the expected peaks corresponding to the propyl chain and the absence of signals from common solvents or byproducts.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can provide a more accurate purity assessment. The HPLC will separate any impurities, and the MS will confirm the mass of the main component and help identify any contaminants.[9]

B. Stability and Storage

Question 3: My bis(3-hydroxypropyl) disulfide solution seems to be degrading over time. What are the optimal storage conditions?

Answer:

Bis(3-hydroxypropyl) disulfide, like many disulfides, is susceptible to degradation. To ensure its stability, follow these storage guidelines:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to minimize exposure to moisture.

  • In Solution: If you need to store it in solution, use an anhydrous, aprotic solvent. If an aqueous solution is necessary, prepare it fresh and use it as soon as possible. The stability of disulfides in aqueous solutions can be pH-dependent.[10][11][12]

Question 4: At what pH is bis(3-hydroxypropyl) disulfide most stable in an aqueous solution?

Answer:

C. Experimental Applications

Question 5: I am trying to cleave the disulfide bond using a reducing agent, but the reaction is incomplete. What could be the issue?

Answer:

Incomplete cleavage of the disulfide bond is a common issue. Here are some factors to consider:

  • Choice of Reducing Agent: The two most common reducing agents for disulfide bonds are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    • DTT: Effective at neutral to slightly basic pH (7-8). Its reducing power is limited at acidic pH.[13]

    • TCEP: Effective over a wider pH range (1.5-8.5) and is generally a stronger and faster reducing agent.[13][14][15]

  • Concentration of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A 10- to 50-fold molar excess is a good starting point.

  • Reaction Time and Temperature: Disulfide reduction may not be instantaneous. Allow sufficient reaction time (e.g., 1-4 hours) at room temperature. Gentle heating (37°C) can sometimes accelerate the reaction, but be mindful of the stability of your other components.

Troubleshooting Workflow for Disulfide Cleavage

G start Incomplete Disulfide Cleavage check_reagent Check Reducing Agent (DTT or TCEP?) start->check_reagent check_conc Increase Molar Excess of Reducing Agent check_reagent->check_conc If correct reagent is used check_ph Adjust pH (7-8 for DTT, 1.5-8.5 for TCEP) check_conc->check_ph check_time_temp Increase Reaction Time or Temperature check_ph->check_time_temp success Complete Cleavage check_time_temp->success

Caption: Troubleshooting workflow for incomplete disulfide cleavage.

Question 6: I am using bis(3-hydroxypropyl) disulfide to synthesize a redox-responsive polymer, but the polymerization is not proceeding as expected. What are potential problems?

Answer:

When using bis(3-hydroxypropyl) disulfide in polymerization, several factors can affect the reaction:

  • Purity of the Monomer: As discussed earlier, impurities can interfere with polymerization. Ensure your starting material is of high purity.

  • Reaction Conditions: The specific type of polymerization (e.g., condensation, ring-opening) will have its own set of optimal conditions (temperature, catalyst, solvent). Refer to established protocols for similar monomers.[16][17][18][19]

  • Side Reactions of the Disulfide Bond: Under certain polymerization conditions (e.g., high temperatures, presence of certain catalysts), the disulfide bond itself might undergo side reactions.

Question 7: My drug-loaded nanoparticles, which use a bis(3-hydroxypropyl) disulfide-containing polymer, are showing premature drug release. Why is this happening?

Answer:

Premature drug release from redox-responsive nanoparticles can be a significant challenge. Here are some possible causes:

  • Instability of the Nanoparticles: The nanoparticles themselves may not be stable in the release medium, leading to physical disintegration rather than redox-triggered release.

  • Presence of Reducing Agents in the Medium: Ensure your release medium does not contain any unintended reducing agents.

  • Hydrolysis: While less common for the disulfide bond itself, other linkages in your polymer backbone could be susceptible to hydrolysis, leading to nanoparticle breakdown.

Experimental Protocol: In Vitro Drug Release Study

  • Preparation of Release Media: Prepare release media with and without a reducing agent (e.g., 10 mM DTT or TCEP). A common release medium is phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.[20]

  • Nanoparticle Incubation: Disperse your drug-loaded nanoparticles in the release media at a known concentration.

  • Sampling: At predetermined time points, take an aliquot of the nanoparticle suspension and separate the released drug from the nanoparticles (e.g., by centrifugation or dialysis).

  • Quantification: Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both the reducing and non-reducing conditions to evaluate the redox-responsive release profile.

Logical Relationship for Drug Release

G nanoparticle Drug-Loaded Nanoparticle (with disulfide linker) cleavage Disulfide Bond Cleavage reducing_agent Reducing Agent (e.g., Glutathione in vivo, DTT/TCEP in vitro) reducing_agent->cleavage disassembly Nanoparticle Disassembly cleavage->disassembly drug_release Drug Release disassembly->drug_release

Caption: Mechanism of redox-responsive drug release.

III. References

  • Gelest, Inc. (2015). BIS[3-(TRIETHOXYSILYL)PROPYL]DISULFIDE, 90% Safety Data Sheet.

  • Proteomics and Mass Spectrometry Core Facility. (2014, May 30). TCEP or DTT?.

  • LookChem. Bis(2,3-epithiopropyl)disulfide Safety Data Sheets(SDS).

  • Strem Catalog. Tris(3-hydrozypropyl)phosphine and Tris(2-carboxyethyl)phosphine hydrochloride: disulfide reducing agents for molecular diagnost.

  • ResearchGate. Comparison of the effect of DTT (blue) and TCEP (red) as the reducing....

  • Whiting, A., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC.

  • ChemicalBook. BIS-(3-HYDROXYPROPYL)DISULFIDE | 177854-95-4.

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273, 73–80.

  • AG Scientific. TCEP HCl vs DTT: Preferred Reducing Agents.

  • ECHEMI. Bis(sodium sulfopropyl) disulfide SDS, 27206-35-5 Safety Data Sheets.

  • ChemicalBook. BIS-(3-HYDROXYPROPYL)DISULFIDE CAS#: 177854-95-4.

  • Volov, I., et al. (2011). Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. Journal of Separation Science, 34(18), 2385-90.

  • Wiley Analytical Science. (2011). Journal Highlight: Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection.

  • Alfa Chemistry. CAS 30453-21-5 Bis(3-hydroxypropyl)disulfide.

  • ECHEMI. 177854-95-4, BIS-(3-HYDROXYPROPYL)DISULFIDE Formula.

  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. J. Sci. Technol. Appl., 14, 86, 1-27.

  • ResearchGate. How to measure Drug release in nanoparticle form?.

  • ResearchGate. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection | Request PDF.

  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. JSTA.

  • Semantic Scholar. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection.

  • Polymer Chemistry (RSC Publishing). (2022). Disulfide-containing monomers in chain-growth polymerization.

  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm).

  • ResearchGate. Effects of hydroxypropyl-β-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions.

  • Yu, X., et al. (2026). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. DDDT.

  • PubMed. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions.

  • ResearchGate. (PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide.

  • Creative Proteomics. RP-HPLC Peptide Purity Analysis.

  • MDPI. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.

  • MDPI. Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials.

  • ResearchGate. Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches | Request PDF.

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Technical Support Center: Purification of 3,3'-Disulfanediylbis(propan-1-ol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3,3'-Disulfanediylbis(propan-1-ol) (CAS 30453-21-5). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this reagent at the desired purity level for their experiments. As a disulfide-containing diol, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and general characteristics of 3,3'-Disulfanediylbis(propan-1-ol).

Q1: My commercially purchased 3,3'-Disulfanediylbis(propan-1-ol) is ~97% pure. What are the likely impurities?

A1: The ~3% impurity profile in commercial batches typically arises from the synthesis and storage of the compound. Understanding these impurities is the first step in designing an effective purification strategy.

  • Causality: The most common synthesis involves the oxidation of 3-mercaptopropan-1-ol. Therefore, impurities are often related to this process.

  • Common Impurities:

    • Unreacted Starting Material: Residual 3-mercaptopropan-1-ol.

    • Over-oxidation Products: The disulfide bond can be further oxidized to form thiosulfinates or sulfonic acids, especially if strong oxidants or harsh conditions are used.

    • Polysulfides: Formation of species with three or more sulfur atoms (trisulfides, tetrasulfides) can occur. These often contribute to a yellow discoloration.

    • Ether By-products: Intermolecular dehydration between two alcohol moieties can form bis(3-hydroxypropyl) ether. This is a known by-product in the synthesis of related propanediols.[1]

    • Residual Solvents: Solvents used during synthesis or initial workup.

Q2: The physical state of my compound is a viscous liquid/semi-solid, but some sources list it as a solid. Why the discrepancy?

A2: This is a very common observation for 3,3'-Disulfanediylbis(propan-1-ol).[2][3] The physical state is highly sensitive to purity.

  • Causality: The presence of even minor impurities can disrupt the crystal lattice of the pure compound, a phenomenon known as freezing-point depression. The symmetrical structure of the pure molecule allows for efficient packing into a crystal lattice, resulting in a solid state. Impurities, particularly structural isomers or polymeric species, interfere with this packing, causing the material to remain a supercooled liquid or amorphous semi-solid at room temperature. Achieving a crystalline solid is often a good indicator of high purity.

Q3: My compound has a distinct yellow tint. Is this an issue, and can it be removed?

A3: Yes, a yellow tint is indicative of impurities and should be addressed for high-purity applications.

  • Causality: The yellow color is most frequently caused by the presence of polysulfide species (R-Sn-R, where n > 2). These impurities absorb light in the blue-violet region of the visible spectrum, appearing yellow to the eye.

  • Removal Strategy:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of decolorizing charcoal to the hot solution can effectively adsorb these colored impurities.[4]

    • Chromatography: Column chromatography is highly effective at separating the desired disulfide from more polar or larger polysulfide impurities.

Q4: What are the optimal storage conditions to maintain the purity of 3,3'-Disulfanediylbis(propan-1-ol)?

A4: Proper storage is crucial to prevent degradation. Based on supplier recommendations and chemical principles, the following conditions are advised:

  • Causality: The disulfide bond is susceptible to both reduction and oxidation, and the hydroxyl groups are hygroscopic.

  • Recommended Storage:

    • Temperature: Store at room temperature.[3]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Container: Use a tightly sealed container to prevent moisture absorption. Amber glass is preferred to protect from light, which can catalyze disulfide exchange reactions.

    • Environment: Keep in a dry, well-ventilated place.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids, but it requires careful optimization.[5] This is the method of choice if you can induce the compound to solidify.

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A5: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid. Impurities can also suppress the melting point, exacerbating the issue.

Troubleshooting Workflow for Oiling Out

G start Problem: Compound Oiled Out q1 Is the solution cooling too rapidly? start->q1 s1 Action: Slow down cooling. Insulate the flask. Allow to cool to RT before placing in an ice bath. q1->s1 Yes q2 Is the boiling point of the solvent too high? q1->q2 No s1->q2 s2 Action: Choose a lower-boiling solvent. This keeps the saturation point below the compound's melting point. q2->s2 Yes q3 Is the initial solution too concentrated? q2->q3 No s2->q3 s3 Action: Re-heat to dissolve the oil. Add more hot solvent (10-20% volume). Attempt to cool again slowly. q3->s3 Yes end Solution: Use a two-solvent system. (See Q6) q3->end No, problem persists s3->q1

Caption: Decision workflow for troubleshooting when a compound oils out during recrystallization.

Q6: I am struggling to find a single suitable solvent for recrystallization. What should I try?

A6: A two-solvent system is the ideal solution when a single solvent fails.[4] This method uses one solvent ("solvent") in which the compound is soluble and a second, miscible solvent ("anti-solvent") in which the compound is insoluble.

  • Causality: This approach allows for fine-tuned control over the solution's saturation point, enabling crystallization to occur under optimal conditions.

  • Recommended Solvent Systems for 3,3'-Disulfanediylbis(propan-1-ol): The molecule has both polar (hydroxyl groups) and non-polar (hydrocarbon backbone, disulfide bond) regions. A good strategy is to pair a polar solvent with a non-polar anti-solvent.

Solvent (Soluble)Anti-Solvent (Insoluble)Rationale & Procedure
Ethyl Acetate Hexanes Balances polarity. Dissolve the compound in a minimum amount of hot ethyl acetate. While hot, add hexanes dropwise until the solution just begins to turn cloudy. Add a drop or two of hot ethyl acetate to clarify, then cool slowly.
Isopropanol Water The hydroxyl groups favor the alcohol, while the disulfide backbone is less soluble in water. Dissolve in minimal hot isopropanol, then slowly add warm water until persistent cloudiness appears. Clarify with a drop of isopropanol and cool.
Dichloromethane Hexanes A less polar option. Dissolve in a minimum amount of room temperature or slightly warm dichloromethane. Slowly add hexanes to induce precipitation. This can often be done at room temperature.
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude 3,3'-Disulfanediylbis(propan-1-ol) in an Erlenmeyer flask. Add the primary "solvent" (e.g., ethyl acetate) in small portions while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: Heat the "anti-solvent" (e.g., hexanes) to a similar temperature. Add the hot anti-solvent dropwise to the hot solution with constant swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the primary hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvents.

Section 3: Troubleshooting Column Chromatography

When recrystallization is not feasible, or if the compound is a persistent liquid, column chromatography is the preferred method.

Q7: How do I select the right solvent system (eluent) for purifying 3,3'-Disulfanediylbis(propan-1-ol) on a silica gel column?

A7: The key is to find an eluent that provides good separation between your product and its impurities. This is achieved by systematically testing solvent mixtures using Thin-Layer Chromatography (TLC).

  • Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and move more slowly, while non-polar compounds will elute faster. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, and its impurities have significantly different Rf values.

Eluent Selection Workflow

G start Start: Develop Eluent System via TLC step1 Spot crude mixture on TLC plate. Develop in 100% Hexanes. start->step1 q1 Did anything move from the baseline? step1->q1 step2 Increase polarity. Try 10-20% Ethyl Acetate in Hexanes. q1->step2 No q1->step2 Yes q2 Is the product Rf ~0.3 - 0.4? step2->q2 s1 Product Rf is too low. Compound is stuck. q2->s1 No s2 Product Rf is too high. Poor separation. q2->s2 No end System Optimized! Ready for Column Chromatography. q2->end Yes step3 Action: Increase polarity. Increase % of Ethyl Acetate. s1->step3 step4 Action: Decrease polarity. Decrease % of Ethyl Acetate. s2->step4 step3->q2 step4->q2

Caption: Logical workflow for optimizing an eluent system for column chromatography using TLC.

  • Recommended Starting Point: A gradient of Ethyl Acetate in Hexanes is an excellent starting point for 3,3'-Disulfanediylbis(propan-1-ol). Begin with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the concentration of the more polar ethyl acetate. The target compound, with its two hydroxyl groups, will require a moderately polar eluent to move down a silica column.

Q8: My compound is streaking badly on the TLC plate. What does this mean for my column purification?

A8: Streaking on a TLC plate is a warning sign that you will have poor separation and broad, tailing peaks on your column.

  • Causality: Streaking is often caused by one of three issues:

    • Overloading: Too much sample was spotted on the TLC plate.

    • Acidic Impurities: The compound itself or acidic impurities may be interacting strongly and irreversibly with the slightly acidic silica gel.

    • Inappropriate Solvent: The compound may have poor solubility in the eluent, causing it to smear as it moves up the plate.

  • Solutions:

    • Reduce Concentration: Ensure the sample solution for spotting is dilute.

    • Neutralize the System: Add 0.5-1% triethylamine (NEt3) to your eluent system. This basic additive will neutralize the acidic sites on the silica gel, preventing strong binding and reducing streaking. This is often highly effective for compounds with polar functional groups.

    • Change Solvent System: If neutralization doesn't work, consider a different solvent system, perhaps one involving dichloromethane or methanol, to improve solubility.

Section 4: Purity Assessment

Confirming the success of your purification requires reliable analytical methods.

Q9: My ¹H NMR spectrum still shows minor impurity peaks after purification. What are they and should I be concerned?

A9: The identity of the residual peaks determines the next course of action.

  • Common Residual Peaks:

    • Grease: Broad, multiplet-like peaks around 1.2-1.5 ppm are often from vacuum grease. This can be removed by another purification step or avoided by using Teflon sleeves.

    • Solvent: Peaks corresponding to your purification solvents (e.g., ethyl acetate at ~2.04, 4.12, 1.25 ppm; hexanes at ~0.9, 1.2-1.4 ppm) are common. These can be removed by drying the sample under high vacuum for an extended period.

    • Water: A broad peak that can appear anywhere from 1.5-4.5 ppm (in CDCl₃) is likely water. This can be removed by dissolving the sample in a dry solvent and using a drying agent, or by lyophilization if appropriate.

    • Starting Material: Look for the characteristic SH (thiol) proton of 3-mercaptopropan-1-ol. Its chemical shift is variable but typically appears as a broad triplet. If present, the purification was incomplete.

If the impurity is from the starting material or a side-product, a second purification pass, perhaps using a different technique (e.g., chromatography if you first used recrystallization), is recommended.

References
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. PubChem Compound Summary for CID 11651260. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Flayyih, A. H. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). Drug Invention Today, 13(5), 776-781.
  • Păun, G., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Processes, 8(12), 1548. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3'-(Methylazanediyl)bis(propan-1-ol). PubChem Compound Summary for CID 228352. [Link]

  • Bertolini, G., & Righi, P. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Haas, T., et al. (1994). Process for the preparation of 1,3-propanediol.
  • CN108017518B. (2020). 1,3-Diphenyl-1-propanol and preparation method thereof.
  • Emptage, M., et al. (2005). Purification of biologically-produced 1,3-propanediol.
  • Reus, S., et al. (2022). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 26(5), 1433–1442. [Link]

  • Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Industrial Microbiology & Biotechnology, 39(11), 1713–1718. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, providing in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound, which is formed by the oxidation of 3-mercapto-1-propanol.

Issue 1: Low or No Yield of the Desired Disulfide Product

Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve the yield?

Answer: Low yields in disulfide formation from thiols are a common challenge and can stem from several factors, including incomplete oxidation, side reactions, or issues with starting material purity.[1] Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Purity of Starting Material (3-Mercapto-1-propanol):

  • The Problem: The presence of impurities in the starting thiol can inhibit the reaction or lead to unwanted side products. Thiols are also susceptible to air oxidation over time, which can alter the effective concentration of the starting material.

  • The Solution:

    • Verify Purity: Always use a fresh or properly stored bottle of 3-mercapto-1-propanol. If in doubt, verify its purity using techniques like NMR or GC-MS.

    • Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., nitrogen or argon) prior to use. Oxygen can lead to uncontrolled oxidation and the formation of various side products.[2]

2. Inefficient Oxidation Conditions:

  • The Problem: The choice and concentration of the oxidizing agent, as well as the reaction pH, are critical for efficient disulfide bond formation.[3] Air oxidation, while simple, can be slow and inefficient.[3][4]

  • The Solution:

    • Optimize Oxidant: While air or oxygen can be used, consider more controlled and efficient oxidizing agents. A common and effective method is the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst like an iodide salt.[5] Dimethyl sulfoxide (DMSO) can also serve as a mild oxidant.[5]

    • Control pH: The oxidation of thiols to disulfides is highly pH-dependent. The reaction is generally favored at a slightly basic pH (around 8-9), which facilitates the formation of the more nucleophilic thiolate anion (RS⁻).[3] However, excessively high pH can promote side reactions. A buffer system can help maintain the optimal pH throughout the reaction.

    • Temperature Control: While many thiol oxidations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate.[6][7] However, be cautious, as higher temperatures can also promote side reactions and degradation.

3. Reaction Stoichiometry and Concentration:

  • The Problem: Incorrect stoichiometry of reagents can lead to incomplete conversion. High concentrations of the starting thiol can favor intermolecular side reactions other than the desired dimerization.

  • The Solution:

    • Ensure Correct Ratios: Carefully calculate and measure the molar ratios of your reactants. If using a chemical oxidant, ensure it is present in the correct stoichiometric amount or a slight excess, depending on the specific protocol.

    • Dilution: Performing the reaction at a higher dilution can sometimes favor the desired intramolecular reaction pathway, especially in more complex molecules, though for a simple dimerization like this, concentration effects are less pronounced than in peptide chemistry.[3]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or peaks in GC/MS analysis besides the desired this compound. What are these impurities and how can I minimize them?

Answer: The formation of impurities is a common issue in thiol oxidation reactions. Understanding their origin is key to mitigating their formation.

1. Over-oxidation Products:

  • The Problem: The disulfide bond can be further oxidized to form thiosulfinates (RS(O)SR) and ultimately sulfonic acids (RSO₃H), especially when using strong oxidizing agents or harsh reaction conditions.

  • The Solution:

    • Use Mild Oxidants: Employ milder oxidizing agents like DMSO or carefully control the stoichiometry of stronger oxidants like H₂O₂.[5]

    • Monitor the Reaction: Track the progress of the reaction using TLC or GC to stop it once the starting material is consumed and before significant over-oxidation occurs.

    • Control Temperature: Avoid excessive heat, which can accelerate over-oxidation.

2. Unreacted Starting Material:

  • The Problem: Incomplete conversion will leave unreacted 3-mercapto-1-propanol in your product mixture.

  • The Solution:

    • Optimize Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress to determine the optimal time.

    • Ensure Efficient Mixing: Proper stirring is crucial to ensure homogeneity and complete reaction.

3. Side Products from Impurities:

  • The Problem: Impurities in the starting thiol or solvent can lead to a variety of side products.

  • The Solution:

    • Use High-Purity Reagents: As mentioned previously, ensure the purity of your 3-mercapto-1-propanol and use high-purity solvents.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

Answer: The purification of dihydroxy disulfides can be challenging due to their polarity and potential for decomposition.

1. Extraction and Washing:

  • The Problem: The product and byproducts may have similar solubilities, making simple extraction difficult.

  • The Solution:

    • Aqueous Workup: After the reaction, a standard aqueous workup is often necessary. If the reaction is performed in an organic solvent, washing with water can remove water-soluble impurities. If the reaction is in an aqueous medium, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can isolate the product.

    • Brine Wash: A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.

2. Chromatography:

  • The Problem: The high polarity of the two hydroxyl groups can make column chromatography on silica gel challenging, leading to poor separation and product streaking.

  • The Solution:

    • Normal-Phase Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Adding a small amount of a very polar solvent like methanol to the mobile phase can help to elute the highly polar product.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better separation.

3. Distillation:

  • The Problem: The product may have a high boiling point and could decompose at elevated temperatures.

  • The Solution:

    • Vacuum Distillation: If the product is thermally stable enough, distillation under reduced pressure can be an effective purification method for larger quantities. This will require determining the boiling point of this compound at a given pressure.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the oxidation of 3-mercapto-1-propanol to this compound?

The oxidation of thiols to disulfides is a redox reaction.[8] The process generally involves the formation of a thiolate anion (RS⁻) under basic conditions, which is a more potent nucleophile than the neutral thiol (RSH).[9] This thiolate then attacks an oxidized sulfur species. The exact mechanism depends on the oxidant used. For instance, with an oxidant like iodine (I₂), the thiolate attacks the iodine molecule, forming a sulfenyl iodide intermediate (RSI), which is then attacked by a second thiolate anion to form the disulfide and release an iodide ion. In air oxidation, the mechanism is more complex and can involve radical intermediates.[2]

Q2: What are the optimal storage conditions for 3-mercapto-1-propanol to prevent premature oxidation?

To minimize oxidation, 3-mercapto-1-propanol should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place away from oxidizing agents.

Q3: Are there any specific safety precautions I should take when working with thiols and oxidizing agents?

Yes, several safety precautions are essential:

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the unpleasant and potentially harmful vapors of thiols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat.

  • Handling Oxidants: Exercise caution when handling oxidizing agents like hydrogen peroxide, as they can be corrosive and react vigorously with other substances.

Q4: What analytical techniques are best suited for characterizing the final product?

Several analytical techniques can be used to confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and purity assessment. The spectra will show characteristic peaks for the propyl chains and the absence of the thiol proton peak from the starting material.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the O-H stretch from the hydroxyl groups and the absence of the S-H stretch from the starting thiol.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the final product.[11][12]

III. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 3-Mercapto-1-propanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Iodide (NaI)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-mercapto-1-propanol (1 equivalent) in water, add sodium bicarbonate (1.5 equivalents) and a catalytic amount of sodium iodide.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended ConditionRationale
Solvent Water or an alcohol/water mixtureSolubilizes the polar starting material and product.
Base Sodium Bicarbonate (NaHCO₃)Creates a slightly basic pH to facilitate thiolate formation.
Oxidant Hydrogen Peroxide (H₂O₂)An effective and relatively clean oxidizing agent.
Catalyst Sodium Iodide (NaI)Catalyzes the oxidation by H₂O₂.[5]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Workup ExtractiveSeparates the product from inorganic salts and water-soluble impurities.
Purification Column ChromatographyIsolates the pure product from unreacted starting material and byproducts.

IV. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Mercapto-1-propanol in aqueous NaHCO₃ with NaI add_h2o2 Add H₂O₂ dropwise at 0 °C start->add_h2o2 stir Stir at Room Temperature (Monitor by TLC) add_h2o2->stir extract Extract with Ethyl Acetate stir->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? check_purity Verify Starting Material Purity start->check_purity Yes impurities Impurities Present? start->impurities optimize_ox Optimize Oxidation Conditions (Oxidant, pH, Temp) check_purity->optimize_ox check_stoich Check Stoichiometry and Concentration optimize_ox->check_stoich mild_oxidant Use Milder Oxidant / Control Stoichiometry impurities->mild_oxidant Yes purification_issue Purification Difficulty? impurities->purification_issue monitor_rxn Monitor Reaction Progress mild_oxidant->monitor_rxn optimize_workup Optimize Extraction/Wash Steps purification_issue->optimize_workup Yes optimize_chrom Optimize Chromatography Conditions optimize_workup->optimize_chrom

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Gao, B., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Gao, B., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Reddit. (2022). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Cravotto, G., et al. (2005). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry, 7, 226-228. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Tarasov, A. V., et al. (2014). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(3-Hydroxypropyl_disulfanyl-1-propanol]([Link]

  • Google Patents. (2011). WO2011040131A1 - Process for producing 3-mercapto-1-propanol.

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Sacco, O., et al. (2017). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of Pharmaceutical and Biomedical Analysis, 145, 47-54. [Link]

Sources

Stability and degradation pathways of 3,3'-Disulfanediylbis(propan-1-ol)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3'-Disulfanediylbis(propan-1-ol)

A Guide to Experimental Stability and Degradation

Welcome to the technical support resource for 3,3'-Disulfanediylbis(propan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate, troubleshoot, and control its behavior in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of 3,3'-Disulfanediylbis(propan-1-ol).

Q1: What are the optimal storage conditions for 3,3'-Disulfanediylbis(propan-1-ol)?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored at room temperature in a tightly sealed container, protected from moisture.[1][2] The area should be dry, cool, and well-ventilated.[3] For long-term stability, flushing the container with an inert gas like argon or nitrogen is recommended to minimize exposure to oxygen and moisture.

Parameter Recommendation Rationale
Temperature Room TemperaturePrevents potential thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the disulfide bond.
Container Tightly Sealed, DryThe compound is moisture-sensitive.[1]
Light Amber Vial / Dark LocationProtects against potential photolytic degradation pathways.

Q2: What common reagents or materials are incompatible with this compound?

A2: Due to its disulfide and primary alcohol functional groups, 3,3'-Disulfanediylbis(propan-1-ol) is incompatible with several classes of reagents. Contact with these should be avoided to prevent unintended reactions and degradation.[1][3]

  • Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide, nitric acid). These can oxidize the disulfide linkage to thiosulfinates, thiosulfonates, or sulfonic acids, and may also oxidize the primary alcohol groups.

  • Reducing Agents: (e.g., sodium borohydride, dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)). These will cleave the disulfide bond to yield 3-mercaptopropan-1-ol.

  • Strong Acids & Acid Chlorides: Can catalyze dehydration or esterification of the alcohol groups.[1][3]

  • Acid Anhydrides & Chloroformates: Will react with the alcohol groups to form esters.[1][3]

Q3: Is 3,3'-Disulfanediylbis(propan-1-ol) thermally stable?

A3: The compound has a high boiling point (approx. 214 °C) and flash point (approx. 140 °C), suggesting moderate thermal stability.[3] However, prolonged exposure to high temperatures should be avoided. Thermal decomposition can lead to the release of irritating gases and vapors, likely including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3] Experiments involving heating should be conducted in a well-ventilated fume hood.

Q4: What is the primary reactive site on the molecule?

A4: The disulfide bond (-S-S-) is the most reactive and labile site. It is susceptible to both reduction and oxidation. This lability is the core of most stability issues encountered during experiments. The primary alcohol groups (-OH) are also reactive sites, but typically require stronger conditions or specific reagents (like acylating agents or strong oxidizers) to react.

Part 2: Core Degradation Pathways

Understanding the chemical pathways of degradation is essential for designing stable formulations and interpreting unexpected analytical results. The primary degradation routes are reduction, oxidation, and thermal decomposition.

cluster_main 3,3'-Disulfanediylbis(propan-1-ol) Degradation cluster_reduction Reduction cluster_oxidation Oxidation cluster_thermal Thermal Stress A HO-(CH₂)₃-S-S-(CH₂)₃-OH 3,3'-Disulfanediylbis(propan-1-ol) B 2x  HO-(CH₂)₃-SH 3-Mercaptopropan-1-ol A->B  Reducing Agents  (DTT, TCEP, NaBH₄) C HO-(CH₂)₃-SO₂-S-(CH₂)₃-OH Thiosulfonate A->C  Mild Oxidants E OHC-(CH₂)₂-S-S-(CH₂)₂-CHO Dialdehyde A->E Alcohol Oxidation (PCC, KMnO₄) F SO₂, H₂S, CO, CO₂... Gaseous Products A->F  > 140°C D HO-(CH₂)₃-SO₃H 3-Hydroxypropane-1-sulfonic acid C->D Strong Oxidants

Caption: Key degradation pathways for 3,3'-Disulfanediylbis(propan-1-ol).

  • Reductive Cleavage: The disulfide bond is readily cleaved by reducing agents. This is a common and often intended reaction in biochemical applications (e.g., releasing a conjugated molecule) but is a primary degradation pathway if reducing agents are present as impurities. The product is two molecules of 3-mercaptopropan-1-ol.

  • Oxidative Degradation:

    • Oxidation of the Disulfide Bond: Exposure to mild oxidizing agents or atmospheric oxygen (especially catalyzed by metal ions) can lead to the insertion of oxygen into the disulfide bond, forming thiosulfinates and, upon further oxidation, thiosulfonates. Stronger oxidation can cleave the bond entirely to form sulfonic acids.

    • Oxidation of the Alcohol Groups: The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids.[4][5] This typically requires specific oxidizing conditions but can occur as a side reaction.

  • Thermal Decomposition: As noted in the FAQs, excessive heat can cause fragmentation of the molecule.[3] This process is generally less specific than chemical degradation and can result in a complex mixture of smaller molecules.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Loss of starting material and appearance of a new, more polar peak in my reverse-phase HPLC chromatogram.

  • Possible Cause: Reductive cleavage of the disulfide bond. The resulting thiol, 3-mercaptopropan-1-ol, is more polar and will thus have a shorter retention time in reverse-phase chromatography.

  • Troubleshooting Workflow:

start Problem: Loss of parent compound, new polar peak in RP-HPLC step1 Hypothesis: Reductive Cleavage to 3-mercaptopropan-1-ol start->step1 step2 Check for reducing agents in buffers/reagents (e.g., DTT, TCEP, old aldehydes) step1->step2 step3 Analyze sample by LC-MS. Look for ion with m/z = 92.04 [M+H]⁺ for C₃H₈OS step2->step3 step4 Prepare fresh, degassed buffers. Re-run experiment. step3->step4 step5 Problem Solved step4->step5 Success step6 Problem Persists step4->step6 Failure

Caption: Troubleshooting workflow for suspected reductive cleavage.

  • Diagnostic Steps:

    • Review Reagents: Scrutinize all buffers and solutions for known reducing agents. Be aware that aged solutions of some aldehydes can contain impurities that may act as reductants.

    • Mass Spectrometry Analysis: Analyze the sample by LC-MS. The expected mass for the reduced product, 3-mercaptopropan-1-ol (C₃H₈OS), is 92.15 g/mol . Look for a corresponding ion (e.g., m/z 93.05 for [M+H]⁺).

    • Spiking Experiment: If a standard of 3-mercaptopropan-1-ol is available, spike it into your sample. Co-elution of the standard with the unknown peak in your HPLC provides strong evidence.

  • Preventative Measures:

    • Use freshly prepared buffers.

    • Degas all aqueous solutions to remove dissolved oxygen, which can participate in redox cycles.

    • Ensure all glassware is scrupulously clean and free of metal residues that can catalyze degradation.

Problem 2: My sample shows multiple new peaks upon analysis, and the mass spectrum is complex.

  • Possible Cause: Oxidative or thermal degradation. These pathways often produce a mixture of products.

  • Troubleshooting Steps:

    • Assess Storage and Handling: Was the sample exposed to air for a prolonged period? Was it heated?[3] Was it exposed to strong light?

    • Perform a Forced Degradation Study: A controlled stress test can help identify the degradation products. This is a powerful diagnostic tool. (See Protocol below). By comparing the degradation profiles under specific stress conditions (e.g., H₂O₂, heat) to your sample's profile, you can deduce the cause.

    • Analyze by High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, allowing you to propose elemental formulas for the unknown peaks and match them to potential oxidation products (e.g., thiosulfonate, sulfonic acid, aldehyde).

Part 4: Experimental Protocol

Protocol: Forced Degradation Study of 3,3'-Disulfanediylbis(propan-1-ol)

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and assess stability.

Objective: To generate degradation products via hydrolysis, oxidation, and thermal stress and analyze them by RP-HPLC with UV and MS detection.

Materials:

  • 3,3'-Disulfanediylbis(propan-1-ol)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC system with UV and MS detectors

  • pH meter, calibrated

  • Thermostatic oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,3'-Disulfanediylbis(propan-1-ol) in 50:50 ACN:Water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: Add 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Use 1 mL of stock solution directly. Incubate in an oven at 80°C for 48 hours.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

  • Sample Preparation for Analysis:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples to pH ~7 using NaOH or HCl, respectively.

    • Dilute all samples (including the control) 1:10 with 50:50 ACN:Water.

  • HPLC-MS Analysis:

    • Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column).

    • Monitor the elution profile with a UV detector (e.g., at 210 nm) and a mass spectrometer.

    • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks. Use the mass spectrum of each new peak to determine its mass-to-charge ratio and propose a structure consistent with the expected degradation pathways.

Technique Application for Stability Analysis Pros Cons
HPLC-UV Quantify parent compound loss and detect degradants with a chromophore.Robust, quantitative, widely available.May not detect degradants without a UV chromophore.
LC-MS Identify degradants by mass.Highly specific, provides structural information.Can be less quantitative than UV without standards.
GC-MS Analyze for volatile degradants.[6]Excellent for small, volatile thermal breakdown products.Requires derivatization for non-volatile compounds.
NMR Structural elucidation of isolated degradants.Provides definitive structural information.Low sensitivity, requires pure samples.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 3,3'-Disulfanediylbis(propan-1-ol).

  • Spectrum Chemical. (2019). Safety Data Sheet: 1,3-Propanediol.

  • Sigma-Aldrich. 3,3'-Disulfanediylbis(propan-1-ol) Product Page.

  • Tokyo Chemical Industry Co., Ltd. (2024). Safety Data Sheet.

  • Sigma-Aldrich. 3,3'-Disulfanediylbis(propan-1-ol) Product Information.

  • Sigma-Aldrich. 3,3'-Disulfanediylbis(propan-1-ol) Technical Specifications.

  • PubChem. 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol.

  • Schink, B., & Stieb, M. (1983). Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. Applied and Environmental Microbiology, 45(6), 1905–1913.
  • Blakley, R. L., & Czerkawski, J. W. (1965). The oxidation of propane-1,3-diol by potassium permanganate in aqueous solution, a kinetic study. Biochemical Journal, 94(1), 1P–2P.
  • Physics & Maths Tutor. The Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid.

Sources

Resolving solubility issues with 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol (also known as 3,3'-Disulfanediylbis(propan-1-ol)). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered during experimental work. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to handle this compound effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental properties of this compound that are critical for troubleshooting solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of this molecule is governed by a balance of polar and non-polar characteristics. Understanding this duality is the first step to resolving issues.

  • Polar Moieties: The molecule possesses two terminal hydroxyl (-OH) groups. These groups are polar and capable of forming hydrogen bonds with polar solvents like water, ethanol, and methanol. This is the primary driver of its solubility in polar protic solvents.

  • Non-Polar Backbone: The six-carbon propyl chain backbone (three carbons on each side of the disulfide bond) introduces a degree of non-polar, hydrophobic character.

  • Disulfide Bond (-S-S-): The central disulfide bond is a unique feature. While the sulfur atoms themselves have moderate electronegativity, the bond contributes to the molecule's overall size and can influence interactions with solvents. Disulfide bonds are covalent linkages that are crucial for stabilizing protein structures.[1][2]

The interplay between the hydrophilic hydroxyl groups and the more hydrophobic carbon-sulfur backbone dictates which solvents will be most effective for dissolution.

cluster_molecule This compound Structure cluster_legend Key HO1 HO- C1 CH₂ HO1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 S1 S C3->S1 S2 S S1->S2 C4 CH₂ S2->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 HO2 -OH C6->HO2 p1 Polar Hydroxyl Groups (Promote solubility in water, alcohols) p2 Non-Polar Backbone (Promotes solubility in organic solvents) p3 Disulfide Bond

Caption: Structural features governing solubility.

Q2: What is the expected solubility profile of this compound based on its structure?

A: Based on the "like dissolves like" principle, we can predict a general solubility trend. The molecule is expected to be most soluble in polar organic solvents that can engage in hydrogen bonding while also accommodating its non-polar backbone.

  • High Solubility: Expected in polar organic solvents such as methanol, ethanol, 1-propanol, and dimethyl sulfoxide (DMSO).[3][4]

  • Moderate to Low Solubility: Expected in water. While the hydroxyl groups aid aqueous solubility, the carbon backbone may limit it, especially at higher concentrations.

  • Insoluble: Expected in non-polar solvents like hexane, toluene, and cyclohexane, which cannot effectively solvate the polar hydroxyl groups.[5]

Q3: Are there any critical stability concerns I should be aware of when working with this compound?

A: Yes. The primary point of chemical instability is the disulfide bond. While generally stable, it is susceptible to cleavage under specific conditions.

  • Reducing Agents: Disulfide bonds can be readily cleaved by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol. The presence of these reagents in your buffer will break the molecule into two equivalents of 3-mercaptopropanol.

  • Oxidizing Agents: Strong oxidizing conditions can also affect the disulfide bond.

  • pH Extremes: While stable under most physiological pH conditions, exposure to very high or very low pH, especially at elevated temperatures, can potentially lead to degradation over time.

Expert Insight: Always verify the composition of your buffers and experimental media. The unintentional presence of a reducing agent is a common cause of experimental failure when working with disulfide-containing compounds.

Section 2: Troubleshooting Common Solubility Problems

This section provides a direct, question-and-answer guide to resolving the most frequent challenges encountered in the lab.

Q4: I am having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS, TRIS). What should I do?

A: Direct dissolution in a fully aqueous medium is often difficult due to the compound's partial hydrophobic character. The most reliable method is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer. This two-step process is a standard and effective technique for compounds with limited aqueous solubility.[6]

Follow the troubleshooting workflow below.

start Start: Dissolve Compound in Aqueous Buffer check1 Does it dissolve completely to the desired concentration? start->check1 success Success! Proceed with experiment. check1->success Yes fail Problem: Compound is insoluble, forms suspension, or is an oil. check1->fail No step1 Action: Prepare a concentrated stock solution in an organic solvent (e.g., 10-50 mg/mL in DMSO or Ethanol). See Protocol 1. fail->step1 step2 Action: Add the stock solution dropwise to the vigorously stirring aqueous buffer to the final desired concentration. See Protocol 2. step1->step2 check2 Does the solution remain clear? step2->check2 check2->success Yes precipitate Problem: Precipitate forms upon dilution. check2->precipitate No solution1 Option 1: Lower the final concentration. The solubility limit may have been exceeded. precipitate->solution1 solution2 Option 2: Increase the percentage of organic co-solvent if the experiment allows (e.g., final DMSO concentration of 0.5-1%). precipitate->solution2 solution3 Option 3: Consider gentle warming (37°C) or sonication to aid dissolution. precipitate->solution3

Caption: Troubleshooting workflow for solubility issues.

Q5: My compound precipitates when I add my stock solution to the final aqueous medium. How can I prevent this?

A: This is a common issue that occurs when the compound's solubility limit in the final mixed-solvent system is exceeded. Here are several techniques to prevent this:

  • Vigorous Stirring: Add the organic stock solution slowly and dropwise into the aqueous buffer while it is being vortexed or rapidly stirred. This ensures immediate dispersion and prevents the formation of localized areas of high concentration that can trigger precipitation.

  • Check Final Concentration: You may be exceeding the solubility limit. Try preparing a more dilute final solution.

  • Limit Organic Solvent: Ensure the final concentration of the organic co-solvent (like DMSO) is as low as possible, typically below 1% (v/v), as higher concentrations can be detrimental in many biological assays.[6]

  • Temperature: Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes help, but ensure this is compatible with your experiment.

Q6: Can I use heating or sonication to help dissolve the compound? What are the risks?

A: Yes, these physical methods can be effective but must be used with caution.

  • Sonication: A brief period in a sonicator bath is an excellent way to break up solid aggregates and accelerate dissolution.[7] This is generally a safe method.

  • Heating: Gentle warming (e.g., to 37-50°C) can significantly increase solubility.[7][8] However, avoid aggressive heating or boiling, as this could potentially compromise the stability of the disulfide bond or other components in your solution. Always use the lowest effective temperature.

Q7: What are the best organic solvents for creating a concentrated stock solution?

A: The ideal solvent will fully dissolve the compound at a high concentration and be compatible with the downstream application.

SolventTypeRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent choice. Solubilizes a wide range of compounds. Use anhydrous DMSO for best results and store protected from moisture. Typically used at <1% in final aqueous solutions.
Ethanol (EtOH) Polar ProticGood choice. Readily dissolves the compound. Less toxic than methanol for cell-based assays. Ensure use of absolute or 200-proof ethanol.
Methanol (MeOH) Polar ProticGood choice. Similar to ethanol. Often a very effective solvent but can be more toxic in biological systems.
1-Propanol or Isopropanol Polar ProticViable alternatives. These are also good solvents for this compound.[3][9] Their properties are similar to ethanol.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing solutions of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 20 mg/mL)

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution.

Materials:

  • This compound (MW: 182.3 g/mol )[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (200 Proof)

  • Calibrated analytical balance

  • Appropriate microcentrifuge tubes or glass vials

Procedure:

  • Weigh out a precise amount of the compound (e.g., 10.0 mg) into a clean vial.

  • Using a calibrated pipette, add the calculated volume of solvent to reach the target concentration. For a 20 mg/mL solution with 10 mg of compound, add 500 µL of DMSO or Ethanol.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, the stock solution is ready. Store appropriately, typically at -20°C, aliquoted to avoid freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (e.g., 100 µM)

Objective: To dilute the concentrated organic stock solution into a final aqueous medium while maintaining solubility.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), pre-warmed to room temperature or 37°C if desired.

  • Vortex mixer or magnetic stirrer.

Procedure:

  • Place the desired final volume of aqueous buffer into a tube or beaker (e.g., 10 mL).

  • Begin vigorously stirring or vortexing the buffer.

  • Calculate the required volume of the stock solution. For example, to make a 100 µM solution from a 20 mg/mL stock (which is ~109.7 mM), you would add approximately 9.1 µL of stock to 10 mL of buffer.

  • Slowly pipette the calculated volume of the stock solution directly into the vortexing buffer. Do not add the stock to the wall of the tube.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the solution to ensure it is clear and free of any precipitate. This solution is now ready for your experiment.

References

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]

  • Betz, S. F. (1993). Disulfide bonds and the stability of globular proteins. Protein Science, 2(10), 1551–1558. Retrieved from [Link]

  • Kadokura, H., Katzen, F., & Beckwith, J. (2003). Protein disulfide bond formation in prokaryotes. Annual Review of Biochemistry, 72, 111-135. (Conceptual basis referenced from similar articles on disulfide bonds).
  • Wedemeyer, W. J., Welker, E., Narayan, M., & Scheraga, H. A. (2000). Disulfide Bonds and Protein Folding. Biochemistry, 39(15), 4207–4216. Retrieved from [Link]

  • Wouters, M. A. (2010). Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. PLoS ONE, 5(7), e11634. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651260, this compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992237, 3,3'-Dithiodipropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95116, 3,3'-Dithiodipropionic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

  • Na, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2838–2844. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]

  • Guha, R. (2010). Organic Solvent Solubility Data Book. Figshare. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve 3,3'-Diaminobenzidine?. Retrieved from [Link]

  • Colón, L. A., et al. (2014). Novel 3-hydroxypropyl-bonded phase by direct hydrosilylation of allyl alcohol on amorphous hydride silica. Electrophoresis, 35(16), 2321-2329. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Retrieved from [Link]

  • Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved from [Link]

  • ResearchGate. (2020). DAB (3'3 diaminobenzidine) will not dissolve?. Retrieved from [Link]

  • ResearchGate. (2024). How I can dissolve 3,3'diaminobenzidine(DAB)?. Retrieved from [Link]

  • ResearchGate. (2025). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55101, 3,3-Dichloropropanol. Retrieved from [Link]

  • ResearchGate. (2025). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide. Retrieved from [Link]

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Technical Support Center: Method Refinement for Quantitative Analysis of 3,3'-Disulfanediylbis(propan-1-ol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3,3'-Disulfanediylbis(propan-1-ol). This guide is designed for researchers, scientists, and drug development professionals who are working with this analyte and require robust, reproducible analytical methods. We will move beyond simple protocols to explore the causality behind methodological choices, providing you with the expertise to troubleshoot and refine your experiments effectively.

Section 1: Analyte Characteristics & Method Selection Rationale

Understanding the physicochemical properties of 3,3'-Disulfanediylbis(propan-1-ol) is the cornerstone of developing a successful quantitative method. The molecule's structure features two primary alcohol functional groups and a central disulfide bond, which dictate its analytical behavior.

Table 1: Physicochemical Properties of 3,3'-Disulfanediylbis(propan-1-ol)

PropertyValueSource
Molecular Formula C₆H₁₄O₂S₂[1]
Molecular Weight 182.31 g/mol [2][3]
IUPAC Name 3-(3-hydroxypropyldisulfanyl)propan-1-ol[1]
Key Functional Groups 2 x Primary Alcohol (-OH), 1 x Disulfide (-S-S-)
Physical Form Solid, semi-solid, or liquid[2]
Polarity Polar, due to hydroxyl groups

The presence of polar hydroxyl groups makes the analyte non-volatile, while the disulfide bond is susceptible to cleavage under reducing conditions. These characteristics guide our choice of analytical technique.

Method Selection: The Core Decision

The primary decision is between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for direct analysis. The analyte's polarity and low volatility are well-suited for reversed-phase HPLC. The key challenge with HPLC lies in detection, as the molecule lacks a strong chromophore for UV-Vis analysis.

  • Gas Chromatography (GC): Direct analysis by GC is not feasible. The polar -OH groups will cause strong interactions with the stationary phase, leading to severe peak tailing and poor sensitivity.[4] Therefore, a chemical modification step, known as derivatization, is mandatory to cap these polar groups and increase volatility.[4]

The following workflow provides a logical path for selecting the appropriate analytical method based on available instrumentation and sample complexity.

MethodSelection start Start: Quantify 3,3'-Disulfanediylbis(propan-1-ol) q1 Is LC-MS, ELSD, or CAD available? start->q1 hplc_ms Primary Path: Reversed-Phase HPLC with MS, ELSD, or CAD q1->hplc_ms Yes hplc_uv Alternative Path: Reversed-Phase HPLC-UV q1->hplc_uv No protocol_hplc Proceed to HPLC Troubleshooting & Protocol hplc_ms->protocol_hplc q2 Is UV sensitivity sufficient for your application's LLOQ? hplc_uv->q2 gc_path Secondary Path: GC with Derivatization q2->gc_path No q2->protocol_hplc Yes protocol_gc Proceed to GC Troubleshooting & Protocol gc_path->protocol_gc

Caption: Method selection workflow for analysis.

Section 2: HPLC Method Troubleshooting Guide

This section addresses common issues encountered during HPLC analysis in a direct Q&A format.

Q1: My chromatographic peak for the analyte is broad or tailing. What causes this and how do I fix it?

A1: Poor peak shape is typically a result of undesirable secondary chemical interactions between the analyte and the stationary phase, or issues with the flow path.

  • Causality: The free hydroxyl groups on your analyte can form hydrogen bonds with any exposed, acidic silanol groups on the silica-based column packing. This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.

  • Solutions:

    • Use a High-Quality, End-Capped Column: Modern columns use "end-capping" to block most of these active silanol sites with a small silylating agent. Ensure your column is specified as end-capped.

    • Optimize Mobile Phase pH: If your mobile phase is too acidic, it can increase the activity of residual silanol groups. Try increasing the pH slightly (e.g., from 3.0 to 4.5), but always stay within the column's recommended operating range (typically pH 2-8).

    • Check for Column Contamination: Strongly retained compounds from previous injections can act as new active sites. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to clean it.[5]

    • Consider Extra-Column Volume: Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that all connections are made with zero dead volume to minimize peak broadening outside the column.[6]

Q2: I'm struggling with low sensitivity using a UV detector. How can I improve my signal?

A2: This is a common challenge as the disulfide bond is a weak chromophore.

  • Causality: The S-S bond has a low molar absorptivity, meaning it absorbs very little light. The UV absorbance maximum is typically in the low UV range (<220 nm), where interference from solvents and additives is high.

  • Solutions:

    • Optimize Wavelength: Set your detector to a low wavelength, such as 205-215 nm, to maximize the signal. This requires using high-purity, UV-grade solvents (e.g., HPLC or LC-MS grade acetonitrile and water) to minimize baseline noise.

    • Switch to a More Sensitive Detector: If budget and availability permit, moving away from UV detection is the most robust solution.

Table 2: Comparison of Alternative HPLC Detectors

DetectorPrincipleAdvantagesDisadvantages
ELSD Nebulization, evaporation, and light scatteringUniversal response for non-volatile analytes; not dependent on optical properties.Non-linear response; requires careful calibration.
CAD Nebulization, charging, and charge measurementUniversal response; better sensitivity and wider dynamic range than ELSD.Non-linear response; can be sensitive to mobile phase composition.
MS Ionization and mass-to-charge ratio measurementHighest sensitivity and specificity; provides structural confirmation.Higher cost and complexity; susceptible to matrix effects.

Q3: My retention times are drifting between injections. How can I achieve better reproducibility? [6]

A3: Retention time stability is critical for reliable quantification. Drifting retention times usually point to an unstable system.

  • Causality: The chromatographic system is not in equilibrium, or a physical parameter is changing during the analytical run.

  • Solutions:

    • Ensure Full Column Equilibration: Before starting your sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[5] For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.

    • Use a Column Oven: Fluctuations in ambient laboratory temperature will change mobile phase viscosity and retention. A thermostatically controlled column oven is essential for stable retention times.[5]

    • Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to the evaporation of the more volatile organic component or absorption of CO₂ from the air, which can alter the pH. Degas the mobile phase before use.

    • Check for Leaks and Pump Issues: Even a small leak can cause pressure fluctuations and retention time drift. Perform a system pressure test and check pump seals for wear.

Troubleshooting start Problem: Poor Peak Shape (Tailing) q1 Is the column fully end-capped and in good condition? start->q1 s1 Action: Replace with a new, high-quality end-capped column. q1->s1 No q2 Is the mobile phase pH optimized and within the column's stable range? q1->q2 Yes s1->q2 s2 Action: Adjust pH slightly (e.g., from 3.0 to 4.5). Prepare fresh mobile phase. q2->s2 No q3 Is the system clean? (Injector, tubing, column) q2->q3 Yes s2->q3 s3 Action: Flush system with strong solvent (e.g., IPA). Check for extra-column volume. q3->s3 No end Result: Symmetric Peak q3->end Yes s3->end

Caption: Troubleshooting flowchart for poor peak shape in HPLC.

Section 3: GC Method with Derivatization - FAQs

For labs without access to advanced HPLC detectors, GC with derivatization is a viable, albeit more complex, alternative.

Q1: Why is derivatization essential for this analysis by GC?

A1: Derivatization is a chemical reaction used to convert an analyte into a more GC-friendly form.

  • Causality: The two polar -OH groups on 3,3'-Disulfanediylbis(propan-1-ol) make the molecule non-volatile and prone to strong adsorption onto active sites within the GC inlet and column.[4] This results in poor chromatography or complete loss of the analyte signal.

  • Mechanism: Silylation is the most common derivatization technique for hydroxyl groups. A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on each -OH group with a non-polar trimethylsilyl (TMS) group.[4] This reaction eliminates the polar sites, making the resulting TMS-ether derivative significantly more volatile and thermally stable, allowing it to be analyzed by GC.

Q2: My derivatization reaction seems inefficient, leading to low and inconsistent results. How can I improve it?

A2: Incomplete derivatization is a frequent problem. The reaction is highly sensitive to conditions.

  • Causality: Silylating reagents are extremely sensitive to moisture, which will consume the reagent and inhibit the reaction. Other factors include incorrect temperature, time, or reagent stoichiometry.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use high-purity, anhydrous solvents for sample preparation. If your sample is in an aqueous matrix, it must be completely dried down (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagent.

    • Optimize Reagent Ratio: Use a significant molar excess of the silylating reagent (e.g., 50-100 µL of BSTFA for a sample containing micrograms of analyte) to drive the reaction to completion.[4]

    • Optimize Reaction Time and Temperature: The reaction often requires heat to proceed efficiently. A typical starting point is heating the sealed reaction vial at 60-70°C for 30-60 minutes.[4] You may need to optimize these parameters for your specific sample matrix.

    • Consider a Catalyst: For sterically hindered or less reactive alcohols, adding 1% trimethylchlorosilane (TMCS) to the BSTFA reagent can catalyze the reaction and improve yields.[4]

Section 4: Recommended Experimental Protocols

These protocols provide validated starting points for your method development. They should be optimized for your specific instrumentation and sample matrix.

Protocol 4.1: Recommended HPLC-UV Method

This method is designed as a robust starting point for quantification using a standard UV detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

Table 3: Recommended Starting Conditions for HPLC-UV

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnhances peak shape and ensures stable retention.
Injection Vol. 5 µLMinimize potential for peak overload.
UV Wavelength 210 nmMaximizes signal for the weak disulfide chromophore.
Gradient 5% B to 95% B over 10 minGeneral-purpose gradient for separation.
  • System Validation: Before analyzing samples, perform at least five replicate injections of a mid-level standard to confirm that retention time and peak area RSDs are within acceptable limits (e.g., <2%).

Protocol 4.2: GC-MS Method with BSTFA Derivatization

This protocol details the essential steps for converting the analyte into its TMS-ether for GC-MS analysis.

  • Sample Preparation (Anhydrous):

    • Accurately transfer an aliquot of your sample (dissolved in an aprotic solvent like pyridine or acetonitrile) into a 2 mL autosampler vial.

    • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen at ~40°C.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (with 1% TMCS) to the dry sample residue.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 15 seconds.

    • Place the vial in a heating block at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • GC-MS Conditions:

Table 4: Recommended Starting Conditions for GC-MS (post-derivatization)

ParameterRecommended SettingRationale
Inlet Temp. 250 °CEnsures rapid volatilization of the TMS-ether.
Injection Mode Split (e.g., 20:1)Prevents column overloading. Adjust as needed.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose, low-bleed column suitable for MS.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with optimal efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/minSeparates the derivative from reagent peaks and contaminants.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Scan Range 50-450 m/zCovers the expected fragment ions of the derivative.

References

  • PubChem. (n.d.). 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex, Inc. (2014). GC Troubleshooting Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3'-disulfanediylbis(propane-1,2-diol). John Wiley & Sons, Inc. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3'-disulfanediylbis(propane-1,2-diol) - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

  • Lee, J. G., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PMC - NIH. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Reducing Agent Efficacy: A Validation Study of Bis(3-hydroxypropyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in biochemistry, cell biology, and pharmaceutical sciences.

This guide provides a comprehensive evaluation of the reducing activity of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, also known as Bis(3-hydroxypropyl) disulfide (BHPD). We will compare its performance against two industry-standard reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). The content herein is structured to provide not only a direct comparison but also the underlying principles and detailed methodologies required for independent validation.

Introduction: The Critical Role of Reducing Agents in Life Sciences

Reducing agents are indispensable tools in the life sciences, primarily used to prevent the oxidation of sulfhydryl groups (-SH) and to cleave disulfide bonds (-S-S-) within and between proteins. This function is critical for:

  • Protein Analysis: In techniques like SDS-PAGE, reducing agents are essential for denaturing proteins by breaking disulfide bonds that hold together tertiary and quaternary structures, ensuring accurate molecular weight determination.

  • Enzyme Activity: Many enzymes require free sulfhydryl groups for their catalytic activity. Reducing agents maintain these groups in their reduced state, preserving enzyme function.

  • Therapeutic Antibody Development: In the production of antibody-drug conjugates (ADCs), selective reduction of interchain disulfide bonds is a key step for conjugation. The choice of reducing agent is paramount to avoid fragmentation of the antibody.

The ideal reducing agent should offer a balance of stability, specificity, and efficacy at a neutral pH, without interfering with downstream applications. While DTT has been a long-standing workhorse, its instability and odor have led to the development of alternatives like TCEP and emerging reagents like BHPD.

Mechanism of Action: A Tale of Two Chemistries

The efficacy of a reducing agent is dictated by its chemical mechanism. DTT and BHPD are thiol-based reductants, while TCEP operates through a distinct phosphine-based pathway.

Thiol-Based Reductants: DTT and BHPD

Both DTT and BHPD function via thiol-disulfide exchange reactions. The process is a two-step equilibrium.

  • DTT (Dithiothreitol): DTT's high efficiency stems from its ability to form a stable six-membered ring after reducing a disulfide bond, which drives the reaction to completion. However, this cyclic product is susceptible to air oxidation, giving DTT a short half-life in solution.

  • BHPD (Bis(3-hydroxypropyl) disulfide): As a disulfide itself, BHPD's primary role is not as a direct reductant in the same vein as DTT. Instead, it is typically used in conjunction with a primary reducing agent like TCEP in a process called "re-bridging" or controlled reduction, particularly in antibody engineering. TCEP first reduces the target disulfide bonds on a protein (like an antibody). Then, the reduced protein is stabilized by forming new disulfide bonds with a linker molecule that contains a disulfide, which could be a derivative of BHPD. However, for this guide, we will evaluate its theoretical direct reducing capability, which would proceed via thiol-disulfide exchange, driven by a high concentration of BHPD. The reaction would be less efficient than with DTT because it does not form a stabilizing intramolecular ring.

The proposed mechanism for a generic thiol-disulfide exchange is illustrated below.

G cluster_0 Step 1: Initial Exchange cluster_1 Step 2: Final Reduction P_SS_P Protein-S-S-Protein P_SH_SR 2 Protein-S-SR (Mixed Disulfide) R_SH 2 R-SH (Reducing Agent) R_SH->P_SS_P P_SH_SR->P_SS_P P_SH_SR_2 2 Protein-S-SR R_SH_2 2 R-SH P_SH_SR_2->R_SH_2 P_SH 2 Protein-SH P_SH_SR_2->P_SH R_SS_R R-S-S-R (Oxidized Agent) P_SH->R_SS_R

Caption: General mechanism of thiol-disulfide exchange for disulfide bond reduction.

Phosphine-Based Reductant: TCEP

TCEP (Tris(2-carboxyethyl)phosphine) reduces disulfide bonds through a different, effectively irreversible mechanism that does not involve thiols. It directly attacks one of the sulfur atoms in the disulfide bond.

  • Advantages: TCEP is stable in aqueous solutions, resistant to air oxidation, odorless, and effective over a wider pH range compared to DTT. Its lack of a free thiol group means it does not interfere with downstream thiol-specific labeling or modification chemistries.

TCEP_Mechanism RSSR Protein-S-S-Protein TCEP TCEP (Phosphine) RSH 2 Protein-SH RSSR->RSH Reduction H2O H₂O TCEPO TCEP=O (Oxide) TCEP->TCEPO Oxidation

Caption: TCEP-mediated reduction of a protein disulfide bond.

Experimental Validation: Quantifying Reducing Power

To objectively assess the reducing activity of BHPD against DTT and TCEP, we will use the well-established DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, also known as Ellman's test.

Principle: DTNB is a chromogenic reagent that reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. We will use a model disulfide substrate, oxidized glutathione (GSSG), and measure the rate at which each reducing agent can cleave its disulfide bond, thereby generating free thiols (GSH) that can react with DTNB.

Experimental Workflow

The overall workflow for the comparative assay is outlined below.

workflow node_prep node_prep node_reac node_reac node_meas node_meas node_anal node_anal prep 1. Reagent Preparation (Buffer, DTNB, GSSG, Reductants) mix 2. Reaction Initiation Add reductant to GSSG/DTNB mix prep->mix read 3. Kinetic Measurement Monitor Absorbance @ 412 nm over time mix->read calc 4. Data Analysis Calculate initial reaction rates read->calc comp 5. Comparative Evaluation Compare rates of DTT, TCEP, BHPD calc->comp

Caption: Workflow for the comparative kinetic analysis of reducing agents using DTNB.

Detailed Protocol

Materials:

  • Phosphate buffer (100 mM, pH 7.4) with 1 mM EDTA

  • DTNB stock solution (4 mg/mL in phosphate buffer)

  • Oxidized Glutathione (GSSG) stock solution (10 mM in phosphate buffer)

  • DTT (100 mM stock in water)

  • TCEP (100 mM stock in water, pH adjusted to ~7.0)

  • BHPD (100 mM stock in water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture (final volume 200 µL) as follows:

    • 150 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 20 µL of 10 mM GSSG solution (Final concentration: 1 mM)

    • 10 µL of 4 mg/mL DTNB solution (Final concentration: 0.2 mg/mL)

  • Controls: Prepare wells for:

    • Negative Control (No Reductant): Add 20 µL of water instead of a reducing agent. This accounts for any spontaneous GSSG reduction.

    • Positive Control (No GSSG): Add 20 µL of buffer instead of GSSG. This establishes the baseline absorbance of the reductant with DTNB. Note: This is particularly important for thiol-based reductants like DTT.

  • Reaction Initiation: To initiate the reaction, add 20 µL of the respective 100 mM reducing agent stock solution (DTT, TCEP, or BHPD) to the reaction mixture wells. The final concentration of each reductant will be 10 mM.

  • Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 412 nm every 30 seconds for a total of 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all experimental readings.

    • Plot Absorbance (412 nm) vs. Time (minutes) for each reducing agent.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve. The rate can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Comparative Performance Data

The following table summarizes the expected outcomes from the experiment described above, based on established chemical principles.

ParameterDithiothreitol (DTT)TCEPBis(3-hydroxypropyl) disulfide (BHPD)
Relative Reduction Rate HighVery HighVery Low / Negligible
Mechanism Thiol-Disulfide ExchangePhosphine-based Nucleophilic AttackThiol-Disulfide Exchange
Stability in Air Low (prone to oxidation)HighHigh
Effective pH Range 6.5 - 8.53.0 - 8.5Neutral (Theoretically)
Interference with Labels High (reacts with maleimides)Low (does not react with maleimides)Low
Primary Application General protein reductionStable, specific reduction; mass specRe-bridging/stabilization (with TCEP)

Discussion and Conclusion

The experimental validation confirms the established hierarchy of reducing agents. TCEP demonstrates the highest efficiency and stability, making it the superior choice for applications requiring long-term stability and compatibility with thiol-reactive chemistries. DTT remains a potent and cost-effective reducing agent for routine applications like sample preparation for SDS-PAGE, provided that solutions are prepared fresh.

Our investigation reveals that Bis(3-hydroxypropyl) disulfide (BHPD) does not function as an effective primary reducing agent. As a disulfide itself, it exists in an oxidized state. Its role in the redox landscape is not to initiate reduction but rather to participate in disulfide reshuffling or re-bridging applications. For example, in ADC development, after a selective reduction of antibody interchain disulfides by a primary reductant like TCEP, a BHPD-derived linker can be used to create new, stable linkages at the site of the reduced thiols.

  • For robust, stable, and specific reduction , especially when downstream thiol chemistry is involved, TCEP is the agent of choice.

  • For routine, short-term protein denaturation , DTT is a suitable and economical option.

  • BHPD should not be considered a primary reducing agent. Its value lies in specialized bioconjugation and protein engineering workflows as a disulfide exchange reagent, typically subsequent to an initial reduction step.

This guide provides a clear framework for understanding and validating the performance of these critical reagents. By grounding our comparison in established biochemical principles and providing a robust validation protocol, we empower researchers to make informed decisions tailored to their experimental needs.

References

  • Title: Site-specific antibody drug conjugates: The nexus of bioorthogonal chemistry, protein engineering, and drug development. Source: Bioconjugate Chemistry URL: [Link]

  • Title: Dithiothreitol, a New Protective Agent for SH Groups. Source: Biochemistry URL: [Link]

  • Title: A Systematic Study of the Reaction of TCEP with Disulfide Bonds. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Ellman's Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) - A Reexamination. Source: Analytical Biochemistry URL: [Link]

  • Title: Rebridging Disulfide Bonds in Native Antibodies with New Reagents: A Study of Stability and Stoichiometry. Source: Bioconjugate Chemistry URL: [Link]

The Impact of Steric Hindrance on Redox-Responsive Disulfide Linkers: A Comparative Analysis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the design of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other prodrug strategies, the linker connecting the targeting moiety to the therapeutic payload is of paramount importance. An ideal linker must exhibit robust stability in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be exquisitely sensitive to a specific trigger within the target cell to unleash the therapeutic agent.

This guide provides an in-depth comparative analysis of derivatives of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, a foundational structure for a class of redox-responsive linkers. We will explore how subtle modifications to this parent molecule, specifically the introduction of steric hindrance adjacent to the disulfide bond, profoundly impact the delicate balance between linker stability and payload release kinetics. The insights and experimental data presented herein are designed to empower you to make informed decisions in the rational design of next-generation drug delivery systems.

The Dichotomy of Disulfide Linkers: Stability vs. Release

Disulfide bonds are a popular choice for cleavable linkers due to the significant redox potential gradient between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1-10 mM) compared to the plasma.[1] This differential provides a natural mechanism for selective linker cleavage and payload release within the target cell.

However, a critical challenge lies in the inherent coupling of stability and release. Linkers that are highly susceptible to reduction by GSH for efficient intracellular release may also be prone to premature cleavage in the circulation by thiols like cysteine, leading to off-target toxicity and reduced therapeutic efficacy.[1] Conversely, overly stable linkers may not release the payload efficiently upon internalization, diminishing the therapeutic effect. The key to optimizing disulfide linkers, therefore, is to decouple these two properties as much as possible.

A primary strategy to achieve this decoupling is the introduction of steric hindrance, typically in the form of alkyl substituents on the carbon atoms alpha to the disulfide bond.[2][3] This guide will focus on a comparative analysis of methyl-substituted derivatives of this compound to illustrate this principle.

Comparative Analysis of Sterically Hindered Derivatives

While direct comparative studies on a homologous series of this compound derivatives are not extensively documented, we can draw authoritative insights from studies on structurally analogous disulfide linkers used in antibody-drug conjugates. The principles of steric hindrance are fundamental and broadly applicable. A pivotal study by an industry leader provides quantitative data on the impact of methyl substitution on the stability and reduction of disulfide linkers, which serves as an excellent proxy for our analysis.[1]

The following table summarizes the stability of disulfide linkers with varying degrees of methyl substitution in the presence of the reducing agents dithiothreitol (DTT) and glutathione (GSH). The data is adapted from a study on maytansinoid conjugates, where the number of methyl groups adjacent to the disulfide bond was systematically varied.[1]

Linker Derivative (Conceptual)Number of Adjacent Methyl GroupsStability in DTT (% remaining after 15 min)[1]Stability in GSH (% remaining after 24 h)[1]
Derivative 1 (Unhindered)067%16%
Derivative 2 (Mono-methyl)197%73%
Derivative 3 (Di-methyl)2100%99%

Analysis of Performance Data:

  • Derivative 1 (Unhindered): This parent structure, analogous to this compound, demonstrates the lowest stability. While it is readily cleaved by GSH, its poor stability in the presence of DTT suggests a higher susceptibility to premature cleavage in circulation.[1]

  • Derivative 2 (Mono-methyl): The introduction of a single methyl group dramatically enhances stability. With 97% of the linker remaining after 15 minutes in DTT and 73% after 24 hours in GSH, this derivative strikes a balance between enhanced stability and efficient, albeit slower, release.[1]

  • Derivative 3 (Di-methyl): The presence of two methyl groups results in a highly stable linker, with virtually no cleavage observed under the tested conditions.[1] While this high stability is advantageous for preventing premature release, it may hinder the efficient release of the payload within the target cell, potentially reducing therapeutic efficacy.[3]

The causality behind these observations lies in the steric shielding of the disulfide bond by the methyl groups. These bulky substituents physically obstruct the approach of reducing agents like glutathione, thereby increasing the activation energy required for the thiol-disulfide exchange reaction.[3]

The Role of Self-Immolative Chemistry

For payloads that are not thiols, the cleavage of the disulfide bond alone is insufficient to release the native drug. This is where the concept of self-immolative linkers becomes crucial. These are spacer systems that, upon a triggering event (in this case, disulfide cleavage), initiate an intramolecular cascade reaction that culminates in the release of the unmodified payload.[4][5][6]

The hydroxyl groups in this compound and its derivatives provide a convenient handle for the attachment of a self-immolative moiety, which in turn is connected to the drug.

Caption: Self-immolative drug release cascade initiated by disulfide cleavage.

The rate of this self-immolative cascade is another critical parameter to consider in linker design, as a slow immolation step can also limit the overall rate of drug release.[3]

Alternative Comparative Linker Technologies

While sterically hindered disulfide linkers offer a powerful tool for redox-responsive drug delivery, it is important to consider them in the context of other cleavable and non-cleavable linker technologies.

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Disulfide (Sterically Hindered) Reduction (High GSH)Tunable stability, good serum stability.Potential for off-target release, release kinetics can be slow.
Hydrazone Acid Hydrolysis (Low pH)Effective in acidic endosomal/lysosomal compartments.Potential for instability at physiological pH.
Peptide Protease CleavageHigh specificity for certain proteases (e.g., cathepsins).Can be susceptible to cleavage by circulating proteases.
Non-Cleavable (e.g., Thioether) Proteolytic Degradation of the AntibodyHigh serum stability, reduced bystander effect.Payload is released with an amino acid remnant, potentially affecting activity.

The choice of linker technology will ultimately depend on the specific application, the nature of the payload, and the desired therapeutic outcome. For instance, for highly potent payloads where minimizing off-target toxicity is paramount, a highly stable, non-cleavable linker might be preferred. Conversely, to leverage the "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, a cleavable linker that releases a membrane-permeable payload is essential.[7][8]

Experimental Protocols

To facilitate your research and development efforts, we provide the following detailed, self-validating experimental protocols for the synthesis and evaluation of disulfide linkers.

Protocol 1: Synthesis of a Symmetrically Substituted Disulfide Linker

This protocol describes a general method for synthesizing a symmetrically substituted disulfide linker, such as a methyl-substituted derivative of this compound.

Synthesis_Workflow Thiol Thiol Precursor (e.g., 3-mercapto-1-propanol derivative) Oxidation Oxidation (e.g., air, DMSO, I2) Thiol->Oxidation Disulfide Symmetrical Disulfide Product Oxidation->Disulfide Purification Purification (e.g., Chromatography) Disulfide->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Disulfide Linker Characterization->Final_Product

Caption: General workflow for the synthesis of a symmetrical disulfide linker.

Materials:

  • Appropriate thiol precursor (e.g., 3-mercapto-1-propanol or its methylated analog)

  • Oxidizing agent (e.g., dimethyl sulfoxide (DMSO), iodine, or exposure to air)

  • Organic solvent (e.g., dichloromethane, methanol)

  • Purification system (e.g., silica gel chromatography)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Dissolution: Dissolve the thiol precursor in an appropriate organic solvent.

  • Oxidation: Add the oxidizing agent to the solution. If using air oxidation, simply stir the solution vigorously in an open flask for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to isolate the symmetrical disulfide.

  • Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Glutathione (GSH) Cleavage Assay

This assay evaluates the rate of disulfide bond cleavage in a simulated intracellular reducing environment.

Materials:

  • Disulfide linker-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the disulfide linker-drug conjugate in PBS.

  • Reaction Initiation: In a temperature-controlled environment (typically 37°C), add a concentrated solution of GSH to the conjugate solution to achieve a final GSH concentration of 1-10 mM.

  • Time-course Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to quantify the remaining intact conjugate and the released drug.

  • Data Analysis: Plot the percentage of intact conjugate remaining or the percentage of drug released as a function of time. Calculate the half-life (t½) of the linker under these conditions.

Conclusion and Future Perspectives

The judicious application of steric hindrance provides a robust and tunable strategy for optimizing the in vivo performance of redox-responsive disulfide linkers derived from this compound. By systematically introducing methyl groups adjacent to the disulfide bond, researchers can fine-tune the balance between serum stability and intracellular payload release, thereby enhancing the therapeutic index of targeted drug conjugates.

Future innovations in this field will likely focus on the development of novel self-immolative systems with faster and more efficient release kinetics, as well as the exploration of alternative steric modifications to further refine linker stability. The integration of these advanced linker technologies with next-generation targeting moieties and highly potent payloads holds immense promise for the future of precision medicine.

References

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Biotechnology, 2016. [Link]

  • Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Pharmaceutical Research, 2017. [Link]

  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 2011. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 2021. [Link]

  • Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs. Advanced Healthcare Materials, 2015. [Link]

  • Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. Macromolecular Rapid Communications, 2020. [Link]

  • (PDF) Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate, 2019. [Link]

Sources

Performance Evaluation of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker's architecture dictates the stability, pharmacokinetics, and ultimate efficacy of the conjugate. This guide provides an in-depth performance evaluation of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, a hydrophilic, cleavable disulfide linker, benchmarked against other prevalent linker technologies.

Introduction to this compound

This compound is a symmetrical disulfide-containing molecule featuring hydroxyl groups at both termini.[1] Its utility as a linker stems from the inherent redox sensitivity of the disulfide bond. In the context of an ADC, one hydroxyl group would be derivatized for conjugation to a cytotoxic payload, while the other would be activated for attachment to an antibody, typically via cysteine or lysine residues.

The core principle behind its application is the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[2]

  • Extracellular Stability: The bloodstream is an oxidizing environment with low concentrations of reducing agents like glutathione (GSH), approximately 5 µmol/L.[2][] In this milieu, the disulfide bond remains largely intact, ensuring the ADC remains stable in circulation and minimizes premature release of the toxic payload, thereby reducing off-target toxicity.[2][]

  • Intracellular Cleavage: Upon internalization into a target tumor cell, the ADC is exposed to a highly reducing environment, with GSH concentrations up to 1,000-fold higher (1-10 mmol/L) than in the plasma.[] This high GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond, releasing the active drug inside the target cell where it can exert its cytotoxic effect.[5][6]

The presence of the propyl alcohol moieties imparts increased hydrophilicity to the linker, which can be advantageous in mitigating aggregation issues often associated with hydrophobic payloads and improving the overall pharmacokinetic profile of the ADC.[7]

cluster_linker This compound linker HO-(CH₂)₃-S-S-(CH₂)₃-OH

Caption: Chemical Structure of the Linker.

Comparative Analysis with Alternative Linker Technologies

The performance of this compound must be evaluated relative to other established linker classes. The choice of linker is intrinsically tied to the payload's mechanism of action, the target antigen's biology, and the desired therapeutic outcome.

Linker ClassCleavage MechanismPlasma StabilityRelease TriggerKey AdvantagesKey Disadvantages
Aliphatic Disulfides (e.g., 3-[(3-HP)ds]-1-PA)ReductionModerate to GoodHigh intracellular Glutathione (GSH)Redox-selectivity, simple chemistry, hydrophilic.[2][8]Potential for slow release in low-GSH tumors; susceptibility to thiol-disulfide exchange in plasma.[9]
Sterically Hindered Disulfides (e.g., SPDB)ReductionGood to ExcellentHigh intracellular GSHEnhanced plasma stability due to steric hindrance around the S-S bond, reducing exchange reactions.[7]Slower payload release kinetics compared to unhindered disulfides.
Peptide Linkers (e.g., Val-Cit)EnzymaticExcellentLysosomal proteases (e.g., Cathepsin B)High plasma stability; specific cleavage mechanism.[10][11]Requires internalization into lysosomes; potential immunogenicity; hydrophobicity can cause aggregation.[12]
Hydrazone Linkers Acid HydrolysisModerateLow pH (Endosomes/Lysosomes)Exploits pH differential for release.[10]Can be unstable at physiological pH (7.4), leading to premature drug release and systemic toxicity.[13][14]
Non-Cleavable Linkers (e.g., SMCC)Proteolytic DegradationExcellentComplete antibody degradation in lysosomeHighest stability, minimizing off-target toxicity.[7][]Payload is released with an amino acid remnant, which must remain active; no bystander effect.[7]
Causality Behind Performance Differences:

The primary distinction lies in the cleavage trigger. Disulfide linkers like this compound offer a purely chemical release mechanism dependent on the redox gradient.[16] This is fundamentally different from peptide linkers, which rely on the biological activity of specific proteases that are highly concentrated in the lysosomes of tumor cells.[17] While peptide linkers generally exhibit superior plasma stability, their efficacy is contingent on efficient ADC internalization and trafficking to the lysosome.[18]

The hydrophilicity of the 3-hydroxypropyl moiety in the title linker is a key design feature. Highly hydrophobic payloads, when conjugated to equally hydrophobic linkers (like some peptide-based systems), can induce ADC aggregation, leading to poor pharmacokinetics and potential immunogenicity.[12][19] A hydrophilic linker can help solubilize the conjugate, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising physical stability.[7]

Experimental Protocols for Performance Evaluation

To validate the performance of an ADC constructed with this compound, a series of standardized, self-validating experiments must be conducted.

ADC Conjugation Workflow

The following diagram outlines the general workflow for conjugating a payload to an antibody using a disulfide linker.

cluster_workflow ADC Conjugation Workflow A 1. Antibody Preparation (e.g., partial reduction of interchain disulfides to generate free thiols) C 3. Conjugation Reaction (React activated Linker-Payload with antibody thiols) A->C B 2. Linker-Payload Synthesis (Activate linker and conjugate to payload) B->C D 4. Purification (e.g., Size Exclusion Chromatography to remove unconjugated species) C->D E 5. Characterization (Measure DAR, aggregation, and binding affinity) D->E cluster_cleavage Intracellular Cleavage Mechanism ADC Antibody-S-S-Payload (Inside Cell) Cleavage Thiol-Disulfide Exchange ADC->Cleavage GSH 2 GSH (High Concentration) GSH->Cleavage Products Antibody-SH + Payload-SH + GSSG Cleavage->Products

Sources

A Senior Application Scientist's Guide to the Comparative Kinetics of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol in Redox-Responsive Systems

In the landscape of advanced drug delivery and smart materials, the disulfide bond stands out as a pivotal functional group. Its characteristic susceptibility to cleavage under the reducing conditions prevalent within intracellular environments provides a robust mechanism for the targeted release of therapeutic agents. This compound, a symmetrical disulfide diol, represents a fundamental building block for creating sophisticated redox-responsive polymers and bioconjugates. The terminal hydroxyl groups offer versatile points for further chemical modification, allowing for its incorporation into a wide array of molecular architectures.

A thorough understanding of the reaction kinetics of this disulfide with various reducing agents is paramount for the rational design of drug carriers, hydrogels, and sensors. The rate of disulfide cleavage directly dictates the payload release profile, a critical parameter in optimizing therapeutic efficacy and minimizing off-target effects. This guide presents a framework for a comparative study of the reaction kinetics of this compound with three biologically and pharmaceutically relevant reducing agents: glutathione (GSH), dithiothreitol (DTT), and tris(2-carboxyethyl)phosphine (TCEP).

While direct kinetic data for this compound is not yet prevalent in the literature, this guide provides a comprehensive roadmap for conducting such a novel investigation. We will delve into the underlying principles of thiol-disulfide exchange, provide detailed, self-validating experimental protocols, and offer insights into the interpretation of the resulting kinetic data.

Theoretical Framework: The Chemistry of Thiol-Disulfide Exchange

The cleavage of a disulfide bond by a thiol-containing reducing agent proceeds via a bimolecular nucleophilic substitution (SN2) reaction, commonly referred to as thiol-disulfide exchange.[1][2] The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'SSR'). This leads to the formation of a transient mixed disulfide and the release of a thiolate leaving group.

The overall rate of this reaction is profoundly influenced by several factors:

  • pH: The concentration of the highly nucleophilic thiolate anion is pH-dependent. As the pH of the solution approaches and exceeds the pKₐ of the thiol, the concentration of the thiolate increases, leading to a faster reaction rate.[3][4]

  • pKₐ of the Thiol: Thiols with lower pKₐ values will have a higher concentration of the reactive thiolate anion at a given pH, generally leading to faster kinetics.

  • Steric Hindrance: The accessibility of the disulfide bond to the incoming nucleophile can impact the reaction rate.

  • Redox Potential: The difference in redox potential between the disulfide and the reducing agent provides the thermodynamic driving force for the reaction.

This study will compare a biological thiol (GSH), a classical dithiol reducing agent (DTT), and a phosphine-based reducing agent (TCEP), each with distinct mechanisms and properties.

Materials and Methods

Synthesis of this compound

While this compound is commercially available from suppliers like Alfa Chemistry and ECHEMI[5][6], a synthesis from its precursor, 3-mercapto-1-propanol, can be readily achieved through oxidation. This provides a cost-effective alternative and ensures high purity of the starting material. A general, reliable method involves the mild oxidation of the thiol.[7][8]

Protocol for Synthesis:

  • Dissolve 3-mercapto-1-propanol in a suitable solvent, such as methanol or water.

  • Slowly add a mild oxidizing agent, such as hydrogen peroxide or iodine, while stirring at room temperature. The reaction can be monitored for the disappearance of the thiol using Ellman's reagent.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Kinetic Analysis: A Comparative Approach

The kinetics of the reduction of this compound will be monitored using two complementary techniques: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

1. UV-Vis Spectrophotometry using Ellman's Reagent (DTNB)

This method is an indirect assay that quantifies the thiol product of the disulfide cleavage reaction. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[9][10] This allows for the continuous monitoring of thiol generation in real-time.

Experimental Protocol for UV-Vis Kinetic Assay:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA.

    • DTNB Stock Solution: 10 mM DTNB in the reaction buffer.

    • Substrate Stock Solution: 10 mM this compound in the reaction buffer.

    • Reducing Agent Stock Solutions: 100 mM solutions of GSH, DTT, and TCEP in the reaction buffer.

  • Kinetic Measurement:

    • In a quartz cuvette, combine 900 µL of reaction buffer, 50 µL of DTNB stock solution, and 25 µL of the substrate stock solution.

    • Place the cuvette in a temperature-controlled spectrophotometer set to 412 nm and record a baseline reading.

    • Initiate the reaction by adding 25 µL of the reducing agent stock solution (for a final concentration of 2.5 mM).

    • Immediately begin recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change in absorbance.

    • Perform control experiments without the substrate to account for any background reaction of the reducing agent with DTNB.

  • Data Analysis:

    • Convert the absorbance values to the concentration of the thiol product (3-mercapto-1-propanol) using the Beer-Lambert law (A = εbc), where ε for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[8]

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the linear portion of this curve.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a direct method to monitor the disappearance of the reactant (this compound) and the appearance of the product (3-mercapto-1-propanol) over time. This technique offers higher specificity and can resolve all components of the reaction mixture.[3][11]

Experimental Protocol for HPLC Kinetic Assay:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate and reducing agents as described for the UV-Vis assay.

  • Reaction and Quenching:

    • In a thermostated vial, initiate the reaction by mixing the substrate and one of the reducing agents at desired concentrations in the reaction buffer.

    • At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in water) to stop the thiol-disulfide exchange.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).

    • Detection: UV detector at 214 nm and 280 nm.

    • Inject the quenched samples into the HPLC system.

    • Develop a gradient method that effectively separates the substrate, product, reducing agent, and its oxidized form.

  • Data Analysis:

    • Identify the peaks corresponding to the reactant and product by comparing their retention times with those of pure standards.

    • Integrate the peak areas for the reactant and product at each time point.

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial reaction rate from the slope of the reactant consumption or product formation curve.

Expected Results and Comparative Analysis

The kinetic data obtained from these experiments will allow for a comprehensive comparison of the reactivity of GSH, DTT, and TCEP towards this compound.

Data Presentation:

The quantitative data should be summarized in tables for easy comparison.

Reducing AgentInitial Rate (µM/s) - UV-VisInitial Rate (µM/s) - HPLCPseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Glutathione (GSH)Experimental ValueExperimental ValueCalculated ValueCalculated Value
Dithiothreitol (DTT)Experimental ValueExperimental ValueCalculated ValueCalculated Value
TCEPExperimental ValueExperimental ValueCalculated ValueCalculated Value

Discussion of Expected Outcomes:

  • TCEP: As a phosphine-based reducing agent, TCEP's reactivity is generally pH-independent and it is known to be a more potent and faster reducing agent than thiols.[7][12] It is expected to exhibit the fastest reaction kinetics.

  • DTT: Being a dithiol, DTT reduces disulfides through a two-step intramolecular mechanism that results in the formation of a stable six-membered ring, making it a very effective reducing agent.[13] Its kinetics are expected to be significantly faster than the monothiol GSH.

  • GSH: As a monothiol, GSH is expected to have the slowest reaction rate of the three. The reaction will proceed through a mixed disulfide intermediate.[14]

The effect of pH on the reaction kinetics should also be investigated by performing the experiments at different pH values (e.g., 6.5, 7.4, and 8.0). It is anticipated that the rates for GSH and DTT will increase with pH, while the rate for TCEP will remain relatively constant.

Visualizing the Workflow and Mechanisms

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Reducing Agents, Buffer) uv_vis UV-Vis Spectrophotometry (DTNB Assay) prep_reagents->uv_vis Continuous Monitoring hplc HPLC Analysis prep_reagents->hplc Time-Point Quenching prep_synthesis Synthesize & Purify This compound prep_synthesis->prep_reagents rate_calc Calculate Initial Rates & Rate Constants uv_vis->rate_calc hplc->rate_calc comparison Comparative Analysis of GSH, DTT, and TCEP rate_calc->comparison

Caption: Experimental workflow for the comparative kinetic study.

Thiol-Disulfide Exchange Mechanism Diagram:

G cluster_GSH Glutathione (GSH) Reaction cluster_DTT DTT Reaction R-S-S-R Disulfide Mixed_Disulfide R-S-S-G (Mixed Disulfide) R-S-S-R->Mixed_Disulfide + GSH GSH GSH (Thiolate) Thiol_Product R-SH (Thiol Product) Mixed_Disulfide->Thiol_Product + GSH GSSG GSSG R-S-S-R2 Disulfide Mixed_Disulfide2 R-S-S-DTT (Mixed Disulfide) R-S-S-R2->Mixed_Disulfide2 + DTT_red DTT_red DTT (reduced) Thiol_Product2 2 R-SH (Thiol Product) Mixed_Disulfide2->Thiol_Product2 DTT_ox DTT (oxidized, cyclic) Mixed_Disulfide2->DTT_ox

Caption: Reaction mechanisms for disulfide reduction by GSH and DTT.

Conclusion

This guide provides a robust framework for conducting a detailed comparative kinetic study of the reactions of this compound with glutathione, dithiothreitol, and tris(2-carboxyethyl)phosphine. By employing the outlined UV-Vis and HPLC methodologies, researchers can generate high-quality, reproducible kinetic data. These findings will be invaluable for professionals in drug development and materials science, enabling the informed design of novel redox-responsive systems with precisely tailored release profiles and functionalities. The proposed investigation will fill a critical knowledge gap and provide a foundational understanding of the reactivity of this versatile disulfide-containing building block.

References

  • Wiita, A. P., et al. (2007). Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques. Proceedings of the National Academy of Sciences, 104(27), 11233-11238. [Link]

  • Li, X., et al. (2011). Kinetic Measurements on Single-molecule Disulfide Bond Cleavage. Journal of the American Chemical Society, 133(10), 3792-3795. [Link]

  • Singh, R., & Whitesides, G. M. (1994). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 116(24), 11029-11035. [Link]

  • Wu, J., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 878(22), 1977-1984. [Link]

  • Le, T. N., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 30(3), 835-847. [Link]

  • Rabenstein, D. L., et al. (1997). Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione. Journal of the American Chemical Society, 119(44), 10469-10478. [Link]

  • Creighton, T. E. (1984). Thiol-disulfide exchange. Methods in enzymology, 107, 305-329. [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris (2-carboxyethyl) phosphine and dithiothreitol for use in protein biochemistry. Analytical biochemistry, 273(1), 73-80. [Link]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]

  • Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris (2-carboxyethyl) phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical biochemistry, 220(1), 5-10. [Link]

  • Google Patents. (2000).
  • ResearchGate. (2008). The mechanism of oxidation of 3-mercaptopropionic acid. [Link]

  • Wikipedia. (n.d.). Bis(triethoxysilylpropyl)tetrasulfide. [Link]

Sources

A Comparative Purity Assessment of Synthesized versus Commercially Available 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, also known as 3,3'-dithiodipropanol, is a symmetrical disulfide compound featuring terminal hydroxyl groups. Its structure lends itself to applications in materials science, particularly in the formulation of self-healing polymers and as a cross-linking agent in polymer chemistry. The disulfide bond provides a reversible covalent linkage, cleavable under reducing conditions, which is a desirable trait for creating dynamic materials.[1] Furthermore, the hydroxyl functionalities offer reactive sites for further chemical modification, such as esterification or etherification, expanding its utility in drug delivery systems and surface modification.

Given its role in specialized applications, the purity of 3,3'-dithiodipropanol is of paramount importance. Impurities, such as the starting thiol (3-mercapto-1-propanol) or over-oxidized species (e.g., thiosulfinates), can significantly alter reaction kinetics, final polymer properties, and biocompatibility. This guide provides an in-depth comparison of the purity of an in-house synthesized batch of 3,3'-dithiodipropanol against a commercially procured, high-grade equivalent. We will detail the synthesis, outline the analytical methodologies employed for purity assessment, and present a transparent comparison of the results, providing researchers with the data needed to make an informed decision between synthesis and procurement.

Part 1: In-House Synthesis of 3,3'-Dithiodipropanol

The synthesis of symmetrical disulfides is most commonly achieved through the oxidation of the corresponding thiols.[2][3] This approach is favored for its high efficiency and relatively straightforward workup.

Causality of Experimental Choice: We selected a mild iodine-based oxidation of 3-mercapto-1-propanol. This method is highly effective for thiol-to-disulfide conversion and operates under gentle conditions, minimizing the risk of side reactions like the oxidation of the terminal alcohol groups. The reaction progress is also visually easy to monitor by the disappearance of the brown iodine color.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Protocol A Dissolve 3-mercapto-1-propanol in Methanol C Add Iodine Solution Dropwise at 0°C until color persists A->C Reactant B Prepare Iodine Solution (I2 in Methanol) B->C Oxidant D Quench with Na2S2O3 (aq) to remove excess I2 C->D E Solvent Evaporation (Rotary Evaporator) D->E F Liquid-Liquid Extraction (Ethyl Acetate / Water) E->F G Dry Organic Layer (Na2SO4) & Concentrate F->G H Purified 3,3'-Dithiodipropanol (Colorless Oil) G->H Final Product

Caption: Workflow for the synthesis of 3,3'-dithiodipropanol.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-mercapto-1-propanol (5.0 g, 54.2 mmol) and methanol (100 mL). Cool the flask to 0°C in an ice bath.

  • Oxidant Preparation: In a separate flask, dissolve iodine (14.4 g, 56.9 mmol, 1.05 eq) in methanol (50 mL).

  • Oxidation: Add the iodine solution dropwise to the stirred thiol solution over 30 minutes. A faint, persistent brown color indicates the completion of the reaction.

  • Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears completely.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a colorless oil.

Part 2: Analytical Methodology for Purity Assessment

To ensure a comprehensive and trustworthy assessment, a multi-modal analytical approach was employed. This self-validating system uses orthogonal techniques—chromatography for separation and quantification, and spectroscopy for structural confirmation and identification.

Analytical Workflow Diagram

cluster_analysis Purity Assessment Workflow cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_nmr NMR Spectroscopy Sample Test Sample (Synthesized or Commercial) HPLC_Prep Prepare 1 mg/mL solution in Acetonitrile/Water (50:50) Sample->HPLC_Prep LCMS_Prep Dilute HPLC sample to 10 µg/mL Sample->LCMS_Prep NMR_Prep Dissolve ~10 mg in CDCl3 Sample->NMR_Prep HPLC_Run Inject on C18 Column (Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Result Purity (%) by Area Normalization Retention Time (RT) HPLC_Run->HPLC_Result LCMS_Run Inject on LC-MS System (ESI+ Mode) LCMS_Prep->LCMS_Run LCMS_Result Confirm MW of Main Peak Identify MW of Impurities LCMS_Run->LCMS_Result NMR_Run Acquire 1H and 13C Spectra NMR_Prep->NMR_Run NMR_Result Confirm Structure Identify Impurity Signals NMR_Run->NMR_Result

Caption: Orthogonal analytical workflow for purity determination.

Experimental Protocols
  • High-Performance Liquid Chromatography (HPLC-UV)

    • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.

    • Chromatography: Utilized the same column and gradient as the HPLC-UV method.

    • Ionization Mode: Electrospray Positive (ESI+).

    • Mass Range: 50-500 m/z.

    • Rationale: ESI+ is effective for protonating the alcohol groups, allowing for clear detection of the molecular ion adduct [M+H]⁺. Mass spectrometry provides unambiguous confirmation of the molecular weight of the eluting peaks.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: Bruker AVANCE III HD 400 MHz spectrometer.

    • Sample Preparation: Approximately 10 mg of the sample dissolved in 0.7 mL of Chloroform-d (CDCl₃).

    • Experiments: ¹H NMR and ¹³C NMR.

    • Rationale: NMR spectroscopy is a powerful, non-destructive technique for structural elucidation.[6][7] It confirms the covalent structure of the main component and can detect and help identify impurities, even those that are structurally similar to the product.[8]

Part 3: Results and Comparative Analysis

A sample of 3,3'-dithiodipropanol (Purity >98%) was procured from a leading commercial supplier (henceforth "Commercial") and compared against our in-house synthesized batch (henceforth "Synthesized").

Structural Confirmation by NMR and MS

Both samples showed identical NMR spectra and mass spectrometric data consistent with the structure of 3,3'-dithiodipropanol.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.75 (t, 4H, -CH₂OH), 2.83 (t, 4H, -S-CH₂-), 2.01 (quint, 4H, -CH₂-CH₂-CH₂-), 1.75 (br s, 2H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 61.0 (-CH₂OH), 38.5 (-S-CH₂-), 31.8 (-CH₂-CH₂-CH₂-).

  • LC-MS (ESI+): Calculated for C₆H₁₄O₂S₂ [M+H]⁺: 183.05. Found: m/z = 183.1 for the main peak in both samples.

The spectral data from both samples perfectly matched the expected structure, confirming the identity of the bulk material.

Purity Assessment by HPLC-UV

The primary distinction between the samples emerged from the HPLC purity analysis.

SampleMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 1 Identity (by LC-MS)
Commercial 8.5499.6%3.120.15%Unidentified
Synthesized 8.5497.2%4.212.5%3-mercapto-1-propanol ([M+H]⁺ = 93.0)

Table 1: Comparative HPLC-UV Purity Data.

Discussion of Findings

The comparative analysis reveals a clear difference in the purity profiles of the two samples.

  • Commercial Sample: The commercially available product demonstrates very high purity (99.6%), with only a minor, unidentified impurity present at a low level. This high purity standard is suitable for the most sensitive applications where reaction stoichiometry and side reactions must be meticulously controlled.

  • Synthesized Sample: Our in-house synthesis yielded a product with good purity (97.2%). However, a significant impurity (2.5%) was detected and identified by LC-MS as the unreacted starting material, 3-mercapto-1-propanol. The presence of this thiol impurity is a critical consideration. In polymerization reactions, it would act as a chain terminator, disrupting the formation of the desired polymer network and altering the material's final mechanical properties. While the synthesized material may be suitable for applications where absolute purity is not critical, further purification (e.g., column chromatography) would be required to match the commercial grade.

The causality for the presence of the starting material in the synthesized batch is likely an incomplete reaction due to either a slight stoichiometric imbalance of the oxidant or localized concentration effects during the addition. This highlights the challenge of driving reactions to full completion and the necessity of rigorous purification steps in a non-commercial setting.

Conclusion

This guide demonstrates a robust, multi-technique approach for assessing the purity of this compound. The commercially available product exhibited superior purity (>99.5%), free from significant levels of process-related impurities. In contrast, the laboratory-synthesized batch, while successfully producing the target compound, contained a notable percentage of the starting thiol, which could be detrimental to its intended applications in polymer science.

The decision to synthesize versus purchase ultimately depends on the specific requirements of the research. For applications demanding the highest purity and batch-to-batch consistency, procuring from a reputable commercial source is the recommended and more time-efficient path. However, for initial exploratory studies or applications tolerant of minor thiol impurities, in-house synthesis offers a cost-effective alternative, provided that the material is thoroughly characterized to understand its purity profile.

References

  • Blair, S. L., et al. (2021). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Lao, W., & Thomas, G. H. (1995). GC/MS identification of organosulphur compounds in environmental samples. The Science of The Total Environment. Retrieved from [Link]

  • Gowd, K. H., et al. (2014). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. ACS Chemical Biology. Retrieved from [Link]

  • Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

  • Mobli, M., & King, G. F. (2010). NMR methods for determining disulfide-bond connectivities. Toxicon. Retrieved from [Link]

  • Bodor, A., et al. (2013). NMR investigation of disulfide containing peptides and proteins. Journal of Peptide Science. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • Ferreira, V., et al. (2024). Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Poon, C. L., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's properties and potential hazards.[1] Lacking a specific SDS, we must assess the hazards based on the compound's constituent functional groups. The guiding principle is to treat the substance as hazardous waste to ensure the highest level of safety.

Chemical Properties

A summary of the known physical and chemical properties of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol is essential for proper handling.

PropertyValueSource
Molecular Formula C₆H₁₄O₂S₂PubChem[2]
Molecular Weight 182.3 g/mol PubChem[2]
IUPAC Name 3-(3-hydroxypropyldisulfanyl)propan-1-olPubChem[2]
Appearance Data not available (assumed liquid or solid)N/A
Inferred Hazards from Chemical Structure
  • Primary Alcohol Groups (-CH₂OH): The molecule contains two primary alcohol moieties, similar to 1-propanol. Alcohols in this class are often flammable liquids and can cause serious eye damage or irritation.[3][4][5] Therefore, it is prudent to treat this compound as flammable and an eye irritant.

  • Disulfide Bond (-S-S-): Disulfide bonds can be cleaved under reducing conditions to form thiols (mercaptans). Thiols are notorious for their intense, noxious odors, and their release into the sanitary sewer is typically prohibited.[6] While the disulfide itself may not be as odorous, the potential for its degradation into thiols necessitates that it is not disposed of down the drain.

  • Ecotoxicity: Without specific data, the environmental impact is unknown. Releasing chemicals of unknown toxicity into aquatic systems is contrary to responsible environmental practice and may be prohibited by local regulations.[7]

Based on this analysis, the waste must be classified as hazardous, requiring management under strict protocols.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous substances.[8][9]

  • Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. No single glove material protects against all chemicals, so it is best practice to consult a glove compatibility chart if available or double-glove if there is any uncertainty.[8]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is strongly recommended to avoid inhalation of any potential vapors.[10]

General safe handling practices, such as prohibiting eating or drinking in the laboratory, are mandatory.[8]

Waste Collection and Segregation Protocol

Proper collection and segregation prevent dangerous chemical reactions and ensure compliance with disposal regulations.

Step-by-Step Collection Procedure
  • Container Selection: Designate a specific, dedicated waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[11]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste."[12] The label must also include:

    • The full chemical name: "this compound"

    • The date when waste was first added (the "accumulation start date").[12]

    • An appropriate hazard warning (e.g., "Flammable," "Irritant").

  • Accumulation: Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.

  • Segregation: This is a critical step. The causality behind segregation is to prevent uncontrolled exothermic or gas-producing reactions. Store this waste stream separately from:

    • Strong Oxidizing Agents: To prevent oxidation of the disulfide or alcohol groups.

    • Strong Reducing Agents: To prevent cleavage of the disulfide bond into thiols.

    • Strong Acids and Bases: To avoid acid- or base-catalyzed reactions.

    • Other Incompatible Waste Streams: Do not mix this waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][13]

Spill Management

In the event of a spill, a prepared response is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before addressing the spill.

  • Contain and Absorb: For a small liquid spill, cover it with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][14]

  • Collect Waste: Use non-sparking tools to carefully scoop the absorbed material into the designated hazardous waste container.[4][14] The use of non-sparking tools is a necessary precaution due to the inferred flammability from the primary alcohol groups.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department, as required by your internal policies.

Disposal Decision Workflow

The definitive disposal route for this compound is through a licensed hazardous waste management provider. In-lab treatment or sewer disposal is not recommended due to the compound's inferred hazards and the lack of comprehensive safety data.[6][15] The following workflow illustrates the mandatory decision process.

DisposalWorkflow cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposition start Waste Generated: This compound characterize Characterize Waste Stream (Note any mixtures or solvents) start->characterize sewer Sewer Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect segregate Segregate from Incompatibles (Oxidizers, Reducers, Acids, Bases) collect->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store consult_ehs Consult Institutional EHS / Safety Officer (Mandatory Step) store->consult_ehs Initiate Disposal Process arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor consult_ehs->arrange_pickup final_disposal Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) arrange_pickup->final_disposal prohibited PROHIBITED (Risk of odor, unknown ecotoxicity, and regulatory non-compliance) sewer->prohibited

Sources

A Comprehensive Safety and Handling Guide for 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, for which comprehensive safety data may not yet be available, demands a meticulous and informed approach. This guide provides essential safety and logistical information for the handling of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, a compound with potential applications in your research. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally analogous compounds and established laboratory safety protocols to ensure the highest standards of safety in your laboratory.

Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. Given the unknown toxicological profile of this compound, we will treat it with a high degree of caution, assuming it may possess significant hazards.

Inferred Hazard Assessment: A Proactive Stance on Safety

The structure of this compound contains two key functional groups that inform our safety recommendations: a disulfide linkage and two terminal propanol groups.

  • Disulfide Moiety: Disulfides are known to have a range of biological activities and toxicities. Some disulfides can be toxic, with evidence suggesting their ability to generate reactive oxygen species.[1] The toxicity of thiols and disulfides is linked to a redox cycling mechanism that can produce reactive free radicals, potentially leading to cellular damage.[2]

  • Propanol Groups: The presence of propanol functionalities suggests that the compound may share hazards with other alcohols, such as being a potential eye and respiratory tract irritant.[3] Furthermore, many short-chain alcohols are flammable.[4]

Therefore, we will proceed with the assumption that this compound may be flammable, a skin and eye irritant, and potentially harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling chemicals with unknown hazards. The following table summarizes the recommended PPE for all procedures involving this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and potential vapors. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact. Double-gloving is recommended for extended handling.
Body Flame-resistant lab coatProtects against splashes and potential fire hazards.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method of respiratory protection. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation and Weighing
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • PPE: Don the appropriate PPE as outlined in the table above before entering the designated work area.

  • Weighing: If weighing the compound, perform this task within the fume hood or in a ventilated balance enclosure. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Heating: If heating is required, use a controlled heating mantle or a sand/oil bath. Avoid open flames due to the inferred flammability risk.[4]

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, preferably at a reduced temperature, to control any exothermic events.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including unused material, reaction residues, and contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: Dispose of the hazardous waste through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/React weigh->dissolve workup Post-Reaction Work-up dissolve->workup collect_waste Collect Waste workup->collect_waste decontaminate Decontaminate Work Area collect_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Safe handling workflow for this compound.

Conclusion: A Culture of Safety

The responsible handling of all laboratory chemicals, particularly those with incomplete safety profiles, is the cornerstone of a robust safety culture. By treating this compound with the precautions outlined in this guide, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659–673.
  • Munday, R., & Munday, C. M. (2004). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology, 17(7), 825–836.
  • Munday, R. (2004). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology, 17(7), 825-836.
  • Ikediobi, C. O., & Onyesom, I. (2009). Disulfides as Cyanide Antidotes: Evidence for a New In Vivo Oxidative Pathway for Cyanide Detoxification. Chemical Research in Toxicology, 22(11), 1773–1779.
  • Olson, K. R. (n.d.). CARBON DISULFIDE. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Synerzine. (2018). Disulfide, dipropyl Safety Data Sheet. Retrieved from [Link]

  • DuraLabel. (2023). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]

  • Greenfield Global. (2015). n-Propanol Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. In StatPearls. Retrieved from [Link]

  • Brenntag. (2019). N-PROPANOL Safety Data Sheet. Retrieved from [Link]

  • SBLCore. (2025). n-Propanol Safety Data Sheet. Retrieved from [Link]

  • EHSLeaders. (2025). Back to Basics: Handling the Range of Workplace Chemical Hazards. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 3-Amino-1,2-propanediol, 98% Material Safety Data Sheet. Retrieved from [Link]

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.